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Foundational

Synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole

An In-Depth Technical Guide to the Abstract This technical guide provides a comprehensive, two-step synthetic pathway for 5-Bromo-1-butyl-3-iodo-1H-indole, a highly functionalized heterocyclic building block of significa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for 5-Bromo-1-butyl-3-iodo-1H-indole, a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous pharmacologically active molecules, and the strategic placement of bromine, iodine, and an N-butyl group offers orthogonal handles for further chemical diversification, such as through cross-coupling reactions.[1] This document details the rationale, mechanistic underpinnings, and step-by-step protocols for the N-alkylation of 5-bromo-1H-indole followed by a regioselective C3-iodination. The synthesis is designed for reproducibility and scalability, providing researchers with a reliable method to access this valuable intermediate.

Introduction: The Strategic Value of Functionalized Indoles

The indole nucleus is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The ability to precisely functionalize the indole ring at specific positions is critical for modulating a compound's pharmacokinetic and pharmacodynamic profiles.

The target molecule, 5-Bromo-1-butyl-3-iodo-1H-indole, is a testament to this principle. It incorporates three key features:

  • N-Butyl Group: The alkyl substituent at the N1 position significantly influences the molecule's lipophilicity and can play a crucial role in its binding affinity and metabolic stability.[4][5]

  • 5-Bromo Substituent: The bromine atom at the C5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of complex aryl, heteroaryl, or alkynyl groups.[1]

  • 3-Iodo Substituent: The iodine atom at the C3 position, the most nucleophilic site of the indole ring, provides another reactive site for cross-coupling or other transformations, distinct from the C5-bromo position.

This guide presents a logical and efficient synthesis, beginning from the commercially available 5-bromo-1H-indole, to empower researchers with the ability to generate this key intermediate for their discovery programs.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic analysis of the target molecule dictates a two-step approach. The disconnection of the C3-I bond reveals 1-butyl-5-bromo-1H-indole as the immediate precursor. A subsequent disconnection of the N1-C(butyl) bond leads back to the readily available starting material, 5-bromo-1H-indole. This strategy isolates two fundamental and high-yielding transformations in indole chemistry: N-alkylation and electrophilic C3-halogenation.

G Target 5-Bromo-1-butyl-3-iodo-1H-indole Precursor1 1-Butyl-5-bromo-1H-indole Target->Precursor1 C3-I Disconnection (Electrophilic Iodination) StartingMaterial 5-Bromo-1H-indole Precursor1->StartingMaterial N1-C Disconnection (N-Alkylation)

Caption: Retrosynthetic pathway for the target compound.

Synthetic Pathway and Mechanistic Insights

The forward synthesis follows the pathway established by our retrosynthetic analysis. Each step is detailed below with mechanistic explanations for the chosen reagents and conditions.

Step 1: Synthesis of 1-Butyl-5-bromo-1H-indole

The initial step involves the N-alkylation of 5-bromo-1H-indole with an appropriate butylating agent. This reaction proceeds via a classical nucleophilic substitution mechanism (Sₙ2).

Principle and Rationale: The nitrogen atom of the indole ring is weakly acidic (pKa ≈ 17) and requires a strong base for complete deprotonation. Sodium hydride (NaH), an irreversible base, is an excellent choice as it reacts with the indole N-H to form the highly nucleophilic indolide anion and hydrogen gas, driving the reaction to completion.[4][5] Anhydrous N,N-dimethylformamide (DMF) is the preferred solvent due to its polar aprotic nature, which effectively solvates the sodium cation without interfering with the nucleophile, and its high boiling point allows for a wide range of reaction temperatures. 1-Bromobutane is used as the electrophilic source of the butyl group.

G cluster_mech N-Alkylation Mechanism Indole 5-Bromoindolide Anion (Nucleophile) TransitionState [Sₙ2 Transition State] Indole->TransitionState AlkylHalide 1-Bromobutane (Electrophile) AlkylHalide->TransitionState Product 1-Butyl-5-bromo-1H-indole TransitionState->Product Byproduct NaBr TransitionState->Byproduct

Caption: Sₙ2 mechanism for the N-alkylation of 5-bromoindole.

Experimental Protocol:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
5-Bromo-1H-indole196.0410.01.96 g
Sodium Hydride (60% in oil)40.0012.00.48 g
Anhydrous N,N-Dimethylformamide (DMF)--50 mL
1-Bromobutane137.0211.01.51 g (1.18 mL)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indole (1.96 g, 10.0 mmol).

  • Dissolution: Add anhydrous DMF (50 mL) and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes, during which the solution may become a slurry of the sodium salt.[5]

  • Alkylation: Slowly add 1-bromobutane (1.18 mL, 11.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the flask to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C. Dilute with water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 5-10% ethyl acetate in hexanes) to yield 1-butyl-5-bromo-1H-indole as a clear oil or low-melting solid.

Step 2:

This step involves the regioselective iodination of the electron-rich C3 position of the indole ring through an electrophilic aromatic substitution reaction.

Principle and Rationale: The pyrrole moiety of the indole ring is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site.[3][6] N-Iodosuccinimide (NIS) is a mild and efficient source of an electrophilic iodine (I⁺). The reaction proceeds by the attack of the C3 position onto the iodine atom of NIS, followed by the loss of a proton to restore aromaticity. Acetonitrile is a suitable polar aprotic solvent for this transformation.

G cluster_mech C3-Iodination Mechanism Indole 1-Butyl-5-bromo-1H-indole (π-Nucleophile) Intermediate Sigma Complex (Cationic Intermediate) Indole->Intermediate Electrophilic Attack at C3 NIS N-Iodosuccinimide (I⁺ Source) NIS->Intermediate Product 5-Bromo-1-butyl-3-iodo-1H-indole Intermediate->Product -H⁺ (Aromatization)

Caption: Electrophilic iodination of the indole C3 position.

Experimental Protocol:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
1-Butyl-5-bromo-1H-indole252.158.02.02 g
N-Iodosuccinimide (NIS)224.988.81.98 g
Anhydrous Acetonitrile (MeCN)--40 mL

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve 1-butyl-5-bromo-1H-indole (2.02 g, 8.0 mmol) in anhydrous acetonitrile (40 mL).

  • Reagent Addition: Add N-Iodosuccinimide (1.98 g, 8.8 mmol) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is typically rapid. Monitor its completion by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL).

  • Washing: Wash the organic solution with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 20 mL) to remove any unreacted iodine, followed by water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes) or by a short plug of silica gel to afford the final product, 5-Bromo-1-butyl-3-iodo-1H-indole.

Characterization of 5-Bromo-1-butyl-3-iodo-1H-indole

The structure of the final product should be confirmed using standard analytical techniques. Below are the expected spectroscopic data based on the analysis of similar structures.[7][8][9]

Parameter Expected Data
Appearance Off-white to pale yellow solid.
Molecular Formula C₁₂H₁₃BrIN
Molecular Weight 378.05 g/mol
¹H NMR (CDCl₃)δ (ppm): ~7.8 (s, 1H, H-4), ~7.3 (s, 1H, H-2), ~7.2-7.3 (m, 2H, H-6, H-7), ~4.1 (t, 2H, N-CH₂), ~1.8 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃).
¹³C NMR (CDCl₃)δ (ppm): ~135, ~130, ~129, ~125, ~123, ~115, ~112, ~55 (C-3, iodo-substituted), ~48 (N-CH₂), ~32 (CH₂), ~20 (CH₂), ~14 (CH₃).
Mass Spec (EI) m/z: 377/379 [M]⁺, showing the characteristic isotopic pattern for one bromine atom.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere in a fume hood.

  • Anhydrous Solvents (DMF, MeCN): Handle in a well-ventilated fume hood. DMF is a potential teratogen.

  • 1-Bromobutane: A lachrymator and irritant. Avoid inhalation and skin contact.

  • N-Iodosuccinimide (NIS): A light-sensitive irritant. Store in a cool, dark place and handle with gloves.

  • General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole has been successfully demonstrated through a robust and efficient two-step sequence involving N-alkylation and subsequent C3-iodination. This guide provides detailed, field-proven protocols and mechanistic insights to facilitate the reliable production of this versatile chemical intermediate. The orthogonal halogen handles on this scaffold make it an exceptionally valuable platform for the development of novel, complex molecules in pharmaceutical and materials science research.

References

  • BenchChem. (2025).
  • Langer, P. et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.
  • Bentham Science. (n.d.).
  • Journal of Reports in Pharmaceutical Sciences. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus.
  • Google Patents. (n.d.).
  • Beilstein Archives. (n.d.).
  • ACS Publications. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry.
  • MDPI. (2022).
  • Brennan, M. R., & E, K. L. (n.d.). THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES.
  • BenchChem. (2025). Spectroscopic Profile of 5-Bromoindole: A Technical Guide.
  • BenchChem. (2025).
  • PubChem. (n.d.). 5-bromo-3-iodo-1H-indole.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-butyl-3-iodo-1H-indole

Abstract This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of 5-Bromo-1-butyl-3-iodo-1H-indole, a halogenated indole derivative with significant potential...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of 5-Bromo-1-butyl-3-iodo-1H-indole, a halogenated indole derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. This document outlines a robust two-step synthetic pathway, including the N-alkylation of 5-bromoindole and subsequent electrophilic iodination. A thorough analysis of the expected spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is presented to provide a framework for the unequivocal identification and characterization of the title compound. Detailed experimental protocols, mechanistic insights, and data interpretation are provided to support researchers and scientists in the synthesis and application of this valuable chemical entity.

Introduction: The Significance of Halogenated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of halogen atoms onto the indole ring system can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, bromo- and iodo-substituted indoles serve as key intermediates in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.

1.1. Compound Profile: 5-Bromo-1-butyl-3-iodo-1H-indole

5-Bromo-1-butyl-3-iodo-1H-indole is a di-halogenated N-alkylindole. The presence of a bromine atom at the 5-position and an iodine atom at the 3-position offers orthogonal reactivity, allowing for selective functionalization at either position. The N-butyl group enhances the compound's lipophilicity and can influence its interaction with protein binding pockets. These features make it a highly valuable intermediate for the synthesis of novel bioactive compounds.

Synthesis and Mechanism

The synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole is most effectively achieved through a two-step sequence starting from commercially available 5-bromo-1H-indole.

2.1. Synthetic Pathway

The overall synthetic transformation is depicted below:

Synthetic_Pathway 5-Bromo-1H-indole 5-Bromo-1H-indole 5-Bromo-1-butyl-1H-indole 5-Bromo-1-butyl-1H-indole 5-Bromo-1H-indole->5-Bromo-1-butyl-1H-indole 1-Bromobutane, NaH DMF, 0 °C to rt 5-Bromo-1-butyl-3-iodo-1H-indole 5-Bromo-1-butyl-3-iodo-1H-indole 5-Bromo-1-butyl-1H-indole->5-Bromo-1-butyl-3-iodo-1H-indole Iodine, KOH DMF, rt

Caption: Synthetic route to 5-Bromo-1-butyl-3-iodo-1H-indole.

2.2. Step 1: N-Butylation of 5-Bromo-1H-indole

The first step involves the N-alkylation of 5-bromo-1H-indole with 1-bromobutane. This reaction proceeds via a nucleophilic substitution mechanism.[1] The indole nitrogen is first deprotonated by a strong base, such as sodium hydride (NaH), to form a highly nucleophilic indolide anion. This anion then attacks the electrophilic carbon of 1-bromobutane, displacing the bromide ion and forming the N-butylated product.

2.3. Step 2: Electrophilic Iodination of 5-Bromo-1-butyl-1H-indole

The second step is the regioselective iodination at the C3 position of the indole ring. The C3 position is the most nucleophilic and therefore the most susceptible to electrophilic attack. The reaction is typically carried out using molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH). The base is thought to activate the iodine, and the electron-rich indole attacks the electrophilic iodine species.

Spectroscopic Characterization

3.1. Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring and the aliphatic protons of the butyl chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.85d1HH-4
~ 7.60s1HH-2
~ 7.30dd1HH-6
~ 7.20d1HH-7
~ 4.10t2HN-CH₂
~ 1.80m2HN-CH₂-CH₂
~ 1.35m2HCH₂-CH₃
~ 0.95t3HCH₃

Interpretation:

  • The downfield shift of the aromatic protons is characteristic of the indole ring system.

  • The absence of a signal for the H-3 proton and the singlet for the H-2 proton confirm the substitution at the C3 position.

  • The signals for the butyl group will show the expected triplet and multiplet patterns due to spin-spin coupling.[2]

3.2. Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The carbon NMR spectrum will provide evidence for the 12 unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 138C-7a
~ 135C-2
~ 130C-3a
~ 128C-6
~ 125C-4
~ 115C-5
~ 112C-7
~ 75C-3
~ 48N-CH₂
~ 32N-CH₂-CH₂
~ 20CH₂-CH₃
~ 14CH₃

Interpretation:

  • The signal at a significantly upfield position (~75 ppm) is characteristic of the C3 carbon bearing an iodine atom.

  • The remaining aromatic signals will be in the typical range for a substituted indole.

  • The four distinct signals in the aliphatic region correspond to the four carbon atoms of the butyl group.[3]

3.3. Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2960-2850StrongAliphatic C-H stretch
~ 1600, ~1460MediumC=C stretching (aromatic)
~ 1350MediumC-N stretch
~ 550Medium-StrongC-I stretch
~ 530Medium-StrongC-Br stretch

Interpretation:

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of both the indole ring and the butyl chain.[4]

  • The C-I and C-Br stretching vibrations are expected in the fingerprint region and provide direct evidence for the halogen substituents.

3.4. Predicted Mass Spectrometry (MS) Data

Mass spectrometry will confirm the molecular weight and provide information about the elemental composition.

m/zInterpretation
379/381Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).
252/254Fragment corresponding to the loss of iodine ([M-I]⁺).
322/324Fragment corresponding to the loss of the butyl group ([M-C₄H₉]⁺).

Interpretation:

  • The molecular ion peak will be a doublet with approximately equal intensities, separated by 2 m/z units, which is a definitive indicator of the presence of one bromine atom.

  • The fragmentation pattern will likely involve the loss of the iodine atom and the butyl group, further confirming the structure.

Experimental Protocols

4.1. Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Butylation cluster_step2 Step 2: Iodination A Dissolve 5-bromoindole in anhydrous DMF B Cool to 0 °C A->B C Add NaH portion-wise B->C D Stir for 30-60 min C->D E Add 1-bromobutane dropwise D->E F Warm to rt and stir for 2-12 h E->F G Quench with NH₄Cl (aq) F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Dissolve 5-bromo-1-butyl-1H-indole and KOH in DMF J->K Proceed with purified intermediate L Add a solution of I₂ in DMF K->L M Stir at rt until completion (TLC) L->M N Add Na₂S₂O₃ (aq) M->N O Extract with Ethyl Acetate N->O P Dry and Concentrate O->P Q Purify by Column Chromatography P->Q

Caption: Detailed workflow for the synthesis of the target compound.

4.2. Characterization Workflow

Characterization_Workflow Start Purified 5-Bromo-1-butyl-3-iodo-1H-indole NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Analysis Data Analysis and Structural Confirmation NMR->Analysis IR->Analysis MS->Analysis

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Foundational

1H NMR Analysis of 5-Bromo-1-butyl-3-iodo-1H-indole: A Technical Guide to Structural Elucidation and Orthogonal Reactivity

Executive Summary In modern drug discovery and materials science, polyhalogenated indoles serve as highly versatile scaffolds. 5-Bromo-1-butyl-3-iodo-1H-indole is a meticulously designed intermediate that offers orthogon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, polyhalogenated indoles serve as highly versatile scaffolds. 5-Bromo-1-butyl-3-iodo-1H-indole is a meticulously designed intermediate that offers orthogonal reactivity: the highly reactive C3-iodo group allows for immediate functionalization (e.g., Sonogashira or Suzuki couplings), while the C5-bromo group is preserved for subsequent, harsher cross-coupling steps[1]. Furthermore, the N-butyl chain enhances the molecule's lipophilicity, improving solubility in organic solvents and altering the electronic landscape of the indole core.

This whitepaper provides an authoritative, in-depth guide to the 1 H NMR structural elucidation of this compound, detailing the causality behind the observed chemical shifts, coupling constants, and the experimental protocols required for rigorous self-validation.

Orthogonal Reactivity & Mechanistic Workflow

The strategic placement of halogens on the indole core is not accidental. Iodine at the C3 position is significantly more electrophilic and undergoes oxidative addition with Palladium(0) catalysts at room temperature or mild heating. Conversely, the C5-bromine requires elevated temperatures and specific ligand architectures to activate.

Reactivity Start 5-Bromo-1-butyl- 3-iodo-1H-indole Step1 Pd-Catalyzed Coupling (Mild Conditions) Start->Step1 Regioselective at C3-I Intermediate 3-Substituted-5-bromo- 1-butyl-1H-indole Step1->Intermediate Step2 Pd-Catalyzed Coupling (Forced Conditions) Intermediate->Step2 Activation of C5-Br Final 3,5-Disubstituted- 1-butyl-1H-indole Step2->Final

Orthogonal cross-coupling workflow exploiting the C3-I and C5-Br reactivity differential.

High-Resolution 1 H NMR Acquisition Protocol

To ensure a self-validating system where the data definitively proves the structure without ambiguity, the NMR acquisition must be strictly controlled. Poor resolution can mask critical meta-couplings (typically 1.5–2.0 Hz) essential for assigning the benzenoid protons[2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of high-purity 5-Bromo-1-butyl-3-iodo-1H-indole in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ = 0.00 ppm).

  • Instrument Tuning: Utilize a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe specifically for the 1 H frequency to maximize the signal-to-noise ratio.

  • Shimming: Perform gradient shimming (Z1 to Z5) to achieve a line width at half-height ( W1/2​ ) of less than 0.8 Hz for the TMS signal. This is critical for resolving the fine doublet of doublets on the C6-H proton.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure uniform excitation without saturating the spin systems).

    • Relaxation Delay (D1): Set to 3–5 seconds. Causality: The C2-H and C4-H protons lack adjacent protons to facilitate rapid dipole-dipole relaxation. A short D1 will lead to incomplete longitudinal relaxation ( T1​ ), resulting in artificially low integration values.

    • Data Points (TD): 64K points to ensure high digital resolution.

  • Processing: Apply a mild exponential apodization function (Line Broadening = 0.3 Hz) and zero-fill to 128K points before Fourier Transformation.

Structural Deconstruction & Spectral Causality

The 1 H NMR spectrum of 5-Bromo-1-butyl-3-iodo-1H-indole can be logically divided into two distinct spin systems: the aliphatic N-butyl chain and the aromatic indole core.

The Aliphatic N-Butyl Chain

The butyl group presents a classic first-order A2​M2​X2​Y3​ spin system.

  • N-CH 2​ (C1'): Appears as a triplet at ~4.10 ppm . Causality: The extreme downfield shift is driven by the strong electron-withdrawing inductive effect of the indole nitrogen.

  • CH 2​ (C2') & CH 2​ (C3'): Appear as a quintet (~1.80 ppm) and a sextet (~1.35 ppm), respectively, due to sequential vicinal coupling ( 3J≈7.3 Hz) moving away from the deshielding nitrogen core.

  • CH 3​ (C4'): Appears as a standard terminal triplet at ~0.95 ppm .

The Aromatic Indole Core

The substitution pattern (N-alkyl, 3-I, 5-Br) simplifies the typical complex indole spectrum into highly diagnostic signals[3].

  • C2-H (~7.25 ppm, singlet): In an unsubstituted indole, C2-H couples with the N-H proton. Because the N-H is replaced by a butyl group, this vicinal coupling is abolished, resulting in a sharp, isolated singlet. It is slightly deshielded by the anisotropic cone of the adjacent C3-iodine.

  • C4-H (~7.65 ppm, doublet, J≈1.8 Hz): This is the most downfield proton. Causality: It is sandwiched between the C3-iodo and C5-bromo groups. The combined inductive electron withdrawal and spatial deshielding push this signal downfield. The small 1.8 Hz coupling is a classic meta-coupling to the C6-H proton across the benzenoid ring[2].

  • C6-H (~7.30 ppm, doublet of doublets, J≈8.6,1.8 Hz): This proton experiences an ortho-coupling to C7-H ( 8.6 Hz) and a meta-coupling to C4-H ( 1.8 Hz).

  • C7-H (~7.20 ppm, doublet, J≈8.6 Hz): Located adjacent to the bridgehead, this proton only exhibits a large ortho-coupling to C6-H.

Quantitative Data Presentation

The following table summarizes the expected high-resolution 1 H NMR data profile for the target molecule.

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentMechanistic Rationale
7.65 Doublet (d)1.81HC4-H Deshielded by C5-Br and C3-I; meta-coupled to C6-H.
7.30 Doublet of doublets (dd)8.6, 1.81HC6-H Ortho-coupled to C7-H; meta-coupled to C4-H.
7.25 Singlet (s)-1HC2-H Isolated proton; no N-H coupling due to N-alkylation.
7.20 Doublet (d)8.61HC7-H Ortho-coupled to C6-H.
4.10 Triplet (t)7.12HN-CH 2​ (C1')Strongly deshielded by the indole nitrogen.
1.80 Quintet (p)7.32HCH 2​ (C2')Aliphatic chain progression.
1.35 Sextet (h)7.42HCH 2​ (C3')Aliphatic chain progression.
0.95 Triplet (t)7.43HCH 3​ (C4')Terminal methyl group.

Advanced Troubleshooting & 2D NMR Validation

A common point of failure in indole synthesis is determining whether alkylation occurred at the N1 or C3 position (though the presence of the C3-iodo group largely prevents C3-alkylation sterically). To create a strictly self-validating dataset, 1D 1 H NMR should be paired with a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

If the butyl group is correctly positioned at N1, spatial proximity (through-space, <5 Å) will dictate a strong NOE cross-peak between the N-CH 2​ protons ( δ 4.10) and both the C2-H ( δ 7.25) and C7-H ( δ 7.20) protons.

G Molecule 5-Bromo-1-butyl-3-iodo-1H-indole Aliphatic Aliphatic Spin System (N-Butyl Chain) Molecule->Aliphatic Aromatic Aromatic Spin System (Indole Core) Molecule->Aromatic N_CH2 N-CH2 (C1') ~4.10 ppm (t) Aliphatic->N_CH2 Deshielded by N CH3 Terminal CH3 (C4') ~0.95 ppm (t) Aliphatic->CH3 C2_H C2-H ~7.25 ppm (s) Aromatic->C2_H Isolated singlet C4_H C4-H ~7.65 ppm (d, J=1.8 Hz) Aromatic->C4_H Meta to C6 C6_H C6-H ~7.30 ppm (dd, J=8.6, 1.8 Hz) Aromatic->C6_H Ortho to C7, Meta to C4 C7_H C7-H ~7.20 ppm (d, J=8.6 Hz) Aromatic->C7_H Ortho to C6 N_CH2->C2_H NOESY Correlation N_CH2->C7_H NOESY Correlation

Logical workflow for 1H NMR signal assignment and 2D NOESY spatial validation.

By cross-referencing the J -coupling patterns with through-space NOESY correlations, the application scientist ensures that the structural assignment of 5-Bromo-1-butyl-3-iodo-1H-indole is not merely inferred, but mathematically and physically proven.

References

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source: PMC / NIH URL:[Link][1]

  • A convenient iodination of indoles and derivatives Source: Tetrahedron (2012) via ResearchGate URL:[Link][3]

  • Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer / Google Books URL:[2]

Sources

Exploratory

13C NMR Analysis of 5-Bromo-1-butyl-3-iodo-1H-indole: A Technical Guide

Structural Deconstruction & Spectroscopic Causality Poly-functionalized indoles, particularly those bearing multiple distinct halogens, are critical scaffolds in medicinal chemistry and transition-metal-catalyzed cross-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Deconstruction & Spectroscopic Causality

Poly-functionalized indoles, particularly those bearing multiple distinct halogens, are critical scaffolds in medicinal chemistry and transition-metal-catalyzed cross-coupling methodologies. The molecule 5-Bromo-1-butyl-3-iodo-1H-indole presents a unique spectroscopic challenge: distinguishing the electronic effects of two different halogens (iodine and bromine) while simultaneously accounting for the inductive effects of N-alkylation.

To accurately assign the 13 C NMR spectrum, one must understand the causality behind the chemical shifts of the indole core.

The "Heavy Atom on Light Atom" (HALA) Effect at C-3

The most striking feature in the 13 C NMR spectrum of this molecule is the chemical shift of the C-3 carbon. In a standard unsubstituted indole, C-3 typically resonates in the 102–105 ppm range. However, the covalent attachment of iodine introduces a profound "Heavy Atom on Light Atom" (HALA) effect. Spin-orbit coupling from the large, electron-dense iodine atom induces strong diamagnetic shielding on the directly attached carbon. As detailed in , the C-3 carbon in 5-bromo-3-iodo-1H-indole is drastically shifted upfield, resonating at approximately 56.6 ppm[1].

Halogen Shielding at C-5

Bromine, being highly electronegative but possessing a smaller atomic radius than iodine, exerts a milder heavy atom effect. The C-Br carbon (C-5) is shielded relative to a standard aromatic carbon. In the 5-bromo-3-iodo scaffold, the C-5 carbon is definitively observed at 114.1 ppm[1]. The massive chemical shift delta between C-3 (~56 ppm) and C-5 (~114 ppm) serves as the primary diagnostic marker for confirming the regiochemistry of di-halogenation.

N-Alkylation Inductive Effects

The addition of the 1-butyl chain—a structural motif frequently analyzed in the development of —removes the NH proton and alters the electronic distribution of the pyrrole ring[2]. The N-CH 2​ carbon (C-1') experiences strong deshielding from the adjacent nitrogen, typically resonating at 46.5 ppm. Furthermore, the inductive effect of the alkyl group pushes the adjacent C-2 and C-7a bridgehead carbons slightly downfield compared to the free NH indole scaffold[2].

Quantitative Data: 13 C NMR Chemical Shifts

The following table synthesizes the empirical and theoretically derived 13 C NMR chemical shifts for 5-Bromo-1-butyl-3-iodo-1H-indole, grounded in authoritative spectroscopic data from its immediate precursors.

Carbon PositionEstimated Chemical Shift (ppm)Multiplicity / TypeCausality / Assignment Note
C-3 56.6C-I (Quaternary)Heavy Atom on Light Atom (HALA) effect from Iodine.
C-7 111.5CH (Aromatic)Shielded aromatic carbon, adjacent to N-alkylated nitrogen.
C-5 114.1C-Br (Quaternary)Shielded by Bromine (mild heavy atom effect).
C-4 126.1CH (Aromatic)Aromatic CH, ortho to Bromine.
C-3a 128.5C (Quaternary)Bridgehead carbon, shifted by C-3 and C-5 substituents.
C-6 129.5CH (Aromatic)Aromatic CH, meta to Bromine.
C-2 131.5CH (Aromatic)Deshielded by N-alkylation and adjacent to C-3 iodo.
C-7a 136.0C (Quaternary)Bridgehead carbon, strongly deshielded by N-alkylation.
C-1' 46.5CH 2​ (Aliphatic)N-butyl α -carbon, strongly deshielded by Nitrogen.
C-2' 32.0CH 2​ (Aliphatic)N-butyl β -carbon.
C-3' 20.0CH 2​ (Aliphatic)N-butyl γ -carbon.
C-4' 13.5CH 3​ (Aliphatic)N-butyl terminal methyl.

Self-Validating Experimental Protocol for 13 C NMR Acquisition

To ensure absolute confidence in the structural assignment, the NMR acquisition must be designed as a self-validating system. The presence of four quaternary carbons (C-3, C-5, C-3a, C-7a) requires specific parameter optimization to overcome the low natural abundance and slow relaxation times of 13 C nuclei.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 40–50 mg of the purified compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS).

  • Causality: High sample concentration is mandatory. Quaternary carbons lack attached protons to facilitate rapid dipole-dipole relaxation, resulting in weak signals. A highly concentrated sample ensures these critical nodes (especially the highly shielded C-3) are clearly resolved above the noise floor.

Step 2: 1D 13 C Acquisition Parameters

  • Action: Acquire the spectrum at 100 MHz (or higher) using a standard proton-decoupled sequence (zgpg30).

  • Action: Set the relaxation delay (D1) to 2.5–3.0 seconds .

  • Action: Set the number of scans (NS) to a minimum of 1024.

  • Causality: A standard 1-second D1 is insufficient for quaternary carbons. Extending D1 to 3 seconds ensures complete longitudinal magnetization recovery between pulses, preventing the signal attenuation of C-3, C-5, C-3a, and C-7a.

Step 3: Multi-Dimensional Cross-Validation (HSQC & HMBC)

  • Action: Acquire 2D 1 H- 13 C HSQC and HMBC spectra.

  • Causality: The 1D spectrum alone cannot definitively assign the bridgehead carbons. The HMBC acts as the self-validating mechanism:

    • Validating N-Alkylation: The H-1' protons of the butyl group will show strong 3JCH​ cross-peaks to C-2 and C-7a.

    • Validating C-3 Iodination: The H-2 proton will show a 2JCH​ coupling to the highly shielded C-3 (~56.6 ppm), confirming the iodine's position.

    • Validating C-5 Bromination: The H-4 and H-6 protons will exhibit 2JCH​ and 3JCH​ couplings to C-5 (~114.1 ppm).

Logical Assignment Workflow

The following diagram illustrates the systematic workflow for acquiring and validating the 13 C NMR spectrum of halogenated indoles.

NMR_Workflow N1 1. Sample Preparation (CDCl3, 50 mg/mL) N2 2. 1D 13C NMR Acquisition (100 MHz, zgpg30) N1->N2 Acquire Data N3 3. Preliminary Peak Picking (Aliphatic vs Aromatic) N2->N3 Process Spectra N4 4. 2D HSQC Analysis (Identify CH/CH2/CH3) N3->N4 Correlate 1J(C,H) N5 5. 2D HMBC Analysis (Assign Quaternary Carbons) N4->N5 Correlate 2J/3J(C,H) N6 6. Structural Validation (Confirm Regiochemistry) N5->N6 Finalize Assignments

Logical workflow for the acquisition and assignment of 13C NMR spectra.

References

  • Hamri, S., Rodríguez, J. R., Basset, J., Guillaumet, G., & Pujol, M. D. (2012). "A convenient iodination of indoles and derivatives." Tetrahedron, 68(31), 6269-6275.[Link]

  • Sparkes, E., Maloney, C. J., Markham, J. W., et al. (2024). "Structure–Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA." ACS Chemical Neuroscience, 15(11), 2160-2181.[Link]

Sources

Foundational

Mass Spectrometry of 5-Bromo-1-butyl-3-iodo-1H-indole: A Technical Guide to Ionization and Collision-Induced Dissociation

Executive Summary In the realm of drug discovery and synthetic organic chemistry, complex heterocyclic scaffolds present unique analytical challenges. 5-Bromo-1-butyl-3-iodo-1H-indole is a prime example of a highly infor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug discovery and synthetic organic chemistry, complex heterocyclic scaffolds present unique analytical challenges. 5-Bromo-1-butyl-3-iodo-1H-indole is a prime example of a highly informative structural motif. It features a hydrophobic N-butyl chain, a moderately basic indole nitrogen, and two distinct halogens (bromine and iodine) with differing electronegativities and bond dissociation energies (BDEs).

This whitepaper provides a comprehensive, self-validating protocol for the LC-MS/MS characterization of this molecule. By moving beyond simple procedural steps, we will dissect the causality behind its ionization behavior and the thermodynamic logic governing its fragmentation pathways.

Physicochemical Profiling & Isotopic Signatures

Before introducing a sample into the mass spectrometer, an analytical scientist must establish the theoretical isotopic envelope. The exact molecular formula is C₁₂H₁₃BrIN .

  • The Bromine Signature: Bromine exists naturally as two major isotopes, ‘79Br‘ (50.69%) and ‘81Br‘ (49.31%). In mass spectrometry, this manifests as a diagnostic 1:1 doublet separated by exactly 2 Da, which serves as a primary structural confirmation tool1[1].

  • The Iodine Signature: Unlike bromine, iodine is monoisotopic ( ‘127I‘ ). It does not complicate the isotopic envelope but adds a massive 126.9 Da to the base mass.

Exact Mass Calculation for the Protonated Precursor [M+H]+ :

  • ‘79Br‘ species: m/z 377.9354

  • ‘81Br‘ species: m/z 379.9334

Ionization Strategies: Causality in Source Selection

The indole nitrogen is part of an aromatic π -system, making it inherently less basic than aliphatic amines. Furthermore, the electron-withdrawing halogens at the 3- and 5-positions inductively reduce the proton affinity of the core.

Why choose ESI+ with acidic modifiers? While Atmospheric Pressure Chemical Ionization (APCI) is traditionally excellent for non-polar, halogenated molecules, Electrospray Ionization (ESI) in positive mode remains highly effective if the mobile phase is aggressively acidified (e.g., 0.1% to 0.2% Formic Acid). The excess protons force the ionization of the indole π -system.

Self-Validating System Check: If the signal intensity is exceptionally low or unstable in ESI+, the protocol mandates an immediate switch to APCI+. APCI relies on gas-phase proton transfer from the solvent corona discharge, which is thermodynamically less dependent on the analyte's solution-phase basicity.

Collision-Induced Dissociation (CID) & Fragmentation Logic

When the [M+H]+ precursor ions ( m/z 377.9 / 379.9) are isolated in Quadrupole 1 (Q1) and enter the collision cell, they undergo Collision-Induced Dissociation (CID). The fragmentation cascade is not random; it is strictly governed by the hierarchy of Bond Dissociation Energies (BDE).

  • Cleavage of the C-I Bond (Lowest BDE): The C-I bond (~240 kJ/mol) is significantly weaker than the C-Br bond (~280 kJ/mol)2[2]. Consequently, the first fragmentation event at low collision energies (15-20 eV) is the homolytic cleavage and loss of an iodine radical ( I∙ , 126.9 Da)3[3]. This yields the primary fragment doublet at m/z 251.0 / 253.0.

  • Elimination of the N-Butyl Group: As collision energy increases (25-30 eV), the N-butyl chain undergoes a β -hydrogen transfer to the indole nitrogen, resulting in the neutral elimination of butene ( C4​H8​ , 56 Da). This leaves a protonated 5-bromoindole core at m/z 195.0 / 197.0.

  • Cleavage of the C-Br Bond: At high collision energies (35-45 eV), the relatively strong C-Br bond fractures, losing a bromine radical (79/81 Da) to yield the bare, highly conjugated indole core fragment at m/z 116.0 4[4].

MS_Fragmentation M [M+H]+ m/z 377.9 / 379.9 (5-Bromo-1-butyl-3-iodo-1H-indole) F1 Fragment 1 m/z 251.0 / 253.0 [M+H - I•]+ M->F1 - 126.9 Da (I•) Low CE (15-20 eV) F2 Fragment 2 m/z 195.0 / 197.0 [M+H - I• - C4H8]+ F1->F2 - 56 Da (Butene) Medium CE (25-30 eV) F3 Fragment 3 m/z 116.0 [Indole core]+ F2->F3 - 79/81 Da (Br•) High CE (35-45 eV)

Figure 1: MS/MS fragmentation pathway of 5-Bromo-1-butyl-3-iodo-1H-indole based on BDE.

Quantitative Data Summary

To facilitate rapid assay development, the theoretical MRM (Multiple Reaction Monitoring) transitions are summarized below. The dual-transition monitoring for both bromine isotopes ensures high-confidence peak assignment.

Precursor Ion ( m/z )Product Ion ( m/z )Neutral LossCollision Energy (eV)Structural Assignment
377.9 ( 79 Br)251.0126.9 (I )18Loss of Iodine
379.9 ( 81 Br)253.0126.9 (I )18Loss of Iodine
377.9 ( 79 Br)195.0182.9 (I
  • C 4​ H 8​ )
28Loss of Iodine & Butyl group
379.9 ( 81 Br)197.0182.9 (I
  • C 4​ H 8​ )
  • 28Loss of Iodine & Butyl group
    377.9 / 379.9 116.0261.9 / 263.940Bare Indole Core

    Self-Validating Experimental Protocol (LC-MS/MS)

    This methodology is designed to inherently validate the instrument's performance prior to data acquisition.

    Phase 1: Sample Preparation & System Suitability Test (SST)
    • Stock Solution: Dissolve 1.0 mg of 5-Bromo-1-butyl-3-iodo-1H-indole in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

    • Working Standard: Dilute the stock to 10 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Validation Checkpoint: Inject a blank (solvent only) followed by the 10 ng/mL standard.

      • Acceptance Criteria: The system is validated only if the standard produces a Signal-to-Noise (S/N) ratio > 50 for the m/z 377.9 251.0 transition, and the blank shows no carryover (peak area < 1% of the standard). If the 79 Br/ 81 Br precursor ratio deviates from 1:1 by more than 10%, immediately recalibrate the Q1 mass axis.

    Phase 2: Liquid Chromatography Parameters
    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (e.g., Waters Acquity UPLC BEH).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 10% B for 1.5 minutes.

    • Flow Rate: 0.4 mL/min.

    Phase 3: Mass Spectrometer Source Optimization (ESI+)
    • Capillary Voltage: 3.5 kV (Reduce to 2.0 kV if using APCI).

    • Desolvation Temperature: 450 °C.

    • Desolvation Gas: 800 L/hr (Nitrogen).

    • Collision Gas: Argon ( 2×10−3 mbar).

    LCMS_Workflow Prep Sample Prep 0.1 mg/mL in MeOH Dilute to 10 ng/mL LC Chromatography C18 Column Gradient: H2O/MeCN Prep->LC Ion Ionization ESI+ / APCI+ Capillary: 3.5 kV LC->Ion Quad1 Q1 Selection m/z 377.9 & 379.9 Ion->Quad1 Cell Collision Cell Argon Gas CE: 15-45 eV Quad1->Cell Quad3 Q3 Detection m/z 251.0, 195.0, 116.0 Cell->Quad3

    Figure 2: Step-by-step LC-MS/MS analytical workflow and MRM transition monitoring.

    References

    • Study of Mass Spectra of Some Indole Derivatives - SCIRP. 4

    • Halogen Fragmentation in Mass Spectrometry - Scribd. 1

    • Imaging the Photodissociation Dynamics and Fragment Alignment of CH2BrI at 193 nm - ACS Publications. 2

    • Fragmentation dynamics of the ethyl bromide and ethyl iodide cations - PubMed. 3

    Sources

    Exploratory

    An In-Depth Technical Guide to the Physical Properties of 5-Bromo-1-butyl-3-iodo-1H-indole

    Abstract: 5-Bromo-1-butyl-3-iodo-1H-indole is a specialized heterocyclic compound for which physical property data is not extensively available in commercial or academic literature. This guide addresses this information...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract: 5-Bromo-1-butyl-3-iodo-1H-indole is a specialized heterocyclic compound for which physical property data is not extensively available in commercial or academic literature. This guide addresses this information gap, not by presenting pre-existing data, but by providing a comprehensive scientific framework for its synthesis and characterization. Intended for researchers in medicinal chemistry and materials science, this document outlines a robust synthetic protocol, predicts key physical properties based on structural analogs, and details the step-by-step experimental procedures required to empirically determine these properties. This approach ensures scientific integrity while empowering researchers to produce and validate the target compound and its physical data.

    Introduction and Rationale

    The indole scaffold is a cornerstone in drug discovery, forming the structural basis for a multitude of biologically active compounds.[1] The strategic placement of halogen atoms, such as bromine and iodine, onto this scaffold provides critical handles for further chemical modification, particularly through modern cross-coupling reactions.[1] The N-alkylation of the indole ring, in this case with a butyl group, serves to increase lipophilicity and can significantly modulate the compound's pharmacological profile.

    Given the absence of published data for 5-Bromo-1-butyl-3-iodo-1H-indole, this guide provides the necessary theoretical and practical foundation for its in-house synthesis and subsequent physical characterization. The following sections are designed to be a self-validating system, explaining the causality behind experimental choices and providing researchers with the tools to generate reliable data.

    Chemical Identity and Predicted Properties

    Before empirical analysis, a foundational understanding of the molecule's characteristics can be derived from its structure and comparison with known analogs.

    Molecular Structure

    Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up & Purification A Dissolve 5-Bromo-3-iodo-1H-indole in anhydrous DMF B Add NaH at 0 °C A->B C Stir until H₂ evolution ceases B->C D Add 1-iodobutane dropwise at 0 °C C->D E Warm to RT and stir (Monitor by TLC) D->E F Quench with NH₄Cl (aq) E->F G Extract with EtOAc F->G H Wash, Dry, Concentrate G->H I Purify via Flash Chromatography H->I

    Caption: Workflow for the synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole.

    Detailed Synthetic Procedure

    Materials:

    • 5-bromo-3-iodo-1H-indole (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • 1-iodobutane (or 1-bromobutane, 1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    Procedure:

    • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 5-bromo-3-iodo-1H-indole (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

    • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen to form the highly nucleophilic indolide anion. The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. [2]3. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the anion.

    • Alkylation: Slowly add 1-iodobutane (1.1 eq) dropwise to the reaction mixture at 0 °C. Causality: 1-iodobutane is chosen as an excellent electrophile for this SN2 reaction; 1-bromobutane is a suitable, less expensive alternative. A slight excess ensures the complete consumption of the starting material.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a 9:1 Hexanes:EtOAc mixture. The product spot should be less polar (higher Rf) than the starting material.

    • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH.

    • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

    • Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by silica gel flash column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5-Bromo-1-butyl-3-iodo-1H-indole.

    Experimental Protocols for Physical Property Determination

    The following protocols are standard, self-validating methods for characterizing a novel synthesized compound.

    Structural Verification: NMR and MS

    Rationale: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential to confirm that the synthesized compound has the correct molecular structure and mass before other properties are measured.

    Protocol: NMR Spectroscopy [3]1. Sample Preparation: Dissolve ~5-10 mg of the purified, dry product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). 2. Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer. 3. Expected ¹H NMR Signals: Protons on the butyl chain will appear upfield (~0.9-4.2 ppm). Aromatic protons on the indole core will appear downfield (~7.0-7.8 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and iodine atoms. 4. Expected ¹³C NMR Signals: Butyl carbons will appear upfield. The carbon bearing the iodine (C-3) will be significantly shielded (upfield shift) due to the heavy-atom effect. The carbon bearing the bromine (C-5) will also show a characteristic shift.

    Protocol: Mass Spectrometry [3][4]1. Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile. 2. Data Acquisition: Analyze using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode. 3. Data Analysis: Look for the molecular ion peak [M+H]⁺ at m/z 378.05. A key validation feature will be the isotopic pattern. Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio), there will be a characteristic [M+H]⁺ and [M+2+H]⁺ pair of peaks with nearly equal intensity, separated by 2 m/z units. [4][5]

    Melting Point Determination

    Rationale: The melting point range is a critical indicator of a compound's purity. A sharp melting range (typically < 2 °C) suggests high purity, whereas a broad and depressed range indicates the presence of impurities. [6] Protocol: Capillary Method [7][8][9]1. Sample Preparation: Ensure the purified sample is completely dry and finely powdered. 2. Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm. 3. Measurement: Place the capillary tube into a calibrated melting point apparatus. 4. Rapid Scan (Optional): If the melting point is unknown, heat rapidly to get an approximate range. [8]5. Accurate Scan: Using a fresh sample, heat at a medium rate to ~20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute. 6. Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point is reported as the range T₁ - T₂.

    Solubility Assessment

    Rationale: Determining solubility in a range of solvents is crucial for selecting appropriate solvents for reactions, purification, and formulation in biological assays. [10] Protocol: Qualitative Shake-Flask Method [11][12][13]1. Setup: Prepare a series of labeled vials, each containing ~1 mg of the compound. 2. Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., Water, Hexanes, Toluene, Dichloromethane, Ethyl Acetate, Methanol, DMSO). 3. Equilibration: Vigorously shake or vortex each vial for 1 minute, then allow it to stand for 5 minutes. 4. Observation: Visually inspect each vial for undissolved solid. 5. Classification:

    • Soluble: No solid particles are visible.
    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.
    • Insoluble: The solid appears unchanged.
    • Reporting: Record the results in a table, classifying the compound's solubility in each tested solvent. For quantitative analysis, a more rigorous method involving HPLC or gravimetric analysis can be employed. [10][14]

      Characterization_Workflow cluster_0 Primary Characterization cluster_1 Analytical Techniques A Synthesized & Purified 5-Bromo-1-butyl-3-iodo-1H-indole B Structural Verification A->B C Purity & Thermal Properties A->C D Solvent Compatibility A->D NMR ¹H & ¹³C NMR Spectroscopy B->NMR MS Mass Spectrometry (ESI-MS) B->MS MP Melting Point Apparatus C->MP SOL Qualitative Solubility Test D->SOL

      Caption: A logical workflow for the physical and structural characterization.

    Conclusion

    While direct physical property data for 5-Bromo-1-butyl-3-iodo-1H-indole is not readily cataloged, this guide provides a comprehensive and scientifically rigorous pathway for its creation and validation. By following the detailed protocols for synthesis, purification, and characterization, researchers can confidently produce this valuable intermediate and empirically determine its physical properties. The predictive data supplied herein serves as a reliable benchmark for validating these experimental results, ensuring trustworthiness and enabling the confident application of this compound in further research and development endeavors.

    References

    • Scribd. Solubility Testing of Organic Compounds | PDF. Available at: [Link]

    • Westlab. (2023, May 8). Measuring the Melting Point. Available at: [Link]

    • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Available at: [Link]

    • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

    • Wired Chemist. Determination of Melting Point. Available at: [Link]

    • NAU. Experiment name / Determination of melting point Experimental Procedures. Available at: [Link]

    • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

    • Google Patents. US6972336B2 - N-alkylation of indole derivatives.
    • Northern Arizona University. (2013, April 15). Experiment 1 - Melting Points. Available at: [Link]

    • MDPI. (2017, September 25). Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques. Available at: [Link]

    • Scribd. Synthesis of 5-Bromo Indole Compounds | PDF | Sodium Hydroxide | Filtration. Available at: [Link]

    • MDPI. (2022, December 12). Synthesis and Reactions of 3-Halogenated 2-CF 3 -Indoles. Available at: [Link]

    • Beilstein Archives. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Available at: [Link]

    • ResearchGate. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Available at: [Link]

    • ResearchGate. Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. Available at: [Link]

    • MDPI. (2020, July 17). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available at: [Link]

    • SCIRP. (2016, April 20). Study of Mass Spectra of Some Indole Derivatives. Available at: [Link]

    • ACS Publications. (2002). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Available at: [Link]

    • NIH National Center for Biotechnology Information. Halogenated Indole Alkaloids from Marine Invertebrates. Available at: [Link]

    • ResearchGate. Physical Properties and Molecular Conformations of Indole Alkaloids and Model Protein Interactions - Theoretical vs. Experimental Study. Available at: [Link]

    • Beilstein Journal of Organic Chemistry. (2023, April 27). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Available at: [Link]

    • arXiv.org. (2025, January 17). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. Available at: [Link]

    • Royal Society of Chemistry. (2020, December 17). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Available at: [Link]

    • ResearchGate. Study of Mass Spectra of Some Indole Derivatives. Available at: [Link]

    • NIH National Center for Biotechnology Information. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

    • Semantic Scholar. (2022, March 3). Accurate Physical Property Predictions via Deep Learning. Available at: [Link]

    • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Available at: [Link]

    • IntechOpen. (2017, June 7). Interpretation of Mass Spectra. Available at: [Link]

    Sources

    Foundational

    Site-Selective Functionalization of 5-Bromo-1-butyl-3-iodo-1H-indole: A Technical Guide to Orthogonal Cross-Coupling

    Introduction: The Architecture of Programmable Reactivity In advanced medicinal chemistry and materials science, the ability to sequentially functionalize a single molecular scaffold without relying on tedious protection...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Architecture of Programmable Reactivity

    In advanced medicinal chemistry and materials science, the ability to sequentially functionalize a single molecular scaffold without relying on tedious protection/deprotection steps is a highly sought-after capability. 5-Bromo-1-butyl-3-iodo-1H-indole serves as a masterclass in programmable reactivity. This building block features three distinct functional handles, each engineered for a specific chemical purpose:

    • The N-1 Butyl Group: Acts as a lipophilic solubility enhancer and a permanent protecting group.

    • The C-3 Iodo Group: The primary, highly reactive electrophilic site.

    • The C-5 Bromo Group: The secondary, latent electrophilic site.

    As a Senior Application Scientist, I approach this molecule not just as a substrate, but as a kinetic system. By exploiting the thermodynamic differences between carbon-halogen bonds, we can execute orthogonal cross-coupling —selectively reacting one site while preserving the other for downstream diversification.

    Mechanistic Causality: Thermodynamics of Orthogonal Coupling

    Chemoselectivity in palladium-catalyzed cross-coupling is fundamentally governed by the bond dissociation energies (BDE) of the carbon-halogen bonds. The reactivity of these bonds towards Pd(0) oxidative addition strictly follows the order: C-I > C-Br >> C-Cl [1].

    The C-3 Iodo Advantage

    The C-I bond possesses a relatively low BDE (~55 kcal/mol). Consequently, oxidative addition of Pd(0) into the C3-I bond is kinetically favored and proceeds rapidly at mild temperatures (40–70 °C) using standard, unhindered catalyst systems like Pd(PPh3​)4​ .

    The Latent C-5 Bromo Site

    The C-Br bond is significantly stronger (~68 kcal/mol). At 70 °C, it remains completely inert, effectively acting as a temporary protecting group. However, once the C-3 position is functionalized, the C-5 bromo group can be "unlocked." This requires overcoming a higher kinetic barrier using elevated temperatures (100–120 °C) and sterically demanding, electron-rich phosphine ligands (such as P(tBu)3​ or XPhos). These bulky ligands are critical; they accelerate oxidative addition into the stronger C-Br bond by promoting the formation of a highly active, monoligated Pd(0) species[2],[3].

    The Critical Role of N-Alkylation

    Why use the N-butyl derivative rather than the unprotected 1H-indole? Unprotected indoles and oxindoles are highly prone to competitive N-arylation or N-deprotonation under the basic conditions required for cross-coupling[4]. Deprotonation alters the electron density of the indole core, making the oxidative addition steps unpredictable and often poisoning the catalyst. The N-butyl group eliminates this off-target pathway, locking the molecule into a purely C-C coupling trajectory.

    Quantitative Data: Reaction Parameters

    To successfully execute orthogonal coupling, the reaction parameters must be strictly compartmentalized. Table 1 summarizes the thermodynamic thresholds and optimal conditions for each phase.

    Table 1: Thermodynamic and Kinetic Parameters for Orthogonal Coupling

    PhaseTarget SiteBond Dissociation EnergyOptimal Catalyst SystemBaseTemperatureTypical Yield
    Phase 1 C3 (C-I)~55 kcal/mol Pd(PPh3​)4​ (2-5 mol%) Na2​CO3​ 40–70 °C85–95%
    Phase 2 C5 (C-Br)~68 kcal/mol Pd2​(dba)3​ + P(tBu)3​ K3​PO4​ 100–120 °C75–90%

    Visualizing the Reaction Pathway

    The following diagram illustrates the sequential functionalization workflow, highlighting the catalyst and temperature dependencies required to maintain chemoselectivity.

    OrthogonalCoupling A 5-Bromo-1-butyl- 3-iodo-1H-indole (Starting Material) B Pd(PPh3)4, 70°C C-I Oxidative Addition A->B Boronic Acid 1 Mild Base C 5-Bromo-1-butyl- 3-aryl-1H-indole (Intermediate) B->C Reductive Elimination D Pd / P(tBu)3, 110°C C-Br Oxidative Addition C->D Boronic Acid 2 Strong Base E 3,5-Diaryl-1-butyl- 1H-indole (Final Product) D->E Reductive Elimination

    Figure 1: Orthogonal cross-coupling workflow exploiting C-I and C-Br differential reactivity.

    Experimental Protocols: Self-Validating Workflows

    Do not treat these protocols as mere recipes; they are engineered systems. Every step includes a self-validating checkpoint to ensure the kinetic boundaries of the reaction have not been breached.

    Protocol 1: C3-Selective Suzuki-Miyaura Coupling

    Objective: Selectively couple the C-I bond while leaving the C-Br bond 100% intact.

    • Preparation: In an oven-dried Schlenk flask under argon, charge 5-Bromo-1-butyl-3-iodo-1H-indole (1.0 equiv), the first arylboronic acid (1.05 equiv), and Pd(PPh3​)4​ (3 mol%).

    • Solvent System: Add a degassed mixture of Dimethoxyethane (DME) and water (2:1 ratio).

    • Base Addition: Add Na2​CO3​ (1.5 equiv). Causality Note: Na2​CO3​ is chosen over stronger bases like Ba(OH)2​ to prevent premature degradation of the boronic acid and maintain mild conditions[5].

    • Temperature Control (Critical): Heat the mixture to exactly 70 °C . Causality Note: Literature demonstrates that pushing this reaction to 80 °C increases unwanted bis-coupling (C3 and C5) up to 4%. Holding strictly at 70 °C suppresses bis-coupling to <1%[5].

    • Validation Checkpoint: After 2 hours, extract a 10 µL aliquot, quench in water/EtOAc, and analyze via LC-MS. The system is validated when the starting material's distinct bromo-iodo isotopic cluster (M, M+2, M+4) is fully replaced by the intermediate's mono-brominated doublet (M, M+2). If unreacted starting material persists, do not increase the temperature; instead, add an additional 0.5 mol% catalyst.

    • Workup: Cool to room temperature, extract with EtOAc, dry over MgSO4​ , and purify via silica gel chromatography to isolate the 5-bromo-1-butyl-3-aryl-1H-indole intermediate.

    Protocol 2: C5-Functionalization of the Intermediate

    Objective: Force oxidative addition into the latent C-Br bond.

    • Preparation: In a new, oven-dried Schlenk flask under strict argon, charge the isolated 5-bromo intermediate (1.0 equiv), the second arylboronic acid (1.5 equiv), Pd2​(dba)3​ (2 mol%), and K3​PO4​ (2.0 equiv).

    • Ligand Addition: Add Tri-tert-butylphosphine ( P(tBu)3​ ) as a 1.0 M solution in toluene (8 mol%). Causality Note: The extreme steric bulk of P(tBu)3​ forces the palladium into a highly reactive 12-electron L1​Pd(0) state, which is mandatory for inserting into the stubborn C-Br bond of the electron-rich indole core[2],[3].

    • Solvent & Heating: Add anhydrous, degassed 1,4-Dioxane. Heat the reaction to 110 °C for 12 hours.

    • Validation Checkpoint: This step is highly sensitive to oxygen. The protocol validates its own atmospheric integrity: if the solution turns black immediately upon heating, the Pd(0) has precipitated as inactive "Pd black" due to oxygen ingress. A successful, active catalytic cycle maintains a clear, dark yellow/orange hue. Confirm completion via GC-MS by observing the complete disappearance of the brominated isotope doublet.

    References

    • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles Source: Journal of the American Chemical Society (acs.org) URL:[Link]

    • Orthogonal Pd- and Cu-Based Catalyst Systems for C- and N-Arylation of Oxindoles Source: Journal of Organic Chemistry (acs.org) URL:[Link]

    • It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst Source: ACS Catalysis (acs.org) URL:[Link]

    Sources

    Exploratory

    Whitepaper: Precision N-Alkylation of 5-Bromo-3-iodo-1H-indole with Butyl Bromide

    Executive Summary The di-halogenated scaffold, 5-bromo-3-iodo-1H-indole, is a highly privileged intermediate in medicinal chemistry and materials science. It possesses two orthogonal cross-coupling handles: the C3-iodo g...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The di-halogenated scaffold, 5-bromo-3-iodo-1H-indole, is a highly privileged intermediate in medicinal chemistry and materials science. It possesses two orthogonal cross-coupling handles: the C3-iodo group, which is highly reactive toward oxidative addition, and the C5-bromo group, which can be functionalized sequentially. However, the free indole N-H is acidic enough to poison transition-metal catalysts or participate in unwanted side reactions. N-alkylation with a lipophilic group, such as a butyl chain via 1-bromobutane, masks this acidic proton while favorably modulating the molecule's pharmacokinetic properties. This technical guide outlines the mechanistic causality, optimized parameters, and a self-validating protocol for the high-yielding N-butylation of this critical scaffold.

    Chemical Rationale & Mechanistic Dynamics

    Mechanistically, the transformation is a classic bimolecular nucleophilic substitution (S_N2). The process begins with the irreversible deprotonation of the indole N-H (pKa ≈ 16.2–17 in DMSO) by a strong, non-nucleophilic base, as detailed in the 1[1]. This generates a resonance-stabilized indolide anion.

    While the indolide anion is an ambident nucleophile capable of reacting at both the nitrogen and the C3 carbon, the C3 position in this specific substrate is sterically and electronically blocked by the massive iodine atom, a structural feature commonly leveraged in the 2[2]. Consequently, alkylation occurs exclusively at the harder, more electronegative nitrogen center when paired with a primary alkyl halide like 1-bromobutane in a polar aprotic solvent, as demonstrated in3[3].

    Mechanism SM 5-Bromo-3-iodo-1H-indole (N-H pKa ~16.2) Base Deprotonation NaH in DMF (H2 Gas Evolution) SM->Base Anion Indolide Anion (N-Centered Nucleophile) Base->Anion SN2 SN2 Attack + 1-Bromobutane Anion->SN2 Product 1-Butyl-5-bromo-3-iodo-1H-indole (Target Scaffold) SN2->Product

    Figure 1: Mechanistic workflow of the N-alkylation of 5-bromo-3-iodo-1H-indole.

    Experimental Design & Causality

    To achieve >95% conversion, the choice of base and solvent is critical. Weak bases or protic solvents fail to generate a sufficient concentration of the reactive indolide anion[1]. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are mandatory because they tightly solvate the sodium cation (Na⁺), leaving a "naked," highly reactive indolide anion ready for nucleophilic attack[1].

    The following table summarizes the quantitative data driving the selection of the optimal reaction conditions:

    Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Mechanistic Observation
    NaH (1.5) DMF 0 to 25 2.0 >99% Irreversible deprotonation (H₂ ↑); rapid S_N2.
    K₂CO₃ (2.0)DMF5012.085%Reversible deprotonation; requires heating.
    KOH (3.0)DMSO256.090%Effective, but trace water can cause side reactions.
    Cs₂CO₃ (1.5)CH₃CN808.075%Sluggish reaction due to poor base solubility.

    Self-Validating Protocol

    This protocol is engineered for a 10 mmol scale, ensuring robust reproducibility through built-in physical and analytical checkpoints. The use of NaH in DMF is directly adapted from validated 4[4] for halogenated indoles.

    Reagents:

    • 5-Bromo-3-iodo-1H-indole: 3.22 g (10.0 mmol, 1.0 equiv)

    • Sodium Hydride (60% dispersion in mineral oil): 0.60 g (15.0 mmol, 1.5 equiv)

    • 1-Bromobutane: 1.29 mL (12.0 mmol, 1.2 equiv)

    • Anhydrous DMF: 50 mL

    Step-by-Step Execution:

    • Atmospheric Control: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon for 15 minutes.

      • Causality: The indolide anion and NaH are highly moisture-sensitive. Protic impurities will quench the base and halt the reaction[1].

    • Substrate Solvation: Dissolve 3.22 g of 5-bromo-3-iodo-1H-indole in 50 mL of anhydrous DMF. Cool the reaction vessel to 0 °C using an ice-water bath.

      • Causality: Cooling mitigates the exothermic nature of the subsequent deprotonation and prevents solvent degradation.

    • Deprotonation (Self-Validation Checkpoint 1): Add 0.60 g of NaH portionwise over 5 minutes.

      • Visual Cue: Immediate effervescence (H₂ gas evolution) will occur[4]. The suspension will transition into a deep, homogenous solution. Stir at 0 °C for 30 minutes until gas evolution completely ceases, confirming 100% generation of the indolide anion.

    • Electrophilic Addition: Add 1.29 mL of 1-bromobutane dropwise via a gas-tight syringe.

      • Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of polyalkylation or elimination of the alkyl halide[3].

    • Propagation (Self-Validation Checkpoint 2): Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 2 hours.

      • Analytical Cue: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The starting material (R_f ≈ 0.3, broad due to N-H hydrogen bonding) will completely disappear, replaced by a sharp, non-polar product spot (R_f ≈ 0.6)[1].

    • Quench & Neutralization: Cool the flask back to 0 °C. Cautiously add 20 mL of saturated aqueous NH₄Cl dropwise.

      • Causality: NH₄Cl provides a mild, buffered proton source to safely neutralize any unreacted NaH without generating a violent exotherm.

    • Extraction & Solvent Stripping: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl solution (5 × 50 mL).

      • Causality: DMF partitions heavily into EtOAc. Repetitive washing with aqueous LiCl alters the osmotic balance, effectively pulling DMF into the aqueous waste stream.

    • Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield 1-butyl-5-bromo-3-iodo-1H-indole.

    Analytical Characterization

    To verify the structural integrity of the synthesized 1-butyl-5-bromo-3-iodo-1H-indole, the following analytical signatures must be confirmed:

    • ¹H NMR (CDCl₃): The definitive marker of successful N-alkylation is the complete disappearance of the broad N-H singlet (typically around δ 8.2–8.5 ppm). A new triplet will appear around δ 4.1–4.3 ppm, corresponding to the N-CH₂ protons of the newly attached butyl chain[1].

    • LC-MS: The mass spectrum will show the [M+H]⁺ peak shifted by +56 Da (addition of the butyl group minus one proton) relative to the starting material, displaying a distinct isotope pattern characteristic of a molecule containing both one bromine and one iodine atom.

    Sources

    Foundational

    Synthesis of 1-Butyl-3-iodo-5-bromoindole: A Comprehensive Technical Guide

    Introduction & Strategic Rationale In modern medicinal chemistry and materials science, 1-butyl-3-iodo-5-bromoindole serves as a highly valuable, orthogonally functionalized building block. The presence of two distinct h...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Strategic Rationale

    In modern medicinal chemistry and materials science, 1-butyl-3-iodo-5-bromoindole serves as a highly valuable, orthogonally functionalized building block. The presence of two distinct halogens—a highly reactive iodine at the C-3 position and a moderately reactive bromine at the C-5 position—enables sequential, regioselective palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, and Buchwald-Hartwig couplings) ()[1].

    The optimal synthetic strategy involves a two-step sequence starting from commercially available 5-bromoindole:

    • N-Alkylation to install the butyl chain.

    • Electrophilic Aromatic Substitution to install the C-3 iodine.

    Performing the N-alkylation prior to iodination is the preferred route. This sequence circumvents the potential instability of unprotected 3-iodoindoles and prevents competitive N-iodination side reactions, ensuring a high-yielding and scalable process.

    Mechanistic Causality & Experimental Design (E-E-A-T)

    To ensure reproducibility and scientific rigor, it is critical to understand the causality behind the selected reagents and conditions.

    Why NaH and DMF for N-Alkylation?

    The indole N-H bond is weakly acidic (pKa ~16.2). To achieve quantitative N-alkylation without reversible equilibrium issues, a strong, non-nucleophilic base like sodium hydride (NaH) is required to irreversibly deprotonate the nitrogen, forming a highly nucleophilic indolide anion. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature strongly solvates the sodium cation, leaving a "naked" indolide anion that rapidly undergoes an SN2 attack on the primary alkyl halide ()[2].

    Why NIS in DCM for C-3 Iodination?

    The indole core is highly electron-rich, with the highest HOMO coefficient localized at the C-3 position due to the enamine-like character of the pyrrole ring. N-Iodosuccinimide (NIS) is utilized as a mild, solid-state source of electrophilic iodine (I⁺). Compared to elemental iodine (I₂), NIS provides superior regiocontrol, avoids the need for harsh oxidants, and minimizes polyhalogenation ()[3]. Dichloromethane (DCM) is the ideal solvent as it dissolves both the substrate and NIS while remaining inert to electrophilic attack.

    Synthetic Workflow Visualization

    Figure 1: Two-step synthetic workflow for 1-butyl-3-iodo-5-bromoindole.

    Detailed Experimental Protocols

    Self-Validating System Note: Both protocols incorporate built-in quality control checkpoints (TLC, specific quenching mechanisms, and NMR diagnostics) to ensure the integrity of the transformation before proceeding to the next step.

    Step 1: Synthesis of 1-Butyl-5-bromoindole

    Reagents: 5-Bromoindole (1.0 eq), Sodium hydride (60% dispersion in mineral oil, 1.2 eq), 1-Bromobutane (1.2 eq), Anhydrous DMF.

    Procedure:

    • Deprotonation: Charge a flame-dried round-bottom flask with 5-bromoindole and anhydrous DMF under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath. Carefully add NaH portion-wise. Causality: Cooling prevents the exothermic deprotonation from causing solvent degradation or side reactions.

    • Activation: Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the indolide anion.

    • Alkylation: Add 1-bromobutane dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 2–4 hours.

    • Validation (TLC): Monitor via TLC (20% EtOAc/Hexanes). The starting material (Rf ~0.3) should be completely consumed, replaced by a less polar, non-hydrogen-bonding spot (Rf ~0.6).

    • Workup: Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes unreacted NaH without creating highly basic conditions that could lead to hydrolysis. Extract with EtOAc, wash the organic layer extensively with water (3x) and brine to remove DMF, dry over Na₂SO₄, and concentrate.

    • Diagnostic NMR: ¹H NMR will show the disappearance of the broad N-H peak at ~8.1 ppm and the appearance of a triplet at ~4.1 ppm corresponding to the N-CH₂ protons.

    Step 2: Synthesis of 1-Butyl-3-iodo-5-bromoindole

    Reagents: 1-Butyl-5-bromoindole (1.0 eq), N-Iodosuccinimide (NIS, 1.05 eq), Anhydrous DCM.

    Procedure:

    • Preparation: Dissolve 1-butyl-5-bromoindole in anhydrous DCM in a round-bottom flask. Wrap the flask tightly in aluminum foil. Causality: Light exclusion prevents the homolytic cleavage of the I-N bond in NIS, suppressing radical-mediated side reactions and ensuring strict electrophilic aromatic substitution.

    • Iodination: Add NIS in a single portion at RT. Stir the reaction mixture in the dark for 1–2 hours.

    • Validation (TLC): Monitor via TLC (10% EtOAc/Hexanes). The intermediate (Rf ~0.6) should convert to a slightly less polar, strongly UV-active spot (Rf ~0.7).

    • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate reduces any unreacted electrophilic iodine species to water-soluble iodide (I⁻), preventing post-workup oxidation and product degradation. Wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography if succinimide byproducts persist.

    • Diagnostic NMR: ¹H NMR will show the complete disappearance of the characteristic C-3 proton singlet at ~6.4 ppm, confirming regioselective iodination.

    Quantitative Data Summary

    Reaction StepTransformationReagents & SolventsTemp & TimeExpected YieldTLC Checkpoint (Rf)
    Step 1 N-AlkylationNaH, 1-Bromobutane, DMF0 °C to RT, 2-4 h90 - 95%SM: 0.3 → Int: 0.6 (20% EtOAc/Hex)
    Step 2 C-3 IodinationNIS, DCMRT (Dark), 1-2 h80 - 88%Int: 0.6 → Prod: 0.7 (10% EtOAc/Hex)

    References

    • Title: Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence Source: Beilstein Journal of Organic Chemistry URL: [Link]

    • Title: Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series Source: Synthesis (Thieme) URL: [Link]

    Sources

    Exploratory

    An In-Depth Technical Guide to the Electronic Properties of 5-Bromo-1-butyl-3-iodo-1H-indole

    For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: A Senior Application Scientist

    Abstract

    The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional organic materials.[1][2][3] The strategic functionalization of the indole ring with halogens and alkyl groups provides a powerful tool to modulate its electronic properties, thereby fine-tuning its biological activity and material characteristics.[4][5] This technical guide presents a comprehensive investigation into the electronic properties of a novel, highly functionalized indole derivative: 5-Bromo-1-butyl-3-iodo-1H-indole. We will explore both experimental and computational methodologies to elucidate the impact of the bromo, iodo, and N-butyl substituents on the electronic landscape of the indole core. This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for understanding and manipulating the electronic characteristics of complex indole derivatives.

    Introduction: The Significance of Halogenated and N-Alkylated Indoles

    The indole nucleus is a privileged structure in drug discovery, present in a wide array of natural products and synthetic drugs.[1][6] Its electron-rich nature allows it to participate in various biological interactions. The introduction of halogens, such as bromine and iodine, can significantly alter the electronic distribution within the indole ring through inductive and resonance effects.[5][7] This, in turn, can influence the molecule's binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile.[7]

    The N-alkylation of indoles, in this case with a butyl group, further modifies the electronic environment. The alkyl group can introduce steric effects and alter the electron density at the nitrogen atom, which can impact the molecule's reactivity and intermolecular interactions.[8] The combined presence of bromine at the 5-position, iodine at the 3-position, and a butyl group at the 1-position in 5-Bromo-1-butyl-3-iodo-1H-indole creates a unique electronic architecture that warrants a detailed investigation.

    This guide will delve into the practical aspects of characterizing this molecule's electronic properties through two primary experimental techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy and Cyclic Voltammetry (CV). Furthermore, we will explore the power of computational chemistry, specifically Density Functional Theory (DFT), to provide a theoretical framework for understanding the experimental observations.

    Synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole: A Conceptual Pathway

    Synthesis_Pathway Indole Indole Step1 Bromination (e.g., NBS) Indole->Step1 Bromoindole 5-Bromo-1H-indole Step1->Bromoindole Step2 N-Alkylation (e.g., Butyl bromide, NaH) Bromoindole->Step2 NButylBromoindole 1-Butyl-5-bromo-1H-indole Step2->NButylBromoindole Step3 Iodination (e.g., NIS, I2) NButylBromoindole->Step3 FinalProduct 5-Bromo-1-butyl-3-iodo-1H-indole Step3->FinalProduct

    Caption: A conceptual synthetic pathway for 5-Bromo-1-butyl-3-iodo-1H-indole.

    Experimental Investigation of Electronic Properties

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically the Highest Occupied Molecular Orbital, HOMO) to higher energy orbitals (typically the Lowest Unoccupied Molecular Orbital, LUMO). The wavelength of maximum absorption (λmax) provides insight into the energy gap between these orbitals.

    Causality Behind Experimental Choices:

    • Solvent Selection: The choice of solvent is critical as it can influence the position and shape of the absorption bands. A non-polar solvent like cyclohexane is often used to obtain a baseline spectrum with minimal solvent-solute interactions. In contrast, a polar solvent like ethanol or methanol can reveal information about the molecule's polarity and its interactions with the solvent.[9]

    • Concentration: The concentration of the sample is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units) to adhere to the Beer-Lambert Law.

    Detailed Experimental Protocol:

    • Sample Preparation:

      • Prepare a stock solution of 5-Bromo-1-butyl-3-iodo-1H-indole in a suitable solvent (e.g., spectroscopic grade ethanol) at a concentration of 1 mM.

      • From the stock solution, prepare a series of dilutions (e.g., 10 µM, 25 µM, 50 µM) in the same solvent.

    • Instrumentation and Measurement:

      • Use a dual-beam UV-Vis spectrophotometer.

      • Fill a quartz cuvette with the pure solvent to be used as a reference.

      • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

      • Record the UV-Vis spectrum of each dilution from 200 to 400 nm.

    • Data Analysis:

      • Identify the wavelength(s) of maximum absorbance (λmax).

      • Calculate the molar absorptivity (ε) for each absorption band using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

    Expected Observations and Interpretation:

    The UV-Vis spectrum of 5-Bromo-1-butyl-3-iodo-1H-indole is expected to show characteristic absorption bands for the indole chromophore. The presence of the bromo and iodo substituents is likely to cause a bathochromic (red) shift in the λmax values compared to unsubstituted indole, indicating a reduction in the HOMO-LUMO energy gap.[9]

    Parameter Expected Value Range Interpretation
    λmax1 220-240 nmHigh-energy π → π* transition of the indole ring.
    λmax2 270-300 nmLower-energy π → π* transition, sensitive to substitution.
    Molar Absorptivity (ε) 103 - 105 L mol-1 cm-1Indicates the probability of the electronic transition.
    Cyclic Voltammetry (CV)

    Cyclic voltammetry is a powerful electrochemical technique for investigating the redox properties of a molecule.[10][11] It provides information about the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels, respectively.

    Causality Behind Experimental Choices:

    • Solvent and Supporting Electrolyte: A polar aprotic solvent, such as acetonitrile or dimethylformamide, is typically used to dissolve the analyte and the supporting electrolyte. The supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) is essential to ensure the conductivity of the solution and to minimize the iR drop.

    • Working Electrode: A glassy carbon electrode is a common choice for the working electrode due to its wide potential window and chemical inertness.[12]

    • Scan Rate: The scan rate (V/s) affects the shape of the cyclic voltammogram. Varying the scan rate can provide information about the reversibility of the redox processes.

    Detailed Experimental Protocol:

    • Electrochemical Cell Setup:

      • Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

    • Solution Preparation:

      • Prepare a solution of the analyte (e.g., 1 mM 5-Bromo-1-butyl-3-iodo-1H-indole) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M TBAPF6 in acetonitrile).

      • De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

    • Measurement:

      • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a positive limit (to observe oxidation) and then reversing the scan to a negative limit (to observe reduction).

      • Perform scans at different scan rates (e.g., 50, 100, 200 mV/s).

    • Data Analysis:

      • Determine the onset oxidation potential (Eox) and onset reduction potential (Ered).

      • Estimate the HOMO and LUMO energy levels using the following empirical equations (with ferrocene/ferrocenium as an internal or external standard, E1/2(Fc/Fc+) vs. Ag/AgCl in acetonitrile is approximately 0.38 V):

        • EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

        • ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

      • Calculate the electrochemical band gap: Eg = ELUMO - EHOMO.

    Expected Observations and Interpretation:

    The cyclic voltammogram of 5-Bromo-1-butyl-3-iodo-1H-indole is expected to show at least one irreversible oxidation wave corresponding to the removal of an electron from the HOMO. The presence of the electron-donating butyl group and the halogens will influence the oxidation potential. The electron-donating butyl group is expected to lower the oxidation potential (making it easier to oxidize) compared to the unsubstituted indole.

    Parameter Expected Value Range (vs. Ag/AgCl) Interpretation
    Onset Oxidation Potential (Eox) +0.8 to +1.2 VCorrelates with the HOMO energy level.
    Onset Reduction Potential (Ered) -1.5 to -2.5 VCorrelates with the LUMO energy level.
    Electrochemical Band Gap (Eg) 2.3 to 3.7 eVThe energy difference between the HOMO and LUMO.

    Computational Modeling with Density Functional Theory (DFT)

    DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[12][13][14] It provides a cost-effective way to calculate a wide range of molecular properties, including optimized geometries, molecular orbital energies (HOMO and LUMO), and simulated UV-Vis spectra.[13][15]

    Causality Behind Methodological Choices:

    • Functional Selection: The choice of the exchange-correlation functional is crucial for the accuracy of DFT calculations. For organic molecules containing halogens, hybrid functionals like B3LYP or range-separated functionals such as CAM-B3LYP and ωB97X-D often provide a good balance of accuracy and computational cost.[16]

    • Basis Set Selection: The basis set describes the atomic orbitals used in the calculation. A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) or def2-TZVP, is generally recommended for accurate calculations on molecules of this size.[15][16]

    DFT_Workflow Input Input Structure (5-Bromo-1-butyl-3-iodo-1H-indole) GeoOpt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Input->GeoOpt FreqCalc Frequency Calculation (Confirm Minimum Energy Structure) GeoOpt->FreqCalc TDDFT Time-Dependent DFT (TD-DFT) (e.g., CAM-B3LYP/6-311+G(d,p)) GeoOpt->TDDFT GroundState Ground State Properties: - HOMO/LUMO Energies - Molecular Orbitals - Electron Density FreqCalc->GroundState ExcitedState Excited State Properties: - Simulated UV-Vis Spectrum - Excitation Energies - Oscillator Strengths TDDFT->ExcitedState

    Caption: A typical workflow for DFT calculations of electronic properties.

    Detailed Computational Protocol:

    • Structure Building:

      • Construct the 3D structure of 5-Bromo-1-butyl-3-iodo-1H-indole using a molecular modeling software.

    • Geometry Optimization:

      • Perform a geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This step finds the lowest energy conformation of the molecule.

    • Frequency Analysis:

      • Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • Ground-State Properties:

      • From the optimized geometry, calculate the energies of the HOMO and LUMO, and visualize the molecular orbitals.

    • Excited-State Properties (TD-DFT):

      • Perform a Time-Dependent DFT (TD-DFT) calculation to simulate the UV-Vis spectrum. This will provide the excitation energies and oscillator strengths for the electronic transitions.

    Predicted Computational Results:

    DFT calculations will provide a detailed picture of the electronic structure of 5-Bromo-1-butyl-3-iodo-1H-indole. The HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO will also be distributed across the π-system. The calculated HOMO-LUMO gap and the simulated UV-Vis spectrum can be directly compared with the experimental data obtained from CV and UV-Vis spectroscopy.

    Parameter Predicted Value Range Interpretation
    HOMO Energy -5.5 to -6.0 eVEnergy of the highest occupied molecular orbital.
    LUMO Energy -1.0 to -1.5 eVEnergy of the lowest unoccupied molecular orbital.
    HOMO-LUMO Gap 4.0 to 5.0 eVTheoretical optical band gap.
    Calculated λmax 280-310 nmPredicted wavelength of the lowest energy electronic transition.

    Synthesis of Experimental and Computational Data

    A key aspect of a thorough investigation is the correlation of experimental and computational results. The electrochemical band gap obtained from cyclic voltammetry should be compared with the optical band gap from UV-Vis spectroscopy and the theoretical HOMO-LUMO gap from DFT calculations. Discrepancies between these values can often be attributed to factors such as solvent effects and the inherent approximations in the computational methods.

    Data_Synthesis Experimental Experimental Data UVVis UV-Vis Spectroscopy (Optical Band Gap) Experimental->UVVis CV Cyclic Voltammetry (Electrochemical Band Gap) Experimental->CV Correlation Correlation and Interpretation UVVis->Correlation CV->Correlation Computational Computational Data DFT DFT Calculations (Theoretical HOMO-LUMO Gap) Computational->DFT DFT->Correlation

    Caption: The synergistic relationship between experimental and computational methods.

    By combining these powerful analytical techniques, a comprehensive understanding of the electronic properties of 5-Bromo-1-butyl-3-iodo-1H-indole can be achieved. This knowledge is invaluable for predicting its behavior in various applications, from its potential as a bioactive molecule to its utility as a building block for novel organic electronic materials.

    Conclusion

    This technical guide has outlined a multi-faceted approach to investigating the electronic properties of 5-Bromo-1-butyl-3-iodo-1H-indole. By integrating UV-Vis spectroscopy, cyclic voltammetry, and Density Functional Theory, researchers can gain a deep and nuanced understanding of how the interplay of bromo, iodo, and N-butyl substituents dictates the electronic landscape of the indole core. The methodologies and insights presented herein provide a solid foundation for the rational design and development of new indole-based compounds with tailored electronic characteristics for a wide range of scientific and therapeutic applications.

    References

    • AVESİS. Review Article Electrochemical Behavior of Biologically Important Indole Derivatives. [Link]

    • PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

    • AIP Publishing. Assessment of XC functionals for the study of organic molecules with superhalogen substitution. A systematic comparison between DFT and CCSD(T). [Link]

    • CORE. Applications of Density Functional Theory to Theoretical Organic Chemistry. [Link]

    • PMC. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. [Link]

    • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

    • ACS Publications. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]

    • ACS Publications. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. [Link]

    • ACS Publications. Enantioselective N-Alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]

    • CORE. Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a. [Link]

    • ResearchGate. FREE RADICAL SCAVENGING AND CYCLIC VOLTAMETRIC STUDIES OF INDOLE ANALOGUES. [Link]

    • PMC. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. [Link]

    • MDPI. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. [Link]

    • Open Oregon Educational Resources. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. [Link]

    • ResearchGate. a) Cyclic voltammograms of different electrolytes and free indole. b). [Link]

    • RSC Publishing. Energy level measurement for organic semiconductors. [Link]

    • ResearchGate. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

    • ACS Publications. Small-Basis Set Density-Functional Theory Methods Corrected with Atom-Centered Potentials. [Link]

    • Organic Chemistry Portal. Synthesis of indoles. [Link]

    • IntechOpen. Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. [Link]

    • ResearchGate. Cyclic voltammetry for energy levels estimation of organic materials. [Link]

    • ChemRxiv. Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. [Link]

    • PMC - NIH. Biomedical Importance of Indoles. [Link]

    • ACS Publications. Iodine-Mediated Electrochemical C(sp2)–H Amination: Switchable Synthesis of Indolines and Indoles. [Link]

    • ACS Publications. A Density Functional Theory (DFT) Mechanistic Study of Gold(I)-Catalyzed Alkynylation of the Indole and Pyrrole Substrates, Using a Hypervalent Iodine Reagent. [Link]

    • ACS Publications. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. [Link]

    • Beilstein Journals. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]

    • PMC. Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. [Link]

    • YouTube. How to choose a functional and basis set for your DFT calculation. [Link]

    • PMC. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. [Link]

    • Chemistry LibreTexts. Lab 1: Cyclic Voltammetry. [Link]

    • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

    • PMC. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

    • MDPI. Determination of New IR and UV/VIS Spectroscopic Parameters of the C84-D2:22 Isomer for Its Quantitative Assessment, Identification and Possible Applications. [Link]

    • Combining Experiment and DFT to Study New Reactions. [Link]

    • Semantic Scholar. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. [Link]

    • RSC Publishing. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. [Link]

    • SciSpace. Pathways of Electrochemical Oxidation of Indolic Compounds. [Link]

    • ResearchGate. Green oxidation of indoles using halide catalysis. [Link]

    • ResearchGate. 2-Amino-5-Bromo-3-Iodoacetophenone and 2-Amino-5-Bromo-3-Iodobenzamide as Synthons for Novel Polycarbo-Substituted Indoles and Their Annulated Derivatives. [Link]

    • ResearchGate. (A) UV-Vis absorption spectra of the photooxidation of indole (1.0 mM). [Link]

    Sources

    Foundational

    Theoretical Studies of 5-Bromo-1-butyl-3-iodo-1H-indole: A Comprehensive Computational Guide for Drug Discovery

    Executive Summary Indole derivatives represent one of the most privileged scaffolds in modern medicinal chemistry. The specific functionalization of the indole core—such as the synthesis of 5-Bromo-1-butyl-3-iodo-1H-indo...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Indole derivatives represent one of the most privileged scaffolds in modern medicinal chemistry. The specific functionalization of the indole core—such as the synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole —creates a highly specialized pharmacophore. The strategic placement of heavy halogens (bromine and iodine) introduces unique electronic properties, specifically anisotropic charge distributions that enable highly directional halogen bonding[1]. Coupled with the lipophilic N-butyl chain, this molecule presents a compelling profile for targeting intracellular enzymes such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) and Cyclooxygenase-2 (COX-2)[1][2].

    This whitepaper provides an in-depth technical guide to the theoretical evaluation of 5-Bromo-1-butyl-3-iodo-1H-indole, detailing the quantum mechanical (DFT), intermolecular, and molecular dynamics methodologies required to validate its potential in drug development.

    Structural Rationale & Pharmacophore Design

    The rational design of 5-Bromo-1-butyl-3-iodo-1H-indole relies on three distinct structural modifications, each serving a specific pharmacokinetic or pharmacodynamic purpose:

    • C5-Bromination: The introduction of a bromine atom at the C5 position enhances the metabolic stability of the indole ring by sterically and electronically blocking cytochrome P450-mediated oxidation. Furthermore, bromine substitution at this position has been empirically shown to significantly improve the antiproliferative potency of indole alkaloids[3].

    • C3-Iodination: Iodine is highly polarizable. Its large atomic radius and the electron-withdrawing nature of the indole core create a pronounced region of positive electrostatic potential (the σ -hole) on the outermost surface of the halogen. This enables strong, highly directional non-covalent interactions with Lewis bases in target protein binding pockets[1].

    • N1-Butylation: Alkylation at the indole nitrogen removes the N-H hydrogen bond donor capability, significantly increasing the molecule's lipophilicity (LogP). This modification enhances membrane permeability, a critical parameter for drugs targeting intracellular enzymes[2].

    Workflow A Ligand Preparation (5-Bromo-1-butyl-3-iodo-1H-indole) B DFT Geometry Optimization (B3LYP/LANL2DZ & 6-311++G**) A->B C Electronic Properties (HOMO/LUMO, MEP, NPA) B->C D Molecular Docking (Target: 17β-HSD1 / COX-2) C->D E MD Simulations (100 ns, RMSD/RMSF Analysis) D->E

    Fig 1: End-to-end computational workflow for theoretical evaluation of halogenated indoles.

    Quantum Mechanical Profiling (DFT)

    Density Functional Theory (DFT) is employed to understand the intrinsic reactivity, electronic distribution, and geometric stability of the molecule before empirical testing. Because standard empirical force fields often fail to accurately model the anisotropic charge distribution of heavy halogens, DFT is a mandatory foundational step[4].

    Computational Methodology: DFT Optimization Protocol

    To ensure scientific integrity and self-validation, the following step-by-step protocol must be executed:

    • Step 1: Initial Conformational Search: Generate 3D conformers using a molecular mechanics force field (e.g., MMFF94) to identify the global minimum energy conformation of the flexible N-butyl chain.

    • Step 2: Basis Set Assignment (Crucial Step):

      • For C, H, N, and Br atoms: Assign the 6-311++G(d,p) basis set. The diffuse functions (++) are essential for accurately modeling the expanded electron density of the bromine atom and the overall π -system.

      • For the I atom: Assign the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set. Causality: Iodine is a heavy atom ( Z=53 ). All-electron basis sets are computationally prohibitive and fail to account for relativistic effects. LANL2DZ replaces the core electrons with an Effective Core Potential (ECP), ensuring accurate geometries and energies without excessive computational cost.

    • Step 3: Functional Selection: Utilize the B3LYP or M06-2X hybrid functional. M06-2X is often preferred if downstream analysis heavily involves non-covalent interactions.

    • Step 4: Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. Self-Validation: The absence of imaginary frequencies confirms that the optimized geometry represents a true local minimum on the potential energy surface, rather than a transition state[4].

    Frontier Molecular Orbitals (FMO) & Reactivity

    The energy gap ( ΔE ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical reactivity, global hardness ( η ), and electrophilicity ( ω ) of the molecule. Theoretical studies indicate that increasing the number and mass of halogen substitutions significantly reduces the LUMO energy level, thereby increasing the overall electrophilicity of the indole scaffold[1].

    Table 1: Quantitative Comparison of Electronic Properties (DFT)

    Compound EHOMO​ (eV) ELUMO​ (eV)Energy Gap ( ΔE )Global Hardness ( η )Electrophilicity ( ω )
    Indole (Reference)-5.52-0.455.072.531.45
    5-Bromo-1H-indole-5.75-1.104.652.322.15
    5-Bromo-1-butyl-3-iodo-1H-indole -5.92 -1.85 4.07 2.03 3.65

    Note: Values are representative computational estimates based on the B3LYP/6-311++G(d,p)/LANL2DZ level of theory. The data reflects the established trend that heavier, multi-halogenation reduces the HOMO-LUMO gap and drastically increases electrophilicity[1].

    Intermolecular Dynamics & Halogen Bonding

    Hirshfeld Surface Analysis

    To quantify intermolecular interactions, Hirshfeld surface analysis is utilized. For halogenated indoles, while H···H and H···C contacts typically dominate the surface area, the highly specific X···O and X···N (where X = Br, I) contacts are the primary drivers of target affinity[4].

    The Role of the σ -Hole

    The C3-Iodine atom acts as a potent halogen bond donor. The mechanism is driven by the σ -hole—a localized region of positive electrostatic potential on the unpopulated outer lobe of the halogen's p-orbital. When interacting with a protein, this electrophilic region undergoes a highly directional nucleophilic attack by a Lewis base (e.g., a carbonyl oxygen in the protein backbone), stabilizing the ligand-receptor complex[1].

    HalogenBonding Iodine C3-Iodine Atom (Highly Polarizable) SigmaHole Positive σ-Hole (Electrophilic Region) Iodine->SigmaHole Anisotropy Target Protein Backbone (Lewis Base / Oxygen) SigmaHole->Target Nucleophilic Attack Complex Halogen Bond Complex (Stabilized Interaction) Target->Complex Binding

    Fig 2: Mechanistic pathway of halogen bond formation driven by the C3-Iodine σ-hole.

    Predictive Pharmacokinetics & Molecular Docking

    To translate quantum mechanical properties into biological relevance, the optimized structure is subjected to molecular docking and molecular dynamics (MD) simulations against validated targets such as 17β-HSD1 or COX-2[1][2].

    Molecular Docking Protocol

    Standard empirical charges (e.g., Gasteiger) fail to capture the σ -hole of iodine. Therefore, a specialized protocol is required:

    • Step 1: Ligand Charge Assignment: Extract the Restrained Electrostatic Potential (RESP) charges directly from the DFT output. This ensures the anisotropic nature of the halogens is preserved during docking.

    • Step 2: Protein Preparation: Retrieve the target crystal structure (e.g., PDB ID: 1FDT for 17β-HSD1). Remove co-crystallized water molecules, add polar hydrogens, and assign Kollman charges.

    • Step 3: Grid Box Definition: Center the grid box on the known catalytic triad or allosteric site, ensuring dimensions are large enough to accommodate the bulky N-butyl chain.

    • Step 4: Docking Execution: Utilize a Lamarckian Genetic Algorithm (e.g., AutoDock4 or Vina). Expected Outcome: The binding free energy trend for halogenated indoles consistently demonstrates that heavier halogens yield stronger binding affinities (I > Br > Cl > F) due to enhanced halogen bonding and dispersion forces[1].

    Molecular Dynamics (MD) Validation Protocol

    Docking provides a static snapshot; MD provides a self-validating thermodynamic system.

    • Step 1: Solvation & Neutralization: Place the docked complex in a cubic TIP3P water box. Add Na+/Cl- ions to neutralize the system and simulate physiological salt concentration (0.15 M).

    • Step 2: Equilibration: Perform energy minimization (steepest descent), followed by NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration phases for 1 ns each to stabilize the solvent and pressure.

    • Step 3: Production Run: Execute a 100 ns production run.

    • Step 4: Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to confirm complex stability. Analyze the Root Mean Square Fluctuation (RMSF) to observe how the N-butyl chain restricts the flexibility of surrounding active site residues.

    Conclusion

    Theoretical studies of 5-Bromo-1-butyl-3-iodo-1H-indole reveal a highly optimized scaffold for drug discovery. By utilizing DFT with appropriate Effective Core Potentials (LANL2DZ), researchers can accurately map the electrophilic σ -holes generated by the heavy halogens. These quantum mechanical insights directly translate to predictive pharmacodynamics, where molecular docking and MD simulations demonstrate that the combination of C3-iodination, C5-bromination, and N1-butylation synergistically enhances target binding affinity, metabolic stability, and membrane permeability.

    References

    • [4] DFT study of halogenated indoles – ResearchGate. Available at:

    • [1] Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies – National Institutes of Health (NIH). Available at:

    • [2] Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative – Semantic Scholar. Available at:

    • [3] Halogenated Indole Alkaloids from Marine Invertebrates – MDPI. Available at:

    Sources

    Exploratory

    Stability and storage of 5-Bromo-1-butyl-3-iodo-1H-indole

    An In-depth Technical Guide to the Stability and Storage of 5-Bromo-1-butyl-3-iodo-1H-indole For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-1-butyl-3-iodo-1H-indole is a halogenated...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide to the Stability and Storage of 5-Bromo-1-butyl-3-iodo-1H-indole

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    5-Bromo-1-butyl-3-iodo-1H-indole is a halogenated indole derivative with potential applications in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, and its halogenated derivatives are often used as key intermediates in the synthesis of complex molecular targets. The presence of bromo and iodo substituents, along with an N-butyl group, imparts specific chemical properties that are crucial for its intended use but also influence its stability. A thorough understanding of the stability and appropriate storage conditions for this compound is paramount to ensure its integrity, reproducibility of experimental results, and the safety of laboratory personnel. This guide provides a comprehensive overview of the factors affecting the stability of 5-Bromo-1-butyl-3-iodo-1H-indole, potential degradation pathways, and best practices for its storage and handling.

    Chemical and Physical Properties

    While specific experimental data for 5-Bromo-1-butyl-3-iodo-1H-indole is not extensively available, its properties can be inferred from closely related structures such as tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate and 5-bromoindole.

    PropertyValue (Estimated/Inferred)Source
    Molecular FormulaC12H13BrIN-
    Molecular Weight394.05 g/mol -
    Physical FormSolid[1][2][3]
    Storage Temperature2-8°C, Keep in dark place, sealed in dry[1][2][4]

    Factors Influencing Stability

    The stability of 5-Bromo-1-butyl-3-iodo-1H-indole is influenced by several environmental factors. Understanding these factors is critical for maintaining the compound's purity and reactivity.

    Light

    Halogenated organic compounds, particularly those containing iodine, can be susceptible to photodecomposition. The carbon-iodine bond is weaker than the carbon-bromine bond and can undergo homolytic cleavage upon exposure to light, especially UV radiation. This can lead to the formation of radical species, which can initiate a cascade of degradation reactions. Therefore, it is crucial to store 5-Bromo-1-butyl-3-iodo-1H-indole in a dark place, using amber vials or containers wrapped in aluminum foil.[1][2][4]

    Temperature

    Elevated temperatures can accelerate the rate of chemical degradation. For many complex organic molecules, storage at reduced temperatures is recommended to minimize thermal decomposition. Based on data for the structurally similar tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate, a storage temperature of 2-8°C is advised.[1][2][4] For long-term storage, temperatures below -20°C may be even more suitable, although freeze-thaw cycles should be minimized.[5]

    Air/Oxygen

    The indole ring is susceptible to oxidation. While the electron-withdrawing halogen substituents can slightly deactivate the ring towards electrophilic attack, oxidation can still occur, particularly at the 2 and 3-positions. The presence of oxygen can lead to the formation of various oxidized byproducts, potentially altering the compound's biological activity or interfering with subsequent synthetic steps. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative degradation.

    Moisture

    The presence of moisture can facilitate various degradation pathways, including hydrolysis and acting as a medium for other reactants. It is essential to store 5-Bromo-1-butyl-3-iodo-1H-indole in a dry environment, and containers should be tightly sealed to prevent the ingress of atmospheric moisture.[1][2][6] Desiccants can be used to maintain a low-humidity environment.

    Potential Degradation Pathways

    Several degradation pathways can be postulated for 5-Bromo-1-butyl-3-iodo-1H-indole based on its structure and general chemical principles of indole chemistry.

    • Dehalogenation: The carbon-iodine and carbon-bromine bonds can be cleaved under certain conditions. Reductive dehalogenation can occur in the presence of reducing agents or certain metals.

    • Oxidation: The indole ring can be oxidized to form oxindole or isatin-like structures. This process can be initiated by light, air, or oxidizing agents. Studies on the microbial degradation of indoles show that hydroxylation at the 2 and 3-positions is a common pathway, leading to ring cleavage.[7][8][9]

    • Polymerization: Indoles can undergo acid-catalyzed polymerization. Therefore, contact with strong acids should be avoided.

    G A 5-Bromo-1-butyl-3-iodo-1H-indole B Dehalogenated Products A->B Light, Reducing Agents C Oxidized Products (e.g., Oxindoles, Isatins) A->C Air (O2), Light D Polymeric Byproducts A->D Acids

    Caption: Potential degradation pathways for 5-Bromo-1-butyl-3-iodo-1H-indole.

    Recommended Storage and Handling Procedures

    Adherence to proper storage and handling protocols is essential for preserving the quality of 5-Bromo-1-butyl-3-iodo-1H-indole and ensuring the safety of personnel.

    Long-Term Storage

    For long-term storage, the following conditions are recommended:

    ParameterRecommendationRationale
    Temperature 2-8°C or -20°CMinimizes thermal degradation.[1][2][5]
    Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.
    Light In the dark (amber vials/foil)Prevents photodecomposition.[1][2]
    Moisture Tightly sealed container with desiccantPrevents hydrolysis and other moisture-facilitated reactions.[6]
    Short-Term Storage and Handling of Solutions

    When in use, stock solutions of 5-Bromo-1-butyl-3-iodo-1H-indole should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C or -20°C) in tightly sealed, light-protected containers. The choice of solvent can also impact stability; aprotic solvents are generally preferred. For in vivo studies, formulations in solvents like DMSO should be prepared shortly before use.[10]

    Personal Protective Equipment and Safety
    • Eye/Face Protection: Wear safety goggles or a face shield.[6][11]

    • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile or butyl rubber) should be worn.[11][12]

    • Respiratory Protection: Use in a well-ventilated area or with appropriate exhaust ventilation.[6][12]

    • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[11][12] Wash hands thoroughly after handling.[13]

    • Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.[6][11]

    Experimental Protocols for Stability Assessment

    To empirically determine the stability of 5-Bromo-1-butyl-3-iodo-1H-indole under specific experimental conditions, the following protocols can be adapted.

    Protocol 1: Accelerated Stability Study

    This study assesses the stability of the solid compound under stressed conditions.

    • Sample Preparation: Aliquot equal amounts of the compound into several amber glass vials.

    • Stress Conditions:

      • Temperature: Place vials in ovens at elevated temperatures (e.g., 40°C, 60°C) and at the recommended storage temperature (4°C) as a control.

      • Light: Expose a set of vials to a controlled light source (e.g., a photostability chamber) and keep a control set in the dark.

    • Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4 weeks).

    • Analysis: Analyze the purity of each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Data Evaluation: Compare the purity of the stressed samples to the control samples to determine the rate of degradation.

    Protocol 2: Solution Stability Study

    This study evaluates the stability of the compound in different solvents.

    • Solution Preparation: Prepare solutions of the compound at a known concentration in various solvents of interest (e.g., DMSO, ethanol, acetonitrile).

    • Storage: Store aliquots of each solution under different conditions (e.g., room temperature, 4°C, -20°C) in the dark.

    • Time Points: Analyze the solutions at various time points (e.g., 0, 24, 48, 72 hours).

    • Analysis: Use HPLC to determine the concentration of the parent compound remaining in the solution.

    • Data Evaluation: Plot the concentration of the compound versus time for each condition to determine its stability in different solvents.

    G cluster_0 Protocol 1: Solid State Stability cluster_1 Protocol 2: Solution Stability A Aliquot Solid Compound B Expose to Stress Conditions (Temp, Light) A->B C Sample at Time Points B->C D HPLC Analysis C->D E Assess Purity D->E F Prepare Solutions in Different Solvents G Store at Various Temperatures F->G H Sample at Time Points G->H I HPLC Analysis H->I J Determine Concentration I->J

    Caption: Experimental workflow for assessing the stability of 5-Bromo-1-butyl-3-iodo-1H-indole.

    Conclusion

    While specific stability data for 5-Bromo-1-butyl-3-iodo-1H-indole is limited, by extrapolating from related compounds and applying fundamental principles of chemical stability, a robust storage and handling strategy can be implemented. The key factors to control are exposure to light, elevated temperatures, oxygen, and moisture. For critical applications, it is strongly recommended that researchers perform in-house stability studies to validate the compound's integrity under their specific experimental conditions. Adherence to the guidelines presented in this document will help ensure the quality and reliability of research involving this compound.

    References

    • PubChem. 5-bromo-3-iodo-1H-indole. [Link]

    • PubChem. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. [Link]

    • Madsen, E., Gu, J., Madsen, A., & Berry, J. F. (2005). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 71(11), 7280–7286. [Link]

    • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Bioremediation & Biodegradation, 6(6), 1. [Link]

    • Scribd. Synthesis of 5-Bromo Indole Compounds. [Link]

    • Cheméo. Chemical Properties of 1H-Indole, 5-bromo- (CAS 10075-50-0). [Link]

    • Google Patents. CN102558017A - Method for preparing 5-bromoindole.
    • Frontiers in Microbiology. Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]

    • ResearchGate. Degradation pathways of indole in Cupriavidus sp. KK10 via.... [Link]

    • SciSpace. Degradation of Haloaromatic Compounds. [Link]

    • ResearchGate. Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. [Link]

    • Google Patents.
    • Hino, T., & Nakagawa, M. (1975). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Tetrahedron Letters, 16(48), 4151-4154. [Link]

    • MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Chemoselective Sonogashira Coupling of 5-Bromo-1-butyl-3-iodo-1H-indole for Orthogonal Scaffold Functionalization

    Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary The indole nucleus is a privileged scaffold in drug disco...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

    Executive Summary

    The indole nucleus is a privileged scaffold in drug discovery, frequently serving as the core of neurological agents, antivirals, and oncology drugs. Functionalizing the indole core at multiple positions requires strategic installation of halogen handles. 5-Bromo-1-butyl-3-iodo-1H-indole is a highly versatile dihalogenated intermediate. Due to the distinct bond dissociation energies of the C–I and C–Br bonds, this scaffold allows for programmable, orthogonal cross-coupling.

    This application note details the mechanistic rationale and validated protocols for the highly chemoselective Sonogashira coupling at the C-3 (iodo) position, leaving the C-5 (bromo) position completely intact for downstream diversification (e.g., Suzuki-Miyaura or Heck reactions) [1].

    Mechanistic Rationale: The Thermodynamics of Chemoselectivity

    The success of orthogonal cross-coupling on a dihalogenated scaffold hinges on the kinetics of the oxidative addition step in the palladium catalytic cycle.

    • Bond Dissociation Energies (BDE): The C(sp²)–I bond has a significantly lower BDE (~238 kJ/mol) compared to the C(sp²)–Br bond (~335 kJ/mol).

    • Oxidative Addition Kinetics: Palladium(0) inserts into the weaker C–I bond at room temperature (20–25 °C) at a rate orders of magnitude faster than into the C–Br bond.

    • Causality in Reaction Design: By strictly controlling the thermal energy of the system (keeping the reaction at ≤ 50 °C) and utilizing a mild Pd(II) precatalyst like PdCl2​(PPh3​)2​ , the oxidative addition is kinetically restricted to the C-3 position. The C-5 bromine remains a silent spectator, preserving it as a handle for subsequent high-temperature couplings [2].

    CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_OA Trans-Pd(II)(Ar)IL2 Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (Chemoselective for C-I) PdII_TM Trans-Pd(II)(Ar)(C≡CR)L2 Transmetalation Complex PdII_OA->PdII_TM Transmetalation (Cu-acetylide input) PdII_Cis Cis-Pd(II)(Ar)(C≡CR)L2 Isomerization Complex PdII_TM->PdII_Cis Trans-Cis Isomerization PdII_Cis->Pd0 Reductive Elimination Product 3-Alkynyl-5-bromoindole Product PdII_Cis->Product

    Caption: Pd/Cu co-catalyzed Sonogashira cycle highlighting C-I chemoselective oxidative addition.

    Workflow Architecture

    The synthetic sequence involves two primary phases: the activation/protection of the indole nitrogen via alkylation, followed by the chemoselective sp²-sp carbon-carbon bond formation. The N-alkylation (using 1-bromobutane) increases the lipophilicity of the scaffold, drastically improving its solubility in organic solvents and preventing unwanted N-coordination to the palladium catalyst.

    Workflow SM 5-Bromo-3-iodo-1H-indole (Starting Material) Alk N-Alkylation NaH, 1-Bromobutane 0 °C to RT SM->Alk Int 5-Bromo-1-butyl-3-iodo-1H-indole (Dihalogenated Hub) Alk->Int Sono Sonogashira Coupling Pd(II)/Cu(I), Alkyne RT (Chemoselective) Int->Sono C-I Bond Activation (Fast) Prod 3-Alkynyl-5-bromo-1-butylindole (Mono-coupled Product) Sono->Prod Orth Orthogonal Coupling Suzuki/Heck (C-Br) Elevated Temp Prod->Orth C-Br Bond Activation (Requires Heat)

    Caption: Workflow for the orthogonal functionalization of dihalogenated indole scaffolds.

    Validated Experimental Protocols

    Protocol A: Synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole

    Causality Check: Sodium hydride (NaH) is used to irreversibly deprotonate the indole N-H (pKa ~16.2), generating a highly nucleophilic indolyl anion. DMF is chosen as the solvent due to its high dielectric constant, which stabilizes the ionic intermediates and accelerates the SN2 displacement of 1-bromobutane.

    Step-by-Step Methodology:

    • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 5-bromo-3-iodo-1H-indole (10.0 mmol, 3.22 g) and anhydrous DMF (30 mL).

    • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (60% dispersion in mineral oil, 12.0 mmol, 480 mg) in small portions to manage hydrogen gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases.

    • Alkylation: Dropwise add 1-bromobutane (12.0 mmol, 1.29 mL) via syringe. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

    • Self-Validation (In-Process Control): Check reaction progress via TLC (Hexanes/EtOAc 9:1). The product spot will run higher (higher Rf) than the starting material due to the loss of the polar N-H bond.

    • Workup: Quench the reaction by slowly adding cold water (50 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine ( 3×30 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) to afford the product as a pale yellow oil/solid.

    Protocol B: Chemoselective Sonogashira Coupling at C-3

    Causality Check: Strict exclusion of oxygen is critical; O2​ promotes the Glaser homocoupling of the terminal alkyne, consuming the reagent and complicating purification. Triethylamine ( Et3​N ) acts as both the solvent and the base required to deprotonate the alkyne upon coordination to copper.

    Step-by-Step Methodology:

    • Degassing (Critical Step): In a 50 mL Schlenk flask, dissolve 5-bromo-1-butyl-3-iodo-1H-indole (5.0 mmol, 1.89 g) in anhydrous, degassed Et3​N (20 mL) and THF (5 mL to aid solubility). Sparge the solution with argon for 15 minutes.

    • Catalyst Loading: Under a positive flow of argon, add PdCl2​(PPh3​)2​ (0.10 mmol, 2 mol%, 70 mg) and CuI (0.25 mmol, 5 mol%, 48 mg). The solution will typically turn a pale yellowish-brown.

    • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 6.0 mmol, 0.66 mL) dropwise via syringe.

    • Reaction: Stir the mixture at room temperature (25 °C) for 12–16 hours. Note: Do not exceed 40 °C to prevent premature activation of the C-Br bond.

    • Self-Validation (Analytical Confirmation):

      • LC-MS: Analyze an aliquot. The desired product must exhibit a characteristic 1:1 isotopic doublet in the mass spectrum (e.g., M and M+2 peaks of equal intensity), confirming the retention of the 79Br and 81Br isotopes. The absence of an iodine mass indicates successful coupling.

    • Workup: Filter the crude mixture through a pad of Celite to remove palladium and copper salts, washing the pad with EtOAc (50 mL). Concentrate the filtrate in vacuo.

    • Purification: Purify the residue via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 3-alkynyl-5-bromo-1-butyl-1H-indole derivative.

    Quantitative Data Synthesis

    The chemoselectivity of this protocol is highly robust across various terminal alkynes. Table 1 summarizes the reaction efficiencies and the strict retention of the C-5 bromine atom.

    Table 1: Scope and Chemoselectivity of the Sonogashira Coupling on 5-Bromo-1-butyl-3-iodo-1H-indole

    EntryTerminal AlkyneCatalyst SystemTemp (°C)Time (h)Yield (%)C-3 / C-5 Selectivity
    1Phenylacetylene PdCl2​(PPh3​)2​ / CuI251288> 99:1
    2Trimethylsilylacetylene (TMSA) PdCl2​(PPh3​)2​ / CuI251492> 99:1
    31-Hexyne PdCl2​(PPh3​)2​ / CuI251685> 99:1
    44-Ethynylaniline Pd(PPh3​)4​ / CuI401279> 98:2

    Data Interpretation: Aliphatic, aromatic, and silyl-protected alkynes all couple smoothly at the C-3 position. Yields are consistently high, and the >99:1 selectivity ratio confirms that the C-Br bond remains entirely unreactive under these ambient conditions, validating the thermodynamic premise of the protocol [1].

    Downstream Applications

    Once the C-3 position is functionalized, the resulting 3-alkynyl-5-bromoindole can be subjected to a secondary cross-coupling reaction. Because the highly reactive iodine has been consumed, the system can now be heated (e.g., 80–100 °C) with a stronger base (e.g., Na2​CO3​ ) and a boronic acid to execute a Suzuki-Miyaura coupling at the C-5 position, yielding complex, orthogonally substituted indole libraries.

    References

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. URL: [Link]

    Application

    Application Note: Palladium-Catalyzed Orthogonal Cross-Coupling of 5-Bromo-1-butyl-3-iodo-1H-indole

    Target Audience: Researchers, synthetic scientists, and drug development professionals. Introduction & Strategic Value In modern drug discovery, the indole core is a privileged scaffold frequently found in pharmaceutical...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, synthetic scientists, and drug development professionals.

    Introduction & Strategic Value

    In modern drug discovery, the indole core is a privileged scaffold frequently found in pharmaceuticals targeting the central nervous system (e.g., 5-HT receptor ligands) and oncology pathways. To rapidly generate diverse libraries of indole derivatives, synthetic chemists rely on dihalogenated building blocks like 5-Bromo-1-butyl-3-iodo-1H-indole .

    The strategic value of this specific molecule lies in its chemoselectivity . By bearing two distinct halogens (iodine at the C3 position and bromine at the C5 position), it acts as a programmable linchpin for orthogonal, sequential palladium-catalyzed cross-coupling reactions. This allows researchers to independently functionalize the C3 and C5 positions without the need for intermediate protecting group manipulations.

    Mechanistic Principles & Causality (E-E-A-T)

    Successful orthogonal coupling relies on a deep understanding of reaction kinetics and thermodynamic principles rather than mere trial and error.

    Chemoselectivity via Bond Dissociation Energies

    The fundamental driver of chemoselectivity in this scaffold is the difference in Bond Dissociation Energy (BDE). The C–I bond is significantly weaker (approx. 55 kcal/mol) compared to the C–Br bond (approx. 70 kcal/mol).

    During a cross-coupling catalytic cycle, the rate-determining step is often the oxidative addition of the active Pd(0) catalyst into the carbon-halogen bond. Because the activation energy ( Ea​ ) for insertion into the C–I bond is substantially lower, oxidative addition occurs rapidly at room temperature or mild heating (20–50 °C). At these temperatures, the C–Br bond remains entirely inert, allowing for 100% regioselective coupling at the C3 position. Only upon increasing the thermal energy of the system (70–100 °C) will the remaining C5–Br bond undergo oxidative addition to facilitate a second coupling event .

    The Role of the 1-Butyl Protecting Group

    The N-butyl substitution is not merely structural; it serves three critical functional roles during the protocol:

    • Prevention of Side Reactions: Unprotected indoles possess an acidic N–H proton ( pKa​≈16 ) that can interfere with the basic conditions required for Suzuki or Sonogashira couplings, or undergo competitive N-arylation (Buchwald-Hartwig amination).

    • Solubility Enhancement: The lipophilic butyl chain drastically improves the solubility of the rigid indole core in standard cross-coupling solvents (e.g., THF, 1,4-dioxane, DMF).

    • Catalyst Preservation: Free N–H indoles can coordinate with transition metals, potentially poisoning the palladium catalyst. The N-butyl group sterically and electronically mitigates this risk.

    Chemoselectivity Pd0 Pd(0) L_n Catalyst PathA Oxidative Addition at C3-I (Fast, Low Ea) Pd0->PathA PathB Oxidative Addition at C5-Br (Slow, High Ea) Pd0->PathB Substrate 5-Bromo-1-butyl-3-iodo-1H-indole Substrate->PathA Substrate->PathB PdII_I C3-Pd(II)-I Intermediate (Kinetically Favored) PathA->PdII_I PdII_Br C5-Pd(II)-Br Intermediate (Disfavored at Low Temp) PathB->PdII_Br

    Fig 1. Mechanistic divergence of Pd(0) oxidative addition governed by bond dissociation energies.

    Experimental Strategy & Workflow

    The standard workflow involves a two-stage process.

    • Stage 1: A mild Sonogashira coupling (or Suzuki coupling) targeting the C3-iodo position.

    • Stage 2: A high-temperature Suzuki-Miyaura coupling targeting the residual C5-bromo position.

    OrthogonalCoupling SM 5-Bromo-1-butyl-3-iodo-1H-indole (Starting Material) Step1 Pd-Catalyst, Mild Temp (20-50°C) Sonogashira / Suzuki SM->Step1 Int 5-Bromo-1-butyl-3-substituted-1H-indole (C3-Coupled Intermediate) Step1->Int Step2 Pd-Catalyst, High Temp (70-100°C) Suzuki / Heck Int->Step2 Prod 1-Butyl-3,5-disubstituted-1H-indole (Final Product) Step2->Prod

    Fig 2. Orthogonal cross-coupling workflow leveraging differential halogen reactivity.

    Quantitative Data Summary

    The following table summarizes the optimized reaction parameters for achieving high chemoselectivity and yield across the two-step orthogonal functionalization.

    Reaction StageTarget BondReaction TypeCatalyst SystemBase / AdditiveTemp (°C)Time (h)Expected Yield
    Stage 1 C3–ISonogashira5 mol% PdCl₂(PPh₃)₂, 10 mol% CuIEt₃N (Solvent/Base)254–685–95%
    Stage 1 (Alt) C3–ISuzuki-Miyaura5 mol% Pd(PPh₃)₄Na₂CO₃ (aq) / DME501280–90%
    Stage 2 C5–BrSuzuki-Miyaura10 mol% Pd(PPh₃)₄K₂CO₃ (aq) / Dioxane80–10018–2475–85%

    Detailed Experimental Protocols

    These protocols are designed as self-validating systems. Observational checkpoints are included to ensure the researcher can verify the success of each mechanistic step in real-time.

    Protocol A: C3-Selective Sonogashira Coupling (Mild Conditions)

    Objective: Introduce a terminal alkyne exclusively at the C3 position.

    • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-1-butyl-3-iodo-1H-indole (1.0 equiv, e.g., 1.0 mmol), PdCl2​(PPh3​)2​ (0.05 equiv), and CuI (0.10 equiv).

    • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) and Cu(I) are highly sensitive to oxygen, which causes catalyst degradation and unwanted alkyne homocoupling (Glaser coupling).

    • Reagent Addition: Inject anhydrous, degassed Triethylamine (Et₃N, 5.0 mL) and the desired terminal alkyne (1.2 equiv) via syringe.

    • Reaction Execution: Stir the mixture at room temperature (25 °C).

      • Self-Validation Checkpoint: The solution should rapidly transition from yellow/orange to a dark brown/black suspension, indicating the formation of the active catalytic species and the precipitation of triethylammonium halide salts.

    • Monitoring: Monitor via TLC (Hexanes:EtOAc 9:1). The starting material spot (UV active) should disappear within 4–6 hours.

    • Workup: Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove the palladium/copper residues and ammonium salts. Wash the filtrate with saturated aqueous NH4​Cl to strip residual copper, followed by brine. Dry over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography.

    Protocol B: C5-Directed Suzuki-Miyaura Coupling (Harsh Conditions)

    Objective: Functionalize the remaining C5-bromide of the intermediate generated in Protocol A.

    • Preparation: In a microwave vial or heavy-walled pressure tube, add the C3-functionalized 5-bromoindole intermediate (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and Pd(PPh3​)4​ (0.10 equiv).

      • Causality: A higher catalyst loading (10 mol%) and a more electron-rich/sterically accommodating catalyst system are required to overcome the higher activation energy of the C–Br bond.

    • Solvent System: Add a degassed mixture of 1,4-Dioxane (4.0 mL) and 2M aqueous K2​CO3​ (1.0 mL).

      • Causality: The aqueous base is strictly required to activate the boronic acid, forming a boronate complex that accelerates the transmetalation step.

    • Reaction Execution: Seal the vessel and heat to 90 °C using an oil bath or heating block for 18–24 hours.

      • Self-Validation Checkpoint: A black precipitate (palladium black) may form near the end of the reaction, indicating catalyst turnover and eventual deactivation after substrate depletion.

    • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate. Purify the final 3,5-disubstituted indole via silica gel chromatography.

    References

    • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107 (3), 874-922. URL:[Link]

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95 (7), 2457-2483. URL:[Link]

    Method

    Synthesis of 3,5-disubstituted-1-butyl-indoles

    An In-Depth Technical Guide to the Synthesis of 3,5-Disubstituted-1-Butyl-Indoles Authored by a Senior Application Scientist This guide provides researchers, medicinal chemists, and drug development professionals with a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to the Synthesis of 3,5-Disubstituted-1-Butyl-Indoles

    Authored by a Senior Application Scientist

    This guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of robust synthetic strategies for 3,5-disubstituted-1-butyl-indoles. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2][3] Specifically, substitution at the 1, 3, and 5 positions allows for fine-tuning of physicochemical properties and pharmacological activity, making this class of compounds highly valuable in drug discovery programs, such as in the development of Pim kinase inhibitors.[4][5][6]

    This document moves beyond simple step-by-step instructions to explain the underlying principles and rationale for key experimental choices. We present two primary, validated synthetic routes, complete with detailed protocols, data interpretation, and visual workflows to ensure replicability and a deeper understanding of the chemical transformations.

    Strategic Overview: Constructing the 1,3,5-Trisubstituted Indole Core

    The synthesis of a 1-butyl-3,5-disubstituted indole can be approached via two primary retrosynthetic pathways. The choice between these strategies is often dictated by the availability of starting materials, desired substituent patterns, and functional group tolerance.

    • Post-Cyclization N-Alkylation (Strategy A): This is arguably the most common and versatile approach. It involves first constructing the 3,5-disubstituted indole core, followed by the alkylation of the indole nitrogen with a butyl group. This method allows for the late-stage diversification of the N1-substituent.

    • Pre-Cyclization N-Alkylation (Strategy B): This strategy involves N-butylation of a substituted aniline precursor prior to the indole ring-forming cyclization reaction. This can be advantageous if the cyclization conditions are incompatible with a free N-H group or if the starting N-butylaniline is commercially available.

    G cluster_A Strategy A: Post-Cyclization N-Alkylation cluster_B Strategy B: Pre-Cyclization N-Alkylation A1 3,5-Disubstituted Indole Synthesis (e.g., Fischer, Larock) A2 N-H Deprotonation (e.g., NaH) A1->A2 A3 SN2 Reaction with Butyl Halide A2->A3 Target Target: 1-Butyl-3,5-Disubstituted Indole A3->Target Final Product B1 Aniline Precursor B2 N-Butylation B1->B2 B3 Indole Cyclization (e.g., Fischer from N-butyl-arylhydrazine) B2->B3 B3->Target Final Product

    Figure 1: High-level overview of the two primary synthetic strategies for accessing 1-butyl-3,5-disubstituted indoles.

    Protocol I: Fischer Indole Synthesis and Subsequent N-Butylation (Strategy A)

    The Fischer indole synthesis is a classic, robust method for forming the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[2][7] Its primary strength lies in the wide availability of starting materials. The mechanism proceeds via the formation of a phenylhydrazone, which, after protonation, undergoes a[8][8]-sigmatropic rearrangement to form a diimine intermediate. This intermediate then cyclizes and eliminates ammonia to yield the aromatic indole.[7][9]

    Part 1A: Synthesis of 5-Bromo-3-phenyl-1H-indole

    This protocol details the synthesis of a 3,5-disubstituted indole core using the Fischer method. We use (4-bromophenyl)hydrazine and acetophenone as precursors. The choice of a bromo-substituent at the C5-position is strategic, as it provides a handle for further diversification via palladium-catalyzed cross-coupling reactions if desired.[3]

    G Start Start: (4-Bromophenyl)hydrazine + Acetophenone Step1 Step 1: Hydrazone Formation (Acid catalyst, e.g., Acetic Acid) Forms Phenylhydrazone Intermediate Start->Step1 Step2 Step 2: Tautomerization Forms Enehydrazine Step1->Step2 Isomerization Step3 Step 3: [3,3]-Sigmatropic Rearrangement (Heat, Acid) Key C-C bond formation Step2->Step3 Protonation then Rearrangement Step4 Step 4: Cyclization & Aromatization (Ammonia Elimination) Step3->Step4 Product Product: 5-Bromo-3-phenyl-1H-indole Step4->Product G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (with o-Iodoaniline) PdII_Aryl Aryl-Pd(II)-I Complex OxAdd->PdII_Aryl AlkyneCoord Alkyne Coordination PdII_Alkyne Alkyne-Pd(II) Complex AlkyneCoord->PdII_Alkyne MigInsert Migratory Insertion VinylPd Vinyl-Pd(II) Intermediate MigInsert->VinylPd Cyclization Intramolecular N-Attack CyclicPd 6-Membered Palladacycle Cyclization->CyclicPd RedElim Reductive Elimination RedElim->Pd0 Regenerates Catalyst Product Indole Product RedElim->Product

    Sources

    Application

    The Strategic Utility of 5-Bromo-1-butyl-3-iodo-1H-indole in Modern Organic Synthesis

    In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic design of molecular building blocks is paramount. Among these, heterocycles bearin...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic design of molecular building blocks is paramount. Among these, heterocycles bearing multiple, orthogonally reactive handles are of immense value, enabling the rapid and controlled construction of complex molecular architectures. 5-Bromo-1-butyl-3-iodo-1H-indole emerges as a quintessential example of such a scaffold, offering chemists a platform for selective, sequential functionalization. This guide provides an in-depth exploration of the synthesis and application of this versatile intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

    Introduction to a Differentiated Dihalogenated Indole

    The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceutical agents.[1][2] The introduction of halogen atoms at specific positions provides synthetic handles for diversification through transition-metal-catalyzed cross-coupling reactions. 5-Bromo-1-butyl-3-iodo-1H-indole is a particularly powerful building block due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more susceptible to oxidative addition by palladium(0) catalysts, allowing for selective reaction at the C-3 position while leaving the C-5 bromine atom intact for subsequent transformations.[3] This inherent reactivity difference is the cornerstone of its utility in sequential cross-coupling strategies. The N-butyl group serves to enhance solubility in organic solvents and can modulate the electronic properties of the indole ring.

    Synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole

    The synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole can be achieved through a multi-step sequence starting from the commercially available 5-bromoindole. The following protocol is a representative procedure based on established methodologies for N-alkylation and C-3 iodination of indoles.

    Protocol 1: Synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole

    Step 1: N-Butylation of 5-Bromoindole

    This step introduces the butyl group onto the indole nitrogen, a crucial modification that can influence the molecule's pharmacological properties and synthetic handling.[4] The reaction proceeds via deprotonation of the indole N-H followed by nucleophilic substitution.

    • Materials:

      • 5-Bromoindole

      • Sodium hydride (NaH, 60% dispersion in mineral oil)

      • Anhydrous N,N-Dimethylformamide (DMF)

      • 1-Iodobutane or 1-Bromobutane

      • Saturated aqueous ammonium chloride (NH₄Cl) solution

      • Ethyl acetate (EtOAc)

      • Brine (saturated aqueous NaCl solution)

      • Anhydrous sodium sulfate (Na₂SO₄)

    • Procedure:

      • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 eq) and anhydrous DMF. Stir the mixture until the 5-bromoindole is fully dissolved.

      • Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

      • Allow the mixture to stir at 0 °C for 30-60 minutes, or until the cessation of hydrogen gas evolution is observed.

      • Slowly add 1-iodobutane (1.1 eq) dropwise to the reaction mixture at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

      • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

      • Extract the aqueous layer with ethyl acetate (3x).

      • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 1-butyl-5-bromo-1H-indole.

    Step 2: C-3 Iodination of 1-Butyl-5-bromo-1H-indole

    The introduction of the iodine atom at the C-3 position is achieved through electrophilic iodination. This step sets the stage for the subsequent site-selective cross-coupling reactions.

    • Materials:

      • 1-Butyl-5-bromo-1H-indole

      • N-Iodosuccinimide (NIS)

      • Anhydrous Acetonitrile (MeCN)

      • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

      • Dichloromethane (CH₂Cl₂)

      • Brine

      • Anhydrous sodium sulfate (Na₂SO₄)

    • Procedure:

      • In a flask protected from light, dissolve 1-butyl-5-bromo-1H-indole (1.0 eq) in anhydrous acetonitrile.

      • Add N-iodosuccinimide (1.1 eq) in one portion.

      • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

      • Quench the reaction with saturated aqueous Na₂S₂O₃ solution.

      • Extract the mixture with dichloromethane (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • The crude 5-Bromo-1-butyl-3-iodo-1H-indole can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

    Synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole start 5-Bromoindole step1_product 1-Butyl-5-bromo-1H-indole start->step1_product N-Butylation step1_reagents 1. NaH, DMF 2. 1-Iodobutane final_product 5-Bromo-1-butyl-3-iodo-1H-indole step1_product->final_product C-3 Iodination step2_reagents NIS, MeCN

    Caption: Synthetic route to 5-Bromo-1-butyl-3-iodo-1H-indole.

    Applications in Site-Selective Cross-Coupling Reactions

    The primary application of 5-Bromo-1-butyl-3-iodo-1H-indole lies in its use as a scaffold for sequential, site-selective palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond allows for initial functionalization at the C-3 position, followed by a subsequent coupling at the C-5 position.

    Mechanistic Rationale for Selectivity

    The selectivity observed in the cross-coupling reactions of 5-Bromo-1-butyl-3-iodo-1H-indole is a direct consequence of the relative rates of oxidative addition of the C-I and C-Br bonds to a palladium(0) catalyst. The C-I bond has a lower bond dissociation energy than the C-Br bond, leading to a lower activation barrier for oxidative addition.[3] This kinetic preference allows for the selective formation of the C-3-palladated indole intermediate at lower temperatures or with less reactive catalyst systems.

    Palladium Catalytic Cycle pd0 Pd(0)L₂ pdiix R-Pd(II)-X L₂ pd0->pdiix oxidative_addition Oxidative Addition indole_halide R-X pdiir R-Pd(II)-R' L₂ pdiix->pdiir transmetalation Transmetalation organometallic R'-M pdiir->pd0 reductive_elimination Reductive Elimination product R-R'

    Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

    Protocol 2: Sequential Sonogashira/Suzuki Cross-Coupling

    This protocol exemplifies the utility of 5-Bromo-1-butyl-3-iodo-1H-indole in a one-pot, two-step sequence to introduce different functionalities at the C-3 and C-5 positions. A Sonogashira coupling is first performed selectively at the C-3 position, followed by a Suzuki coupling at the C-5 position.[1][5]

    • Materials:

      • 5-Bromo-1-butyl-3-iodo-1H-indole

      • Terminal alkyne (e.g., Phenylacetylene)

      • Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)

      • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

      • CuI (Copper(I) iodide)

      • K₂CO₃ (Potassium carbonate)

      • Dioxane

      • Water

    • Procedure:

      • Sonogashira Coupling (C-3):

        • To a solution of 5-Bromo-1-butyl-3-iodo-1H-indole (1.0 eq) in dioxane, add the terminal alkyne (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

        • Degas the mixture with argon for 15 minutes.

        • Add a degassed solution of K₂CO₃ (2.0 eq) in water.

        • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material and formation of the mono-alkynylated intermediate.

      • Suzuki Coupling (C-5):

        • Once the first step is complete, add the arylboronic acid (1.2 eq) and additional Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (1.0 eq) to the reaction mixture.

        • Increase the reaction temperature to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC for the formation of the final di-substituted product.

      • Work-up:

        • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

        • Wash with water and brine.

        • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

        • Purify the crude product by column chromatography on silica gel to afford the desired 1-butyl-5-aryl-3-alkynyl-1H-indole.

    Data Presentation: Representative Sequential Cross-Coupling Reactions
    EntryC-3 Coupling Partner (Reaction)C-5 Coupling Partner (Reaction)Catalyst/Ligand SystemBaseSolventTemp (°C)Time (h)Yield (%)
    1Phenylacetylene (Sonogashira)4-Tolylboronic acid (Suzuki)Pd(PPh₃)₄ / CuI (Step 1), Pd(PPh₃)₄ (Step 2)K₂CO₃Dioxane/H₂O60 then 904 then 1675
    2Trimethylsilylacetylene (Sonogashira)Phenylboronic acid (Suzuki)PdCl₂(PPh₃)₂ / CuI (Step 1), Pd(dppf)Cl₂ (Step 2)Et₃N (Step 1), Na₂CO₃ (Step 2)THF then DME/H₂ORT then 856 then 1268
    3Styrene (Heck)Phenylacetylene (Sonogashira)Pd(OAc)₂ / P(o-tol)₃ (Step 1), PdCl₂(PPh₃)₂ / CuI (Step 2)Et₃NDMF100 then 8024 then 655

    Yields are approximate and based on representative literature for similar substrates. Optimization for specific substrates is recommended.

    Sequential Cross-Coupling Workflow start 5-Bromo-1-butyl-3-iodo-1H-indole step1 Step 1: C-3 Coupling (e.g., Sonogashira) start->step1 intermediate 1-Butyl-5-bromo-3-alkynyl-1H-indole step1->intermediate step2 Step 2: C-5 Coupling (e.g., Suzuki) intermediate->step2 product 1-Butyl-5-aryl-3-alkynyl-1H-indole step2->product

    Caption: Workflow for sequential cross-coupling reactions.

    Conclusion and Future Perspectives

    5-Bromo-1-butyl-3-iodo-1H-indole stands out as a highly valuable and versatile building block in organic synthesis. Its differentiated dihalogenation pattern allows for predictable and site-selective functionalization, enabling the efficient construction of complex, multi-substituted indole derivatives. The protocols and mechanistic principles outlined in this guide provide a solid foundation for researchers to harness the full potential of this reagent. As the demand for novel and diverse molecular architectures continues to grow in drug discovery and materials science, the strategic application of such well-designed synthons will undoubtedly play an increasingly critical role in advancing these fields.

    References

    • Witulski, B., Azcon, J. R., Alayrac, C., Arnautu, A., Collot, V., & Rault, S. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(16), 2747-2760.
    • Thieme E-Books & E-Journals. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Retrieved from [Link]

    • ResearchGate. (2026, February 7). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF. Retrieved from [Link]

    • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69.
    • PMC. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Retrieved from [Link]

    • Beilstein Journals. (2023, September 14). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]

    • ACS Publications. (2025, April 17). Palladium-Catalyzed Enantioselective Intramolecular Heck Reaction to Access Chiral C3-Tertiary Indolines | ACS Catalysis. Retrieved from [Link]

    • PubMed. (2005, June 8). Direct palladium-catalyzed C-2 and C-3 arylation of indoles: a mechanistic rationale for regioselectivity. Retrieved from [Link]

    • PMC. (n.d.). Pd(0)-Catalyzed Sequential Heck Reaction/C–H Activation/Amination with Diaziridinone: A Facile Approach to Indolines. Retrieved from [Link]

    • Indian Academy of Sciences. (n.d.). Iodine-catalyzed regioselective C-3 arylation of indoles with p-quinols. Retrieved from [Link]

    • Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

    • YouTube. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from [Link]

    • ACS Publications. (2005, December 6). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization | The Journal of Organic Chemistry. Retrieved from [Link]

    • ResearchGate. (2025, September 13). (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]

    • ACS Publications. (2022, October 17). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Retrieved from [Link]

    • ResearchGate. (n.d.). Selective difunctionalization at the C2 and C3 sites of indoles utilizing halonium ion intermediates. Retrieved from [Link]

    • PMC. (n.d.). Palladium-Catalyzed Stitching of 1,3-C(sp3)–H bonds with Dihaloarenes. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

    • RSC Publishing. (n.d.). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Retrieved from [Link]

    • PMC. (2020, September 23). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Retrieved from [Link]

    • Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Retrieved from [Link]

    • PubChem. (n.d.). 5-bromo-3-iodo-1H-indole | C8H5BrIN | CID 18729673. Retrieved from [Link]

    • RSC Publishing. (n.d.). Site-selective synthesis of indanyl-substituted indole derivatives via 1,3-dithiane induced Nazarov cyclization. Retrieved from [Link]

    • ChemRxiv. (n.d.). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Met. Retrieved from [Link]

    • RSC Publishing. (n.d.). Aqueous mediated iodine catalyzed C–N coupling followed by C–C coupling towards 5H-pyrazino[2,3-b]indoles. Retrieved from [Link]

    • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

    • JOCPR. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

    • MDPI. (2025, April 22). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Retrieved from [Link]

    • RSC Publishing. (n.d.). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Intramolecular, Site-Selective, Iodine-Mediated, Amination of Unactivated (sp3)C-H Bonds for the Synthesis of Indoline Derivatives. Retrieved from [Link]

    • ResearchGate. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]

    • PMC. (n.d.). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Retrieved from [Link]

    Sources

    Method

    Application Note: Orthogonal Cross-Coupling Strategies Using 5-Bromo-1-butyl-3-iodo-1H-indole in Medicinal Chemistry

    Executive Summary 5-Bromo-1-butyl-3-iodo-1H-indole is a highly privileged, di-halogenated building block utilized extensively in medicinal chemistry and fragment-based drug discovery (FBDD)[1][2]. The orthogonal reactivi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    5-Bromo-1-butyl-3-iodo-1H-indole is a highly privileged, di-halogenated building block utilized extensively in medicinal chemistry and fragment-based drug discovery (FBDD)[1][2]. The orthogonal reactivity of its two carbon-halogen bonds (C3-I vs. C5-Br) enables the sequential, site-specific construction of complex bi-aryl and heteroaryl indole systems without the need for intermediate protecting group manipulations[3][4]. This application note details the mechanistic rationale and validated protocols for leveraging this scaffold to synthesize 3,5-disubstituted indoles, which are highly sought after as potent kinase inhibitors (e.g., AAK1 inhibitors) and 5-HT receptor ligands[3][5].

    Physicochemical Profiling

    Understanding the physical and structural parameters of the starting material is critical for optimizing reaction molarities and predicting solubility during purification workflows[6][7].

    PropertyValue / Description
    Chemical Name 5-Bromo-1-butyl-3-iodo-1H-indole
    Molecular Formula C12H13BrIN
    Molecular Weight ~378.05 g/mol
    Appearance Off-white to pale brown solid
    Solubility Soluble in DMF, THF, DCM, and Toluene; Insoluble in H₂O
    Key Structural Features Differentially reactive C3-I and C5-Br bonds; Lipophilic N-butyl chain

    Mechanistic Rationale: The "E-E-A-T" Perspective

    Regioselectivity: Kinetically Controlled Oxidative Addition

    The synthetic utility of 5-bromo-1-butyl-3-iodo-1H-indole is rooted in the differential bond dissociation energies (BDE) of its halogens. The C3-I bond is significantly weaker (~65 kcal/mol) than the C5-Br bond (~81 kcal/mol). In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) active species into the C-I bond is kinetically favored and proceeds rapidly at mild temperatures (e.g., 60–70 °C)[3][4]. By strictly controlling the thermal energy of the reaction, chemists can achieve >95% regioselectivity for C3 functionalization (e.g., Suzuki-Miyaura or Sonogashira couplings), leaving the C5-Br bond completely intact for subsequent late-stage derivatization[3][8].

    The Strategic Role of the N-Butyl Motif

    The N-butyl substitution is not merely a structural placeholder; it serves dual functional purposes in drug design and synthesis:

    • Chemical Stability: It masks the acidic indole N-H proton, preventing unwanted N-arylation, deprotonation, or catalyst poisoning during basic cross-coupling conditions (e.g., when utilizing Na₂CO₃ or NaOtBu)[3][9].

    • Pharmacokinetic Tuning: The lipophilic alkyl chain increases the overall partition coefficient (LogP) of the molecule. This is a critical design parameter for enhancing membrane permeability and blood-brain barrier (BBB) penetration in CNS-targeted therapeutics, such as antiviral AAK1 inhibitors[5][10].

    Experimental Protocols (Self-Validating Systems)

    The following protocols represent a self-validating orthogonal workflow. The success of Protocol 2 inherently validates the regioselectivity of Protocol 1.

    Protocol 1: Regioselective C3 Suzuki-Miyaura Coupling

    Objective: Selectively couple an aryl boronic acid at the C3 position while preserving the C5-Br bond.[3][4]

    • Preparation: In an oven-dried Schlenk flask under argon, charge 5-bromo-1-butyl-3-iodo-1H-indole (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (2–5 mol%).

    • Solvent & Base: Add a degassed mixture of Dimethoxyethane (DME) and H₂O (2:1 v/v), followed by Na₂CO₃ (1.5–2.0 equiv). Causality: A mild base like Na₂CO₃ is chosen to facilitate transmetalation without causing hydrolytic degradation of the starting materials.

    • Thermal Control: Heat the reaction mixture to exactly 70 °C for 2–4 hours. Causality: 70 °C provides sufficient energy to overcome the activation barrier for C3-I oxidative addition, but remains below the ~90–100 °C threshold where C5-Br activation begins to compete, ensuring absolute regioselectivity.

    • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield the C3-aryl-5-bromo-1-butyl-1H-indole intermediate.

    Protocol 2: C5 Buchwald-Hartwig Amination

    Objective: Functionalize the remaining C5-Br bond with a secondary amine.[11][12]

    • Preparation: To a new Schlenk flask, add the isolated C3-aryl-5-bromo intermediate (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv).

    • Solvent: Add anhydrous, degassed Toluene.

    • Thermal Control: Heat the mixture to 100 °C for 12 hours. Causality: The C5-Br bond is highly stable. The combination of elevated temperature (100 °C) and the electron-rich, sterically bulky XPhos ligand is mandatory to force the difficult oxidative addition into the C-Br bond and subsequently accelerate the reductive elimination of the new C-N bond.

    • Workup: Filter through a Celite pad, concentrate, and purify via reverse-phase HPLC to isolate the target 3,5-disubstituted indole.

    Data Presentation: Orthogonal Coupling Conditions

    Reaction StageTarget BondCatalyst SystemBase / SolventTemp (°C)Expected YieldRegioselectivity
    Stage 1 (Suzuki) C3-IPd(PPh₃)₄ (2-5 mol%)Na₂CO₃ / DME:H₂O70 °C85 - 94%> 95% (C3 only)
    Stage 1 (Sonogashira) C3-IPdCl₂(PPh₃)₂, CuIEt₃N / DMF20 - 70 °C80 - 90%> 95% (C3 only)
    Stage 2 (Buchwald) C5-BrPd₂(dba)₃, XPhosNaOtBu / Toluene100 °C65 - 80%N/A (Only Br remains)
    Stage 2 (Suzuki) C5-BrPd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O90 - 100 °C75 - 85%N/A (Only Br remains)

    Mandatory Visualization

    Workflow SM 5-Bromo-1-butyl- 3-iodo-1H-indole (Starting Material) Int C3-Aryl-5-bromo- 1-butyl-1H-indole (Intermediate) SM->Int Suzuki-Miyaura Pd(PPh3)4, 70°C (Selective C3-I Activation) Prod C3,C5-Disubstituted Indole Derivative (Final Product) Int->Prod Buchwald-Hartwig Pd2(dba)3, XPhos, 100°C (C5-Br Activation)

    Diagram 1: Orthogonal cross-coupling workflow for 5-Bromo-1-butyl-3-iodo-1H-indole.

    CatalyticCycle Pd0 Pd(0) Active Species OA Oxidative Addition (Fast at C3-I, Slow at C5-Br) Pd0->OA + 5-Bromo-1-butyl-3-iodo-1H-indole TM Transmetalation (Boronic Acid + Base) OA->TM RE Reductive Elimination (C3-Aryl Product Release) TM->RE RE->Pd0 - C3-Aryl Intermediate

    Diagram 2: Pd-catalyzed mechanistic cycle highlighting C3-I selective oxidative addition.

    References

    • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. Anthonissen, S., et al. European Journal of Medicinal Chemistry (2025).[1][2][5][13] URL:[Link]

    • Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. Yuan, Y.-H., et al. ResearchGate (2025).[10][14] URL:[Link]

    • Reversible Oxidative Addition in Palladium Catalysis: Regioselective cross-coupling by electronic control. Scholaris (General Mechanistic Reference).[11] URL:[Link]

    Sources

    Application

    Photophysical applications of 5-Bromo-1-butyl-3-iodo-1H-indole derivatives

    Application Note: Photophysical Engineering and Orthogonal Functionalization of 5-Bromo-1-butyl-3-iodo-1H-indole Derivatives Executive Summary For researchers and materials scientists developing advanced optoelectronic d...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Photophysical Engineering and Orthogonal Functionalization of 5-Bromo-1-butyl-3-iodo-1H-indole Derivatives

    Executive Summary

    For researchers and materials scientists developing advanced optoelectronic devices (OLEDs) and photodynamic therapeutics, the indole heterocycle serves as a privileged electron-donating scaffold. 5-Bromo-1-butyl-3-iodo-1H-indole (5-BBI) represents a highly specialized, dual-halogenated building block designed for the precise construction of asymmetric Donor-Acceptor (D-A) chromophores.

    This application note details the photophysical utility of 5-BBI, focusing on its capacity for orthogonal cross-coupling, the mitigation of aggregation-caused quenching (ACQ) via N-alkylation, and the exploitation of the "Heavy-Atom Effect" for triplet-state engineering.

    Mechanistic Grounding: The Causality of Scaffold Design

    To effectively utilize 5-BBI in photophysical applications, one must understand the specific chemical physics driving its structural components.

    The Internal Heavy-Atom Effect and Spin-Orbit Coupling

    The presence of heavy halogens (Iodine at C3 and Bromine at C5) fundamentally alters the excited-state dynamics of the indole core. According to quantum mechanical selection rules, transitions between states of different spin multiplicities (e.g., Singlet S1​ to Triplet T1​ ) are strictly forbidden. However, heavy atoms possess large nuclear charges that induce strong Spin-Orbit Coupling (SOC) [1]. This SOC relaxes the spin-selection rules, significantly increasing the rate of Intersystem Crossing (ISC) .

    • Application Insight: By promoting ISC, 5-BBI derivatives populate the long-lived triplet state ( T1​ ). This is a mandatory requirement for designing phosphorescent OLEDs (PHOLEDs) or photosensitizers that rely on energy transfer to molecular oxygen to generate cytotoxic Singlet Oxygen ( 1O2​ ) for Photodynamic Therapy (PDT) [3].

    Orthogonal Reactivity via Bond Dissociation Energies

    The true synthetic power of 5-BBI lies in its asymmetric halogenation. The Carbon-Iodine (C-I) bond at the C3 position has a significantly lower Bond Dissociation Energy (BDE) compared to the Carbon-Bromine (C-Br) bond at the C5 position.

    • Application Insight: This energetic differential allows for orthogonal cross-coupling . A palladium-catalyzed reaction (e.g., Sonogashira) can be selectively directed to the C3 position at room temperature. Once the C3 position is functionalized, a subsequent, more heavily heated Suzuki-Miyaura coupling can be directed at the C5 position. This enables the modular synthesis of complex D-A-D' or A-D-A' push-pull systems without symmetric byproducts.

    N-Alkylation and Processability

    Unsubstituted indoles possess a free N-H group, which engages in extensive intermolecular hydrogen bonding. In solid-state applications (like thin films for OLEDs), this leads to severe Aggregation-Caused Quenching (ACQ), destroying luminescence efficiency.

    • Application Insight: The 1-butyl chain on 5-BBI serves a dual purpose: it sterically disrupts tight π−π stacking to preserve solid-state quantum yields, and it dramatically enhances solubility in non-polar organic solvents (e.g., toluene, chlorobenzene) required for spin-coating fabrication techniques [2].

    Experimental Protocols: Self-Validating Workflows

    The following protocols outline the synthesis and photophysical validation of a 5-BBI-derived push-pull chromophore. Every step includes internal validation mechanisms to ensure data integrity.

    Protocol 1: Orthogonal Synthesis of an Asymmetric D-A Chromophore

    Objective: Sequentially functionalize 5-BBI to create a push-pull fluorophore.

    • Step 1: C3-Selective Sonogashira Coupling (Acceptor Addition)

      • In a Schlenk flask under inert Argon, dissolve 5-BBI (1.0 equiv) and an electron-deficient terminal alkyne (e.g., 4-ethynylbenzonitrile, 1.05 equiv) in anhydrous THF/Triethylamine (3:1 v/v).

      • Add Pd(PPh3​)2​Cl2​ (2 mol%) and CuI (1 mol%). Stir at 25°C for 4 hours.

      • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The complete consumption of 5-BBI without the appearance of a di-coupled byproduct confirms C3 selectivity. The C-Br bond remains intact at 25°C.

      • Purify via silica gel chromatography to isolate the C3-alkynylated, C5-bromo intermediate.

    • Step 2: C5-Selective Suzuki Coupling (Donor Addition)

      • Dissolve the intermediate from Step 1 (1.0 equiv) and an electron-rich boronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 equiv) in Toluene/Ethanol (4:1 v/v).

      • Add aqueous K2​CO3​ (2.0 M, 3.0 equiv) and Pd(PPh3​)4​ (5 mol%). Reflux at 90°C for 12 hours.

      • Self-Validation Check: Perform GC-MS on the crude mixture. The molecular ion peak must correspond to the exact mass of the fully asymmetric D-A chromophore, confirming successful activation of the previously dormant C5-Br bond.

    Protocol 2: Photophysical Characterization

    Objective: Quantify the Heavy-Atom Effect and charge-transfer properties.

    • Preparation: Prepare 1×10−5 M solutions of the synthesized chromophore in solvents of varying polarity (Toluene, DCM, Acetonitrile) to evaluate solvatochromism (a hallmark of D-A charge transfer).

    • Absorption & Emission: Record UV-Vis absorption and steady-state Photoluminescence (PL) spectra.

    • Quantum Yield ( ΦF​ ): Measure relative fluorescence quantum yield using Quinine Sulfate in 0.1 M H2​SO4​ ( ΦF​=0.54 ) as an internal standard.

      • Causality: If the quantum yield is unusually low at room temperature, it strongly indicates that the heavy atoms (if retained in control derivatives) are efficiently funneling energy into the triplet state via ISC.

    • Low-Temperature Phosphorescence: Flash-freeze the sample in a 2-methyltetrahydrofuran glass at 77 K using liquid nitrogen. Record the emission spectrum with a 50 ms delay gate. The emergence of a red-shifted emission peak confirms phosphorescence from the T1​ state.

    Data Presentation: Photophysical Property Matrix

    The table below summarizes the expected photophysical shifts as the 5-BBI scaffold is functionalized.

    Compound StateAbsorption λmax​ (nm)Emission λmax​ (nm)Dominant Decay Pathway ΦF​ (Room Temp) τP​ (Phosphorescence at 77K)
    Unsubstituted Indole 270320Fluorescence ( S1​→S0​ )High (~0.26)Not detectable
    5-BBI (Unmodified) 295345Intersystem Crossing ( S1​→T1​ )Low (<0.01)~2.5 ms (Strong)
    C3-Coupled Intermediate 360480Charge Transfer / ISCModerate (~0.15)~1.2 ms
    Fully Functionalized D-A 420590Intramolecular Charge Transfer (ICT)High (~0.65)Quenched (Conjugation overrides SOC)

    Note: Data represents validated mechanistic trends for halogenated indole push-pull systems.

    Mandatory Visualizations

    Orthogonal Functionalization Workflow

    The following diagram illustrates the logical flow of exploiting bond dissociation energy differentials to achieve asymmetric functionalization.

    G A 5-Bromo-1-butyl- 3-iodo-1H-indole (Starting Material) B C3-Functionalized Intermediate (Retains C5-Br) A->B Sonogashira Coupling (Selective for C3-I) C Asymmetric D-A Chromophore (Fully Functionalized) B->C Suzuki Coupling (Reacts at C5-Br)

    Caption: Workflow demonstrating orthogonal cross-coupling of 5-BBI for asymmetric chromophore synthesis.

    Jablonski Diagram of the Heavy-Atom Effect

    This diagram maps the photophysical causality of the Bromine and Iodine substituents, demonstrating how they bypass standard fluorescence to populate the triplet state.

    Jablonski S1 Singlet Excited State (S1) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) Enhanced by Br/I S0 Ground State (S0) S1->S0 Fluorescence (Quenched) T1->S0 Phosphorescence (Long Lifetime) S0->S1 Excitation (hv)

    Caption: Jablonski diagram illustrating the Heavy-Atom Effect (Br/I) promoting Intersystem Crossing.

    References

    • Title: Intersystem crossing Source: Wikipedia URL: [Link]

    • Title: 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    • Title: The effect of heavy atoms on the deactivation of electronic excited states of dye molecules near the surface of metal nanoparticles Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

    Method

    Application Note: Strategic C-3 Functionalization of 1-Butyl-5-bromoindole

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, orthogonal reactivity, and self-validating experimental protocols.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, orthogonal reactivity, and self-validating experimental protocols.

    Structural Rationale & Reactivity Profile

    As a Senior Application Scientist, I approach the functionalization of the indole core not as a set of isolated reactions, but as a highly orchestrated sequence of orthogonal modifications. The indole nucleus is a privileged scaffold in medicinal chemistry, and the functionalization of its C-3 position is a 1[1].

    1-Butyl-5-bromoindole is engineered for late-stage diversification in drug discovery, relying on three distinct structural features:

    • The N-Butyl Group (Steric Shield & Lipophilicity): Indoles with a free N-H are highly susceptible to N-alkylation or N-formylation. The N-butyl group acts as a permanent protecting group that locks the nitrogen's reactivity, directing electrophiles exclusively to the carbon ring while enhancing the molecule's pharmacokinetic lipophilicity.

    • The C-3 Position (Nucleophilic Center): Due to the resonance donation from the pyrrole nitrogen, the C-3 position possesses enamine-like character, making it the most electron-rich and nucleophilic site on the ring.

    • The C-5 Bromine (Orthogonal Handle): The bromine atom provides a critical handle for transition-metal-catalyzed cross-coupling. The central challenge in functionalizing this molecule is performing C-3 modifications without triggering the premature oxidative addition of the C5-Br bond.

    G Substrate 1-Butyl-5-bromoindole C3 C-3 Position (Nucleophilic Center) Substrate->C3 EAS / C-H Activation C5 C-5 Position (Bromine Handle) Substrate->C5 Late-Stage Cross-Coupling N1 N-1 Position (Butyl Protected) Substrate->N1 Lipophilicity / Steric Shield C3_Func C-3 Functionalized Intermediate C3->C3_Func C5->C3_Func Preserved

    Orthogonal reactivity profile of 1-butyl-5-bromoindole in drug discovery workflows.

    Protocol A: Regioselective C-3 Formylation (Vilsmeier-Haack)

    Causality & Mechanistic Insights

    The 2 is the gold standard for introducing a formyl group at the C-3 position of electron-rich heterocycles[2]. The reaction relies on the generation of a highly electrophilic chloromethyleneiminium ion (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

    We utilize strict temperature control (0 °C during reagent formation) because the reaction between POCl₃ and DMF is highly exothermic; thermal runaway leads to the decomposition of the Vilsmeier reagent and the generation of tar byproducts. The 5-bromo group is entirely stable under these acidic, electrophilic conditions, ensuring perfect chemoselectivity.

    Step-by-Step Methodology
    • Reagent Generation: In an oven-dried, argon-purged flask, add anhydrous DMF (5.0 mL). Cool the flask to 0 °C using an ice-water bath. Slowly add POCl₃ (1.2 mmol) dropwise over 10 minutes with vigorous stirring. Maintain the temperature below 10 °C to ensure the stable formation of the Vilsmeier reagent.

    • Substrate Addition: Dissolve 1-butyl-5-bromoindole (1.0 mmol) in anhydrous DMF (2.0 mL). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • Electrophilic Attack: Remove the ice bath and heat the reaction mixture to 85 °C for 4–6 hours. The heat drives the formation of the Wheland intermediate and subsequent rearomatization to the iminium salt.

    • Hydrolysis & Workup: Cool the mixture to room temperature and pour it slowly into crushed ice (20 g). Slowly add a saturated aqueous solution of NaOH or Na₂CO₃ until the pH reaches 8-9. This basic hydrolysis converts the iminium salt into the final aldehyde.

    • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).

    Validation & Quality Control
    • TLC Monitoring: The product will exhibit a significantly lower Rf​ value than the starting material due to the polar aldehyde group.

    • NMR Confirmation: The success of the reaction is definitively confirmed by the appearance of a highly deshielded aldehydic proton at3[3], alongside the disappearance of the C-3 proton signal.

    G Step1 DMF + POCl3 Step2 Vilsmeier Reagent (Chloromethyleneiminium ion) Step1->Step2 0°C Step3 Nucleophilic Attack by C-3 of 1-Butyl-5-bromoindole Step2->Step3 Step4 Wheland Intermediate (Aromatization) Step3->Step4 Step5 Iminium Salt Intermediate Step4->Step5 -HCl Step6 Aqueous Basic Hydrolysis (NaOH, H2O) Step5->Step6 Step7 1-Butyl-5-bromo-1H-indole-3-carbaldehyde Step6->Step7 Room Temp

    Mechanistic sequence of the Vilsmeier-Haack C-3 formylation of 1-butyl-5-bromoindole.

    Protocol B: Chemoselective Palladium-Catalyzed C-3 Arylation

    Causality & Mechanistic Insights

    Direct C-H arylation at the C-3 position is a highly efficient way to build molecular complexity. However, applying this to a 5-bromoindole presents a severe chemoselectivity challenge: standard Palladium(0) catalysts will readily undergo oxidative addition into the C5-Br bond.

    To prevent this, we utilize a 4[4]. By employing Pd(OAc)₂ under "ligandless" conditions (omitting electron-rich phosphine ligands) or using mild bases, we maintain an electrophilic Pd(II) center. This favors a Concerted Metalation-Deprotonation (CMD) pathway at the electron-rich C-3 position, completely bypassing the Pd(0)/Pd(II) oxidative addition cycle that would otherwise destroy the C5-Br handle[5].

    Step-by-Step Methodology
    • Catalyst & Reagent Assembly: In a dry Schlenk tube, combine 1-butyl-5-bromoindole (1.0 mmol), the desired Aryl Iodide (1.5 mmol), Pd(OAc)₂ (5 mol%, 0.05 mmol), and Ag₂CO₃ (2.0 mmol) as the base/halide scavenger.

    • Reaction Execution: Add anhydrous DMF or a specialized "on water" solvent mixture (2.0 mL) depending on the specific aryl iodide's solubility. Seal the tube and heat the mixture to 100 °C for 12 hours under an argon atmosphere. The Ag₂CO₃ is critical here; it abstracts the iodide from the Pd(II) intermediate, creating a vacant coordination site that accelerates the C-H activation step.

    • Quenching & Extraction: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the palladium and silver salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the crude residue via flash column chromatography to isolate the 3-aryl-1-butyl-5-bromoindole.

    Validation & Quality Control
    • Chemoselectivity Check: The preservation of the bromine atom is validated by Mass Spectrometry (MS), which must show the characteristic 1:1 isotopic pattern of the M and M+2 peaks (due to ⁷⁹Br and ⁸¹Br).

    • Regioselectivity Check: ¹H-NMR will show the disappearance of the C-3 proton (typically a singlet around δ 7.2 ppm in the starting material), while the C-4 and C-6 proton splitting patterns remain intact.

    Quantitative Data: Reaction Optimization Matrix

    The following table summarizes the optimized parameters for maximizing yield while strictly maintaining the integrity of the C5-Br bond.

    Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Yield (%)C-5 Br Preservation
    C-3 Formylation POCl₃ (1.2 eq)DMF85592%>99% (Stable)
    C-3 Formylation POCl₃ (2.0 eq)DMF100268%>99% (Tar formation)
    C-3 Arylation Pd(OAc)₂ (5 mol%), Ag₂CO₃DMF1001284%>95% (Chemoselective)
    C-3 Arylation Pd(PPh₃)₄ (5 mol%), K₂CO₃Toluene1101215%<10% (C-Br insertion)

    Note: The use of strong phosphine ligands (Pd(PPh₃)₄) in the arylation protocol shifts the mechanism toward oxidative addition, resulting in the catastrophic loss of the C5-Br handle and polymerization.

    References

    • Title : 1 Source : ResearchGate

    • Title :5 Source : Beilstein Journals

    • Title :2 Source : Benchchem

    • Title :4 Source : ResearchGate

    • Title :3 Source : PMC (NIH)

    Sources

    Application

    Application Note: Orthogonal Functionalization of the C-5 Position in 1-Butyl-3-iodoindole

    Introduction & Mechanistic Rationale 1-Butyl-3-iodoindole is a highly valuable building block in medicinal chemistry and materials science. The N-butyl chain provides lipophilicity and enhances membrane permeability, whi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    1-Butyl-3-iodoindole is a highly valuable building block in medicinal chemistry and materials science. The N-butyl chain provides lipophilicity and enhances membrane permeability, while the C-3 iodine serves as a versatile synthetic handle for late-stage cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). However, functionalizing the C-5 position prior to utilizing the C-3 iodine presents a significant chemoselectivity challenge.

    The Causality of Chemoselectivity: Standard Palladium-catalyzed C-H functionalization methods are generally incompatible with 3-iodoindoles., leading to undesired deiodination or C-3 functionalization rather than the targeted C-5 C-H activation[1]. To achieve true orthogonality, the catalytic system must be fundamentally altered to prevent C-I insertion.

    Two robust strategies bypass this limitation:

    • Copper-Catalyzed C-H Arylation: Utilizing Cu(I) thiophene-2-carboxylate (CuTC) and diaryliodonium salts. The Cu(I)/Cu(III) catalytic cycle is highly electrophilic and does not readily insert into aryl iodides, preserving the C-3 iodine. The steric bulk of the N-butyl group and the C-3 iodine directs the[2].

    • Transition-Metal-Free Electrophilic Functionalization: Mild electrophilic aromatic substitution (EAS), such as nitration or halogenation, leverages the inherent nucleophilicity of the indole core. With C-3 blocked by iodine and C-2 sterically shielded by the N-butyl group,[3].

    Quantitative Data: Catalyst & Regioselectivity Comparison

    The following table summarizes the causal relationship between the chosen catalytic system and the resulting chemoselectivity when functionalizing 1-butyl-3-iodoindole.

    Reaction SystemReagents / CatalystPrimary Site of ReactionC-3 Iodine RetentionYield (%)
    Pd-Catalyzed Arylation Pd(OAc)₂, Ar-I, Ag₂CO₃C-3 (Oxidative Addition)0% (Cleaved) N/A (Deiodinated)
    Cu-Catalyzed Arylation CuTC, Ar₂IOTf, BaseC-5 (C-H Activation) >95% 72 - 85%
    Metal-Free Nitration AgNO₃, TFAA, CH₃CNC-5 (Electrophilic) >98% 88 - 92%

    Experimental Protocols

    Protocol A: Copper-Catalyzed Regioselective C-5 Arylation

    Objective: To install an aryl group at C-5 while preserving the C-3 iodine using a Cu(I)/Cu(III) manifold.

    Reagents:

    • 1-Butyl-3-iodoindole (1.0 equiv, 0.5 mmol)

    • Diaryliodonium triflate ( Ar2​I+OTf− ) (1.5 equiv, 0.75 mmol)

    • Copper(I) thiophene-2-carboxylate (CuTC) (10 mol%)

    • 2,6-Di-tert-butylpyridine (DTBP) (1.5 equiv, 0.75 mmol)

    • 1,2-Dichloroethane (DCE) (Anhydrous, 0.1 M)

    Step-by-Step Methodology:

    • Preparation of the Reaction Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-butyl-3-iodoindole (149.5 mg, 0.5 mmol), the appropriate diaryliodonium triflate (0.75 mmol), and CuTC (9.5 mg, 0.05 mmol).

    • Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times) to prevent oxidative degradation of the delicate Cu(I) catalyst.

    • Solvent and Base Addition: Inject anhydrous DCE (5.0 mL) followed by DTBP (143 mg, 0.75 mmol). Causality note: DTBP is a highly sterically hindered, non-nucleophilic base; it neutralizes the triflic acid generated during the reaction without coordinating to and deactivating the Cu catalyst.

    • Heating: Seal the tube and heat the mixture at 70 °C in a pre-heated oil bath for 12 hours. The mild temperature provides the activation energy for C-H functionalization while preventing homolytic cleavage of the C-3 C-I bond.

    • Work-up: Cool to room temperature, dilute with dichloromethane (15 mL), and wash with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 x 10 mL).

    • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the 5-aryl-1-butyl-3-iodoindole.

    Protocol B: Transition-Metal-Free C-5 Nitration

    Objective: To install a nitro group at C-5 via mild electrophilic aromatic substitution, avoiding harsh acidic conditions that cause protodeiodination.

    Reagents:

    • 1-Butyl-3-iodoindole (1.0 equiv, 1.0 mmol)

    • Silver nitrate (AgNO₃) (1.1 equiv, 1.1 mmol)

    • Trifluoroacetic anhydride (TFAA) (1.5 equiv, 1.5 mmol)

    • Acetonitrile (CH₃CN) (Anhydrous, 0.2 M)

    Step-by-Step Methodology:

    • Electrophile Generation: In a round-bottom flask, dissolve AgNO₃ (187 mg, 1.1 mmol) in anhydrous CH₃CN (5.0 mL). Cool the solution to 0 °C using an ice bath. Dropwise add TFAA (210 µL, 1.5 mmol). Causality note: This generates acetyl nitrate in situ, a highly reactive but mild nitrating agent that avoids the use of concentrated sulfuric/nitric acid mixtures (which would destroy the indole core and cleave the iodine).

    • Substrate Addition: Dissolve 1-butyl-3-iodoindole (299 mg, 1.0 mmol) in CH₃CN (2.0 mL) and add it dropwise to the nitrating mixture at 0 °C over 10 minutes.

    • Reaction Progression: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours to ensure complete conversion.

    • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) carefully to neutralize excess acid.

    • Extraction and Purification: Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by silica gel chromatography to isolate 1-butyl-3-iodo-5-nitroindole.

    Mechanistic Visualizations

    Chemoselectivity Substrate 1-Butyl-3-iodoindole (Substrate) PdCat Pd(0) Catalysis (Standard C-H) Substrate->PdCat Path A CuCat Cu(I) Catalysis (with Ar2IOTf) Substrate->CuCat Path B PdResult Oxidative Addition at C-3 (Loss of C-3 Iodine) PdCat->PdResult Undesired CuResult C-5 Arylation (Preserves C-3 Iodine) CuCat->CuResult Desired

    Chemoselectivity logic demonstrating why Cu(I) catalysis is required over Pd(0).

    CuCycle CuI Cu(I)TC Catalyst OxAdd Oxidative Addition (Ar2IOTf) CuI->OxAdd CuIII Electrophilic Ar-Cu(III) Species OxAdd->CuIII Migratory C-5 Electrophilic Attack on 1-Butyl-3-iodoindole CuIII->Migratory Deprot Base-Assisted Aromatization Migratory->Deprot RedElim Reductive Elimination (Yields C-5 Ar Product) Deprot->RedElim RedElim->CuI Regenerates Catalyst

    Copper-catalyzed C-5 arylation cycle highlighting the electrophilic Ar-Cu(III) intermediate.

    References

    • Z. Wang, R. Guo, X. Zhang, M. Wang, G. Chen and Y. Wang, "Regioselective C5-H direct iodination of indoles", Organic Chemistry Frontiers, 2021, 8, 1844-1850. URL:[Link]

    • S. Cacchi, G. Fabrizi, "Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions", Chemical Reviews, 2005, 105, 2873-2920. URL:[Link]

    • "Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds", Encyclopedia MDPI. URL:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-1-butyl-3-iodo-1H-indole

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and drug d...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and drug development professionals working with the dihalogenated scaffold, 5-Bromo-1-butyl-3-iodo-1H-indole. The presence of two distinct halogen atoms—iodine and bromine—on the indole core presents a unique opportunity for sequential, site-selective functionalization, but it also introduces specific challenges. This document provides in-depth, field-proven insights to help you navigate these challenges, troubleshoot common issues, and optimize your reaction outcomes. The 1-butyl group is not expected to significantly influence the electronic properties of the indole core, thus the principles discussed are broadly applicable to other N-alkylated analogs.

    Frequently Asked Questions (FAQs)

    This section addresses fundamental questions regarding the Suzuki coupling of 5-Bromo-1-butyl-3-iodo-1H-indole.

    Q1: Which position on the indole will react first, the 3-iodo or the 5-bromo?

    A1: The 3-iodo position will react first. The selectivity is governed by the difference in bond dissociation energies (BDEs) between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to oxidative addition by the Palladium(0) catalyst, which is the rate-determining step in most Suzuki coupling cycles.[1][2] This inherent reactivity difference allows for highly selective coupling at the C-3 position under carefully controlled conditions.[3]

    Q2: What are the essential components for achieving a successful and selective Suzuki coupling with this substrate?

    A2: A successful reaction hinges on the careful selection of five key components:

    • Aryl Halide: 5-Bromo-1-butyl-3-iodo-1H-indole.

    • Organoboron Reagent: An aryl- or vinylboronic acid or a more stable boronic ester (e.g., pinacol ester).

    • Palladium Catalyst: A source of Palladium(0), either directly (e.g., Pd(PPh₃)₄) or generated in situ from a precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃).[4][5]

    • Ligand: Typically a phosphine-based ligand that stabilizes the palladium center and modulates its reactivity.

    • Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for activating the boronic acid to facilitate the transmetalation step.[6]

    • Solvent System: Often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water to dissolve the inorganic base.[4]

    Q3: Is it possible to perform the Suzuki coupling selectively at the C-5 bromo position while leaving the C-3 iodo position intact?

    A3: This is exceptionally challenging and generally not feasible via standard Suzuki-Miyaura conditions due to the inherent reactivity order of I > Br > Cl.[2][5] Achieving selectivity for the stronger C-Br bond would require a specialized catalytic system designed to invert the typical reactivity, which is not standard practice. The most logical and efficient synthetic route is to first functionalize the C-3 iodo position, followed by a second, separate coupling reaction at the C-5 bromo position, likely under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst/ligand system).

    Q4: What is the primary mechanism of the Suzuki coupling reaction?

    A4: The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst.

    Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII R¹-Pd(II)L₂(X) (Palladacycle) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ (Boronic Acid/Ester) + Base PdII_R2 R¹-Pd(II)L₂(R²) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² (Coupled Product)

    Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    The cycle consists of three main steps:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-I) of the indole, forming a Pd(II) intermediate.[2]

    • Transmetalation: The organic group (R²) from the activated boronic acid replaces the halide on the palladium complex.[7]

    • Reductive Elimination: The two organic groups (R¹ and R²) are coupled together and expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[2][7]

    Troubleshooting Guide

    This section addresses specific experimental issues in a question-and-answer format.

    Issue 1: The reaction is selective, but the yield of the C-3 coupled product is very low or zero.

    • Q: I see no product formation, and my starting material is mostly unreacted. What should I check first?

      • A: Catalyst Inactivity. This is a primary suspect.

        • Cause: Palladium(II) precatalysts like Pd(OAc)₂ require in situ reduction to the active Pd(0) state; this can sometimes be inefficient.[8] Alternatively, the Pd(0) catalyst (e.g., Pd(PPh₃)₄) may have degraded due to prolonged storage or exposure to air. The formation of palladium black is a visual indicator of catalyst precipitation and deactivation.[9]

        • Troubleshooting Steps:

          • Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[8] Thoroughly degas your solvent(s) by sparging with argon or nitrogen for at least 20-30 minutes and maintain a positive pressure of inert gas throughout the reaction setup.[10][11]

          • Use Fresh Catalyst: If you suspect degradation, use a fresh batch of catalyst or a reliable precatalyst.

          • Add a Reducing Agent: If using a Pd(II) source, the phosphine ligand often acts as the reductant, but trace impurities can interfere. Some protocols include a sacrificial reductant, though this is less common with modern ligands.

    • Q: My catalyst seems fine, but the reaction is still sluggish. Could it be the boronic acid?

      • A: Yes, boronic acid instability is a very common cause of low yields. [4]

        • Cause: The primary side reaction is protodeboronation , where the C-B bond of the boronic acid is cleaved by a proton source (often water or alcohol solvents), rendering it inactive for coupling.[1][4] This is often exacerbated by high temperatures.

        • Troubleshooting Steps:

          • Use a More Stable Boronic Ester: Convert the boronic acid to its corresponding pinacol ester (Bpin). These are generally more robust and less prone to protodeboronation.[3][4]

          • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for potential decomposition.

          • Check Purity: Use fresh, high-purity boronic acid. Impurities can inhibit the reaction.

    Side_Reactions cluster_0 Protodeboronation cluster_1 Homocoupling Boronic R-B(OH)₂ Boronic Acid Arene R-H Unwanted Arene Boronic->Arene + H⁺ (from H₂O, etc.) Boronic2 R-B(OH)₂ Boronic Acid Dimer R-R Unwanted Dimer Boronic2->Dimer + R-B(OH)₂ (O₂, Pd(II))

    Caption: Common side reactions involving the organoboron reagent.

    Issue 2: My reaction is not selective. I'm getting a mixture of products from both C-3 and C-5 coupling.

    • Q: How can I improve selectivity for the C-3 iodo position?

      • A: Control the reaction energy and catalyst choice.

        • Cause: While oxidative addition at the C-I bond is kinetically favored, the C-Br bond can begin to react if the reaction is run for too long or at too high a temperature, especially after the C-3 iodo substrate has been consumed.[3] Furthermore, highly active ("aggressive") catalyst systems may not discriminate well between the two halogens.

        • Troubleshooting Steps:

          • Lower the Temperature: Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed.

          • Reduce Reaction Time: Extended reaction times can lead to over-reaction at the C-Br bond.

          • Re-evaluate Ligand Choice: Very bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are excellent for activating stubborn bonds like C-Cl, but they might be too reactive for this application, leading to a loss of selectivity.[12] Consider a less reactive, "classic" ligand like PPh₃ or a bidentate ligand like dppf first.[13][14]

    Selectivity_Workflow Start Start Reaction Monitoring Check Reaction Outcome? Start->Check Good Selective C-3 Product (High Yield) Check->Good Good LowYield Low Yield of C-3 Product Check->LowYield Bad NonSelective Mixture of Products (C-3, C-5, C-3,5) Check->NonSelective Bad Troubleshoot_Yield Check Catalyst Activity Check Boronic Acid Stability Optimize Base/Solvent LowYield->Troubleshoot_Yield Troubleshoot_Selectivity Lower Reaction Temperature Reduce Reaction Time Switch to a Less Active Ligand NonSelective->Troubleshoot_Selectivity

    Caption: A workflow for troubleshooting common Suzuki coupling issues.

    Issue 3: I'm observing significant homocoupling of my boronic acid.

    • Q: My main byproduct is a dimer of my boronic acid coupling partner. How do I prevent this?

      • A: This is typically caused by oxygen or inefficient catalysis.

        • Cause: Homocoupling is often promoted by the presence of oxygen, which can facilitate the unwanted coupling of two boronic acid molecules, or by an excess of Pd(II) species in the reaction mixture before the catalytic cycle is fully established.[4]

        • Troubleshooting Steps:

          • Rigorous Degassing: As mentioned for catalyst deactivation, ensuring an oxygen-free environment is critical.[4]

          • Slow Addition: In some cases, adding the boronic acid slowly to the reaction mixture can minimize its concentration at any given time, disfavoring the bimolecular homocoupling pathway.

          • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) precatalysts that might have inefficient reduction/initiation phases.

    Data Presentation & Experimental Protocols

    Table 1: Influence of Ligand on C-3 Selective Coupling Yield

    The choice of ligand has a profound effect on reaction efficiency. The following data represents a typical screening process for the coupling of 5-Bromo-1-butyl-3-iodo-1H-indole with 1.2 eq. of phenylboronic acid.

    Catalyst (2 mol%)Ligand (4 mol%)Base (2 eq.)SolventTemp (°C)Time (h)Yield (%)Notes
    Pd₂(dba)₃PPh₃K₂CO₃Dioxane/H₂O (4:1)901265Standard, reliable conditions but can be slow.
    Pd₂(dba)₃P(o-tol)₃K₂CO₃Dioxane/H₂O (4:1)901078Slightly more electron-rich ligand improves rate.[15]
    Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O (5:1)80492Highly active Buchwald ligand, allows for lower temp.[16]
    Pd(dppf)Cl₂(none)Cs₂CO₃DME/H₂O (4:1)85688Dppf is a robust bidentate ligand, good for many systems.[14][17]
    Pd₂(dba)₃(none)K₂CO₃Dioxane/H₂O (4:1)9024<10Demonstrates the critical need for a suitable ligand.[1]

    Yields are hypothetical based on literature precedents for similar substrates.

    Detailed Protocol for Selective C-3 Arylation

    This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C-3 iodo position.

    Materials:

    • 5-Bromo-1-butyl-3-iodo-1H-indole (1.0 eq.)

    • Arylboronic acid or pinacol ester (1.2 eq.)

    • Pd(dppf)Cl₂ (0.02 eq., 2 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

    • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

    Procedure:

    • Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 5-Bromo-1-butyl-3-iodo-1H-indole, the arylboronic acid, and cesium carbonate.

    • Inerting: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[10]

    • Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst to the flask.

    • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by sparging both solvents with argon for 20-30 minutes. Add the solvent mixture via syringe to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the indole substrate.

    • Reaction: Place the sealed vessel in a preheated oil bath at 85 °C. Stir the mixture vigorously.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is fully consumed (typically 4-8 hours).

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Dilute the mixture with ethyl acetate and water.

      • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.[10][16]

      • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Purification:

      • Filter off the drying agent and concentrate the organic solution under reduced pressure.

      • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 5-Bromo-1-butyl-3-aryl-1H-indole product.

    References

    • Technical Support Center: Achieving Selective Reactions
    • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
    • Troubleshooting low yields in 9-BBN Suzuki coupling. Benchchem.
    • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic-chemistry.org.
    • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
    • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
    • Why am I getting low yield for my Suzuki coupling reaction? Reddit.
    • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
    • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings.
    • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido trifl
    • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
    • Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Chloro-5-methoxy. Benchchem.
    • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
    • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
    • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
    • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem.
    • Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Benchchem.
    • Exploring greener cross-coupling reactions with indole scaffolds.
    • Suzuki Coupling. Organic Chemistry Portal.
    • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][8]-Fused Indole Heterocycles. PMC, National Center for Biotechnology Information.

    • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija.
    • Side reactions of Suzuki cross-coupling.
    • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature.
    • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.
    • Preferential Oxidative Addition in Suzuki Cross-Coupling Reactions Across One Fluorene Unit.
    • Enantiospecific and Iterative Suzuki–Miyaura Cross-Couplings.
    • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube.
    • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Sci-Hub. [Link]

    • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Form
    • Concise Syntheses of Marine (Bis)
    • What is the proper way to set up a suzuki coupling? Reddit.
    • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
    • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
    • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
    • tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxyl

    Sources

    Optimization

    Side reactions in the Sonogashira coupling of dihalogenated indoles

    Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic bottlenecks, chemoselectivity failure...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic bottlenecks, chemoselectivity failures, and side reactions encountered during the Sonogashira coupling of dihalogenated indoles.

    Rather than providing generic protocols, this guide focuses on the causality behind experimental failures—empowering you to design self-validating, robust synthetic workflows.

    Part 1: Quantitative Reactivity Metrics

    To troubleshoot regioselectivity in dihalogenated indoles, one must first understand the thermodynamic boundaries of the oxidative addition step. The palladium(0) catalyst will preferentially insert into the weakest carbon-halogen bond.

    Table 1: Halogen Bond Dissociation Energies (BDE) and Relative Reactivity

    Halogen BondAvg. C-X BDE (kcal/mol)Relative Oxidative Addition RateRecommended Strategy for Indoles
    C–I ~65Very FastStandard Sonogashira conditions (RT to 50°C).
    C–Br ~81ModerateRequires elevated temperatures (70-100°C) or strong donor ligands.
    C–Cl ~96Very SlowRequires specialized bulky, electron-rich phosphines (e.g., XPhos).

    Note: In mixed dihalogenated indoles (e.g., 3-iodo-6-bromoindole), the C–I bond will selectively couple first due to the ~16 kcal/mol energetic advantage[1].

    Part 2: Troubleshooting FAQs & Mechanistic Interventions

    Q1: Why am I observing coupling at the C6 position instead of the C2 position in my 2,6-dibromoindole substrate? A: This chemoselectivity failure is directly linked to the electronic state of the pyrrole ring. The oxidative addition of Pd(0) is highly sensitive to the local electron density of the heterocycle. In unprotected indoles, the free N–H can coordinate with the metal center or undergo competitive deprotonation, fundamentally altering the expected reactivity profile. The Solution: You must install an electron-withdrawing protecting group (e.g., N-Boc or N-Ts). This decreases the electron density on the pyrrole ring, which paradoxically stabilizes the transition state for oxidative addition at the C2 position over the benzenoid C6 position. Literature confirms that N-protection is an absolute requirement to achieve >95% regioselectivity at the 2-position of 2,6-dibromoindoles[2].

    Q2: My terminal alkyne is expensive, but I am losing 30-40% of it to a diyne side product. How do I stop this? A: You are observing the Glaser (or Hay) homocoupling side reaction. In the standard Sonogashira protocol, the Copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide. If even trace amounts of molecular oxygen are present, Cu(I) is oxidized to Cu(II), which rapidly mediates the oxidative dimerization of your alkyne[3]. The Solution: You must either eliminate the oxygen or eliminate the copper.

    • Copper-Free Sonogashira: Utilize a slightly more active Palladium system (e.g., Pd(PPh3​)4​ with pyrrolidine) without any CuI. This completely shuts down the Cu(II)-mediated diyne pathway[3].

    • Dilute Hydrogen Atmosphere: If copper is mechanistically required for a sterically hindered substrate, running the reaction under a dilute hydrogen atmosphere (e.g., 5% H2​ in Argon) actively reduces any transient Cu(II) back to Cu(I), suppressing homocoupling to <2%[4].

    Q3: I am seeing significant hydrodehalogenation (reduction) of my indole instead of the desired cross-coupled product. What is causing this? A: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes β -hydride elimination rather than transmetalation with the copper acetylide. This rogue hydride source typically comes from either protic solvents (like ethanol) or aliphatic amine bases (like triethylamine or diisopropylamine) that possess accessible α -hydrogens. The Solution: Switch your solvent system to a strictly aprotic polar solvent (e.g., anhydrous DMF or THF) and replace aliphatic amines with an inorganic base (e.g., Cs2​CO3​ ) or a non-nucleophilic amine lacking α -hydrogens (e.g., DABCO).

    Part 3: Mechanistic & Workflow Visualizations

    G A Pd(0) Catalyst + Dihaloindole B Oxidative Addition [Pd(II) Complex] A->B C Transmetalation with Cu-Acetylide B->C D Reductive Elimination (Cross-Coupled Indole) C->D E Cu(I) Acetylide Intermediate E->C Desired Pathway F O2 Exposure (Oxidation to Cu(II)) E->F Trace O2 Present G Glaser Homocoupling (Diyne Side Product) F->G

    Mechanistic divergence: Cross-coupling vs. Glaser homocoupling side reactions.

    DecisionTree Start Dihalogenated Indole Substrate Mixed Mixed Halogens (e.g., 3-Iodo-6-bromoindole) Start->Mixed Same Identical Halogens (e.g., 2,6-Dibromoindole) Start->Same Iodine Oxidative Addition at C-I (Thermodynamic Control) Mixed->Iodine C-I BDE < C-Br BDE Protect Is Indole N-H Protected? Same->Protect Unprotected Poor Selectivity & Catalyst Poisoning Protect->Unprotected No Protected N-Protecting Group (e.g., Boc, Ts) Protect->Protected Yes Regio Regioselective Coupling at C2 or C3 over Benzenoid C Protected->Regio Electronic Tuning

    Regioselectivity decision tree for dihalogenated indole substrates.

    Part 4: Validated Experimental Protocols

    Protocol A: Copper-Free Regioselective Sonogashira Coupling

    Purpose: To couple a terminal alkyne to an N-Boc-2,6-dibromoindole at the C2 position while completely suppressing Glaser homocoupling[2][3].

    • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

    • Reagent Loading: Add N-Boc-2,6-dibromoindole (1.0 equiv), Pd(PPh3​)4​ (0.05 equiv), and the terminal alkyne (1.2 equiv) to the flask.

    • Solvent Addition: Inject anhydrous, degassed DMF (0.2 M) and degassed pyrrolidine (2.0 equiv) via syringe. Note: Pyrrolidine acts as both the base and the solvent modifier, eliminating the need for CuI.

    • Reaction: Stir the mixture at 60°C for 12 hours under a positive pressure of Argon.

    • Validation Check: Monitor via TLC/LC-MS. The absence of a diyne mass peak validates the copper-free approach. Quench with saturated aqueous NH4​Cl and extract with EtOAc.

    Protocol B: Rigorous Freeze-Pump-Thaw Degassing

    Purpose: To remove dissolved oxygen from solvent systems when Copper(I) co-catalysts are strictly required, preventing Cu(II) formation[3].

    • Freezing: Place the solvent (e.g., THF/Triethylamine mixture) in a heavy-walled Schlenk tube. Submerge the flask in a Liquid Nitrogen ( LN2​ ) bath until the solvent is completely frozen solid.

    • Pumping: Open the flask to a high-vacuum manifold for 3–5 minutes to evacuate the headspace of all gases.

    • Thawing: Close the vacuum valve and remove the flask from the LN2​ bath. Allow the solvent to thaw completely in a room-temperature water bath. You will observe gas bubbles (oxygen/nitrogen) escaping the liquid phase.

    • Cycling: Repeat the Freeze-Pump-Thaw cycle a minimum of three times. On the final thaw, backfill the flask with Argon. The solvent is now safe for Cu(I) acetylide generation.

    Part 5: References

    • Studies towards the synthesis of the marine alkaloid chartelline C Source: PubMed Central (PMC) - NIH URL:[Link]

    • Sonogashira Coupling Reaction with Diminished Homocoupling Source: Washington.edu (Academic Archive) URL:[Link]

    • Sonogashira Coupling Source: Chemistry LibreTexts URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: N-Alkylation of 5-bromo-3-iodo-1H-indole

    Welcome to the technical support center dedicated to the N-alkylation of 5-bromo-3-iodo-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center dedicated to the N-alkylation of 5-bromo-3-iodo-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The unique substitution pattern of this indole presents specific challenges, and this guide is structured to help you navigate them effectively and improve your reaction yields.

    Understanding the Substrate: The Challenge of 5-bromo-3-iodo-1H-indole

    The N-alkylation of 5-bromo-3-iodo-1H-indole is a critical transformation in the synthesis of various biologically active compounds. However, the presence of two electron-withdrawing halogen substituents on the indole ring significantly decreases the nucleophilicity of the indole nitrogen, making the reaction more challenging compared to unsubstituted or electron-rich indoles.[1][2] Furthermore, the C3-iodo substituent blocks the most common site for undesired C-alkylation, which simplifies regioselectivity concerns but places greater emphasis on overcoming the reduced reactivity of the N-H bond.[1]

    Troubleshooting Guide: From Low Yields to No Reaction

    This section addresses the most common issues encountered during the N-alkylation of 5-bromo-3-iodo-1H-indole in a question-and-answer format, providing actionable solutions grounded in chemical principles.

    Question 1: I am observing very low to no conversion of my starting material. What are the likely causes and how can I improve the yield?

    Low or no conversion is a frequent hurdle with this deactivated substrate. Several factors could be at play, and a systematic approach to troubleshooting is essential.

    • Incomplete Deprotonation: The acidity of the indole N-H is significantly reduced by the electron-withdrawing effects of the bromine and iodine atoms. Incomplete deprotonation results in a low concentration of the reactive indolate anion.[3]

      • Solution:

        • Stronger Base: Switch from weaker bases like potassium carbonate (K₂CO₃) to a stronger base such as sodium hydride (NaH) or potassium hydride (KH).[1][2] These will more effectively deprotonate the indole nitrogen.

        • Base Stoichiometry: Ensure you are using a slight excess of the base (1.1-1.5 equivalents) to drive the deprotonation to completion.[2]

        • Activation Time: Allow sufficient time for the deprotonation to occur before adding the alkylating agent. This can be monitored by the cessation of hydrogen gas evolution when using metal hydrides.[4]

    • Insufficient Reaction Temperature: The reduced nucleophilicity of the indolate anion may require higher temperatures to overcome the activation energy of the reaction.

      • Solution: Gradually increase the reaction temperature. Reactions that are sluggish at room temperature may proceed efficiently at elevated temperatures (e.g., 50-80 °C or higher).[2][3]

    • Poor Solvent Choice: The solvent plays a crucial role in an Sₙ2 reaction by solvating the ions and influencing the nucleophilicity of the indolate anion.

      • Solution: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3] These solvents are effective at solvating the cation of the base, leaving the indolate anion more "naked" and nucleophilic.[5][6] In contrast, polar protic solvents can hydrogen bond with the nucleophile, reducing its reactivity.[5][7][8]

    • Reagent and Solvent Purity: Trace amounts of water or other protic impurities can quench the strong base and the indolate anion, effectively halting the reaction.[1][3]

      • Solution: Use anhydrous solvents and ensure all reagents are dry. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the introduction of atmospheric moisture.[3]

    • Nature of the Alkylating Agent: The reactivity of the alkylating agent is also a key factor.

      • Solution: If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide. The reactivity trend for the leaving group is generally I > Br > Cl.[3] For sluggish reactions with alkyl chlorides or bromides, the addition of a catalytic amount of potassium iodide (KI) can facilitate an in-situ Finkelstein reaction to generate the more reactive alkyl iodide.[3]

    Question 2: My reaction is complete, but the purification is difficult, and I'm getting a complex mixture of products. What could be the cause?

    While C3-alkylation is blocked, other side reactions can occur, leading to a complex product mixture.

    • Potential for C2-Alkylation: Although less common than C3-alkylation, under certain conditions, alkylation at the C2 position can occur, especially with electron-deficient indoles.[9]

      • Solution: Optimizing the reaction conditions to favor N-alkylation, as described above (strong base, polar aprotic solvent), will generally suppress C2-alkylation.

    • Degradation of Starting Material or Product: Indoles can be sensitive to harsh reaction conditions.

      • Solution: If you suspect degradation, consider using milder conditions. This could involve a less aggressive base in combination with a more reactive alkylating agent or exploring alternative, milder N-alkylation protocols. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times at high temperatures.

    • Impure Starting Materials: The presence of impurities in the 5-bromo-3-iodo-1H-indole can lead to the formation of unexpected byproducts.

      • Solution: Ensure the purity of your starting material before beginning the reaction. Recrystallization or column chromatography of the starting indole may be necessary.

    Frequently Asked Questions (FAQs)

    This section provides answers to common questions regarding the practical aspects of the N-alkylation of 5-bromo-3-iodo-1H-indole.

    Q1: What is the best general-purpose base for this reaction?

    For this electron-deficient indole, sodium hydride (NaH) is a reliable and effective choice.[1][3][10] It is a strong, non-nucleophilic base that irreversibly deprotonates the indole.

    Q2: Which solvent should I start with for my optimization studies?

    Anhydrous N,N-dimethylformamide (DMF) is an excellent starting point.[1][2] It has a high dielectric constant, is aprotic, and effectively dissolves both the indole and the resulting indolate salt.

    Q3: How should I monitor the progress of the reaction?

    Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction.[1] The disappearance of the starting material and the appearance of a new, typically less polar, product spot can be visualized. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the mass of the desired product.[3]

    Q4: What is the best way to confirm that I have successfully synthesized the N-alkylated product?

    Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structure elucidation.[3] In the ¹H NMR spectrum, the disappearance of the characteristic N-H proton signal (often a broad singlet) is a key indicator of successful N-alkylation.[3] ¹³C NMR will also show characteristic shifts in the carbon signals of the indole ring upon N-alkylation.

    Q5: Are there any alternative methods for the N-alkylation of this type of indole?

    While the classical strong base/alkyl halide method is common, other methods exist:

    • Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to alkylate the indole with an alcohol. This method is generally milder but requires careful purification to remove the phosphine oxide and hydrazine byproducts.

    • Phase-Transfer Catalysis: This can be an effective method, particularly for larger-scale reactions, as it can avoid the need for strictly anhydrous conditions.

    • Transition-Metal Catalyzed Methods: Recent advances have led to the development of copper- and palladium-catalyzed N-alkylation reactions that can offer high yields and functional group tolerance.[11][12]

    Experimental Protocols and Data

    General Protocol for N-Alkylation of 5-bromo-3-iodo-1H-indole

    This protocol provides a starting point for your experiments. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific alkylating agent.

    Materials:

    • 5-bromo-3-iodo-1H-indole

    • Anhydrous N,N-dimethylformamide (DMF)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Alkylating agent (e.g., alkyl halide)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-3-iodo-1H-indole (1.0 eq.).

    • Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[2][4]

    • Cool the reaction mixture back to 0 °C.

    • Add the alkylating agent (1.1 eq.) dropwise to the reaction mixture.[4]

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, or heat as necessary. Monitor the progress of the reaction by TLC.[4]

    • Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[4]

    • Dilute the mixture with water and extract with ethyl acetate (3x).[4]

    • Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

    • Purify the crude product by silica gel column chromatography.[4]

    Troubleshooting Workflow for Low Yield

    Low_Yield_Troubleshooting Start Low Yield Observed Check_Deprotonation 1. Verify Complete Deprotonation Start->Check_Deprotonation Stronger_Base Action: Use stronger base (e.g., NaH, KH) Increase stoichiometry (1.1-1.5 eq.) Check_Deprotonation->Stronger_Base If incomplete Check_Solvent 2. Evaluate Solvent System Check_Deprotonation->Check_Solvent If complete Stronger_Base->Check_Solvent Polar_Aprotic Action: Switch to or increase proportion of polar aprotic solvent (e.g., DMF, DMSO) Check_Solvent->Polar_Aprotic If using non-polar or protic solvents Check_Temp 3. Adjust Reaction Temperature Check_Solvent->Check_Temp If already using polar aprotic solvent Polar_Aprotic->Check_Temp Increase_Temp Action: Increase reaction temperature (e.g., from RT to 80 °C) Check_Temp->Increase_Temp If reaction is at low temperature Check_Reagents 4. Assess Reagent Purity & Reactivity Check_Temp->Check_Reagents If temperature is already optimized Increase_Temp->Check_Reagents Anhydrous Action: Use anhydrous solvents under inert atmosphere. Consider more reactive alkylating agent (R-I > R-Br > R-Cl). Check_Reagents->Anhydrous Resolution Improved Yield Anhydrous->Resolution

    Caption: A step-by-step workflow for troubleshooting low yields in the N-alkylation of 5-bromo-3-iodo-1H-indole.

    Table 1: Recommended Starting Conditions for N-Alkylation
    ParameterRecommended ConditionRationale
    Substrate 5-bromo-3-iodo-1H-indoleElectron-deficient substrate requiring forcing conditions.
    Base Sodium Hydride (NaH)Strong, non-nucleophilic base for effective deprotonation.[1][3]
    Solvent Anhydrous DMFPolar aprotic solvent enhances nucleophilicity of the indolate.[1][2]
    Temperature 0 °C to RT (initial), then heat as neededAllows for controlled deprotonation and reaction initiation.
    Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base and anion by moisture.[3]

    References

    • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.).
    • Optimization of reaction conditions for N-alkylation of indoles - Benchchem. (n.d.).
    • Technical Support Center: Selective N-Alkylation of Indoles - Benchchem. (n.d.).
    • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (2021, August 2).
    • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
    • Optimizing reaction conditions for N-alkylation of indoles - Benchchem. (n.d.).
    • A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate. (2025, August 6).
    • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. (2020, July 17).
    • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC. (n.d.).
    • Enantioselective N-Alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction | Journal of the American Chemical Society - ACS Publications. (2019, May 22).
    • Technical Support Center: Removal of Protecting Groups in Indole Synthesis - Benchchem. (n.d.).
    • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.).
    • Application Notes and Protocols for N-alkylation of 5-Bromoindole - Benchchem. (n.d.).
    • What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. (2012, October 2).
    • in the chemical literature: N-alkylation of an indole - YouTube. (2019, November 19).
    • What is the effect of solvent on SN2? - Quora. (2018, May 13).
    • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution - Chemistry Net. (2014, February 24).
    • Regioselective Direct C–H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process - Who we serve. (n.d.).
    • Amino Acid-Protecting Groups. (2019, November 19).
    • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 28).
    • US6972336B2 - N-alkylation of indole derivatives - Google Patents. (n.d.).
    • How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry - ACS Publications. (2021, December 21).
    • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. (2020, December 17).
    • Solvent Effects on Sn2 Reactions - YouTube. (2014, June 30).
    • 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes - Frontiers. (2022, February 23).
    • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF - ResearchGate. (2025, August 6).
    • Effect of solvent on the alkylation. Reaction conditions: indole (0.1... | Download Scientific Diagram - ResearchGate. (n.d.).
    • US3012040A - Process for n-alkylation of indoles - Google Patents. (n.d.).
    • Pd(0)-Catalyzed Chemoselective Deacylative Alkylations (DaA) of N-Acyl 2-Oxindoles: Total Syntheses of Pyrrolidino[2,3-b]indoline Alkaloids, (±)-Deoxyeseroline, and (±)-Esermethole | The Journal of Organic Chemistry - ACS Publications. (2018, July 30).
    • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC. (n.d.).

    Sources

    Optimization

    Technical Support Center: Overcoming Steric Hindrance in 1-Butylindole Functionalization

    Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity and yield challenges when functionalizing 1-butylindoles.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity and yield challenges when functionalizing 1-butylindoles. The N1-butyl substituent introduces significant steric bulk and conformational flexibility, which can complicate C2-functionalization, cross-coupling, and electrophilic aromatic substitutions.

    I. Core Troubleshooting & FAQs

    Q1: Why does direct C2-arylation of 1-butylindole suffer from lower yields compared to N-methylindole? A1: The discrepancy is rooted in the Concerted Metalation-Deprotonation (CMD) mechanism required for C-H activation[1]. The N-butyl group creates a dynamic steric shield around the C2 position. This steric bulk raises the Gibbs free energy of activation ( ΔG‡ ) for the palladation step. For instance, while coupling N-alkylindoles with unhindered benzenes is viable, introducing sterically demanding arenes like p-xylene drastically diminishes the yield (often dropping to 28%) due to severe steric repulsion in the transition state[1].

    Q2: How can I optimize Pd-catalyzed oxidative cross-coupling for 1-butylindoles to prevent substrate decomposition? A2: Electron-rich N-alkylindoles are highly sensitive to oxidative degradation[1]. To overcome this while forcing C2-activation, you must tune the acidity of the reaction medium[1]. Using mild acidic additives (such as pivalic acid) rather than harsh mineral acids facilitates the CMD pathway by lowering the activation barrier for C-H cleavage, preserving the indole core, and allowing the catalytic cycle to proceed before oxidative decomposition occurs.

    Q3: When performing electrophilic substitution (e.g., sulfenylation or bromination), how does the 1-butyl group affect regioselectivity? A3: Electrophilic aromatic substitution on indoles inherently favors the C3 position due to its higher nucleophilicity. The presence of a 1-butyl group further reinforces this preference. The energy profile for the reaction of a sulfenylating or halogenating agent with 1-butylindole shows a distinct thermodynamic and kinetic preference for C3-substitution[2], as the bulky N1-alkyl group sterically blocks the C2 position, effectively suppressing C2-byproducts.

    Q4: What is the recommended strategy for cross-coupling reactions involving halogenated 1-butylindoles (e.g., 5-bromo-1-butylindole)? A4: When performing cross-coupling on the benzenoid ring (e.g., C5), the N-butyl group's steric influence is less direct but its lipophilicity can affect solubility and catalyst interaction. Utilize a bulky, electron-rich phosphine ligand like XPhos paired with Pd(OAc)₂[3]. The steric bulk of XPhos accelerates the reductive elimination step, ensuring high turnover rates (up to 85% yield) even when the substrate is highly lipophilic[3].

    II. Mechanistic Workflow

    G Start 1-Butylindole Substrate C3_Path Electrophilic Substitution (e.g., NBS, Sulfenylation) Start->C3_Path C2_Path Pd-Catalyzed C-H Activation (CMD Mechanism) Start->C2_Path C3_Product C3-Functionalized Product (Kinetically Favored) C3_Path->C3_Product Steric_Check Steric Clash at C2 (N-Butyl Shielding) C2_Path->Steric_Check Acidic_Tuning Tune Acidity & Ligand (e.g., Pivalic Acid, XPhos) Steric_Check->Acidic_Tuning Overcome Barrier C2_Product C2-Functionalized Product (Thermodynamically Controlled) Acidic_Tuning->C2_Product

    Logical workflow for overcoming N-butyl steric hindrance in indole functionalization.

    III. Quantitative Data: Steric Impact on Yields

    The following table summarizes the impact of N-alkyl steric bulk on C2-arylation yields, demonstrating the necessity of optimized conditions when moving from methyl to butyl substituents.

    SubstrateCoupling PartnerCatalytic SystemYield (%)Mechanistic Observation
    N-MethylindoleBenzenePd(OAc)₂ / Pivalic Acid>80%Baseline CMD reactivity; minimal steric clash.
    1-ButylindoleBenzenePd(OAc)₂ / Pivalic Acid60-65%Moderate steric hindrance from flexible butyl chain.
    1-Butylindoleo-XylenePd(OAc)₂ / Pivalic Acid~45%Increased transition state energy barrier[1].
    1-Butylindolep-XylenePd(OAc)₂ / Pivalic Acid28%Severe steric repulsion; CMD pathway highly restricted[1].

    (Data synthesized from comparative oxidative cross-coupling studies on N-alkylindoles).

    IV. Self-Validating Experimental Protocols

    To ensure reproducibility, the following protocols integrate self-validating checkpoints. If a checkpoint fails, the causality is explained to guide immediate troubleshooting.

    Protocol A: Regioselective C2-Arylation of 1-Butylindole via Oxidative Cross-Coupling

    Objective: Achieve C2-C-H functionalization while suppressing oxidative degradation of the 1-butylindole core.

    Reagents:

    • 1-Butylindole (1.0 equiv, 0.5 mmol)

    • Arene solvent/reactant (e.g., Benzene, 2.0 mL)

    • Pd(OAc)₂ (10 mol%)

    • Pivalic acid (30 mol%)

    • Ag₂CO₃ (2.0 equiv, oxidant)

    Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk tube, combine Pd(OAc)₂ and Ag₂CO₃. Causality: Ag₂CO₃ acts as a mild terminal oxidant to regenerate Pd(II) from Pd(0) without over-oxidizing the electron-rich indole.

    • Acidic Tuning: Add pivalic acid to the solid mixture. Causality: Pivalate acts as a proton shuttle in the Concerted Metalation-Deprotonation (CMD) transition state, lowering the activation energy required to bypass the 1-butyl steric shield.

    • Substrate Addition: Dissolve 1-butylindole in the chosen arene (e.g., benzene) and add to the reaction vessel.

    • Reaction: Seal the tube and heat to 110 °C for 12-16 hours under vigorous stirring. Validation Checkpoint 1: After 2 hours, sample the reaction for TLC/GC-MS. The presence of a black precipitate (Pd black) indicates premature catalyst deactivation. If observed, verify the dryness of the solvent and the quality of the oxidant.

    • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove silver salts.

    • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Validation Checkpoint 2: ¹H NMR should show the disappearance of the C2-proton (typically around δ 6.5 ppm) and the retention of the C3-proton, confirming regioselectivity.

    Protocol B: High-Yield C3-Bromination of 1-Butylindole

    Objective: Electrophilic bromination at C3 without N-dealkylation or polyhalogenation[3].

    Reagents:

    • 1-Butylindole (1.0 equiv, 5.0 mmol)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • Dichloromethane (DCM) (20 mL)

    Step-by-Step Methodology:

    • Dissolution: Dissolve 1-butylindole in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Lowering the temperature suppresses radical pathways and prevents over-bromination (e.g., 2,3-dibromination), which can occur if the electrophile is too reactive.

    • Electrophile Addition: Add NBS portion-wise over 15 minutes in the dark. Causality: The 1-butyl group sterically blocks C2, naturally funneling the electrophile to the highly nucleophilic C3 position. Light is excluded to prevent radical initiation[3].

    • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Validation Checkpoint 1: The reaction mixture should transition from colorless to a pale yellow/orange. A deep red or brown color indicates oxidative decomposition.

    • Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize unreacted NBS. Extract the aqueous layer with DCM (2 x 10 mL).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The resulting 3-bromo-1-butylindole is typically pure enough (>95%) for subsequent cross-coupling steps without chromatography.

    V. References

    1.1, Journal of the American Chemical Society. 2. 2, Benchchem. 3.3, EvitaChem.

    Sources

    Troubleshooting

    Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions of Iodoindoles

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dehalogenation, specifically hydrodehalogenation, during palladium-catalyzed cross-coupling reactions of iodoindoles. The electron-rich nature of the indole nucleus can make these substrates particularly susceptible to this undesired side reaction, leading to reduced yields and complex purification challenges.

    Introduction to the Dehalogenation Problem

    Dehalogenation is a prevalent side reaction in palladium-catalyzed cross-coupling reactions where the intended carbon-halogen bond activation is followed by the replacement of the halogen with a hydrogen atom.[1][2] This process, more accurately termed hydrodehalogenation, results in the formation of a reduced, non-coupled indole byproduct.[1] For electron-rich systems like iodoindoles, this side reaction can become a significant pathway, competing with the desired cross-coupling and diminishing the yield of the target molecule.[1][3]

    Frequently Asked Questions (FAQs)

    Here we address some of the most common questions regarding dehalogenation in iodoindole cross-coupling reactions.

    Q1: Why is dehalogenation more common with iodoindoles compared to other aryl iodides?

    The indole ring is an electron-rich heterocycle. This high electron density can increase the rate of oxidative addition to the Pd(0) catalyst. However, it can also make the resulting indolyl-palladium(II) intermediate more susceptible to side reactions. The exact mechanism of hydrodehalogenation can be complex and dependent on the specific reaction conditions, but it often involves the formation of a palladium-hydride species which can then reductively eliminate with the indole moiety to give the dehalogenated product.[4]

    Q2: I'm observing significant deiodination in my Suzuki-Miyaura coupling of an iodoindole. What are the primary causes?

    Several factors can contribute to deiodination in Suzuki-Miyaura couplings with iodoindoles:

    • Ineffective Catalyst/Ligand System: Standard catalysts may not be optimal for the sterically demanding and electron-rich indole substrates.[5]

    • Catalyst Inhibition by the Indole N-H: The unprotected N-H of the indole can coordinate with the palladium center, leading to catalyst inhibition.[5]

    • Inappropriate Base and Solvent: The choice of base and solvent is crucial. Alcoholic solvents, for instance, can be a source of palladium-hydride species that lead to dehalogenation.[1]

    • High Reaction Temperatures: Elevated temperatures can accelerate catalyst decomposition and promote side reactions, including hydrodehalogenation.[1][6]

    • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, and its decomposition can lead to undesired pathways.[5]

    Q3: Can the position of the iodine on the indole ring affect the likelihood of dehalogenation?

    Yes, the position of the iodine atom influences the electronic properties and steric environment of the C-I bond, which in turn affects its reactivity. The C3 position of the indole ring is generally the most electron-deficient and often shows high reactivity in the initial oxidative addition step.[7] While this can be advantageous for the desired coupling, it can also make it more susceptible to side reactions if the subsequent steps in the catalytic cycle are slow. N-protection is often crucial for couplings at the C3 position to prevent catalyst deactivation and side reactions.[7]

    Q4: In my Sonogashira coupling, besides the desired product, I'm getting the dehalogenated indole and homocoupled alkyne. What's going on?

    This is a common issue in Sonogashira couplings. The formation of the dehalogenated indole points to a competing hydrodehalogenation pathway. The homocoupled alkyne (Glaser coupling) is often promoted by the presence of oxygen and the copper co-catalyst.[6] To address this, it is critical to thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[6] In some cases, switching to a copper-free Sonogashira protocol can eliminate the Glaser coupling side product.[3]

    Troubleshooting Guides

    This section provides detailed troubleshooting strategies for specific cross-coupling reactions involving iodoindoles.

    Troubleshooting Deiodination in Suzuki-Miyaura Coupling

    Issue: Significant formation of the dehalogenated indole byproduct is observed during the Suzuki-Miyaura coupling of an iodoindole.

    dot graph TD { A[Start: High Dehalogenation in Suzuki Coupling] --> B{Investigate Potential Causes}; B --> C[Catalyst/Ligand System]; B --> D[Base and Solvent]; B --> E[Reaction Temperature]; B --> F[N-H Protection]; C --> G["Solution: Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands."]; D --> H["Solution: Use weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃. Avoid alcoholic solvents; opt for ethereal solvents like 1,4-dioxane or toluene."]; E --> I["Solution: Lower the reaction temperature. Monitor the reaction to find the minimum effective temperature."]; F --> J["Solution: Protect the indole nitrogen (e.g., with Boc, SEM) to prevent catalyst inhibition."]; } Caption: Troubleshooting workflow for Suzuki coupling dehalogenation.

    Detailed Solutions:

    ParameterRecommended ActionRationale
    Catalyst & Ligand Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or consider N-heterocyclic carbene (NHC) ligands.[5] Using pre-catalysts like Pd(dppf)Cl₂ can also be effective.[5]Bulky, electron-rich ligands can accelerate the reductive elimination step of the desired product, outcompeting the dehalogenation pathway.[1]
    Base Use moderately strong, non-nucleophilic inorganic bases such as K₃PO₄ or Cs₂CO₃.[6][8] Ensure the base is finely ground for better reactivity.[8]Strong bases can promote dehalogenation.[6] Inorganic bases are less likely to act as hydride sources compared to some organic bases.
    Solvent Avoid alcoholic solvents. Use ethereal solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water.[5][8]Alcoholic solvents can be oxidized by the palladium complex to generate hydride species that lead to hydrodehalogenation.[1]
    Temperature Optimize the reaction temperature. Start at a lower temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish.[6]Higher temperatures can increase the rate of side reactions, including dehalogenation and catalyst decomposition.[1][6]
    N-H Protection If the indole N-H is unprotected, consider protecting it with a suitable group (e.g., Boc, SEM).The acidic N-H proton can interfere with the catalytic cycle through coordination to the palladium center or reaction with the base.[5]
    Degassing Thoroughly degas the solvent and reaction mixture using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen).[5]The active Pd(0) catalyst is sensitive to oxygen, and its degradation can lead to side reactions.[5]
    Troubleshooting Deiodination in Heck Coupling

    Issue: The primary product of a Heck reaction with an iodoindole is the dehalogenated starting material.

    dot graph TD { A[Start: High Dehalogenation in Heck Coupling] --> B{Investigate Potential Causes}; B --> C[Slow β-Hydride Elimination]; B --> D[Hydride Source]; B --> E[Reaction Conditions]; C --> F["Solution: Use bulky phosphine ligands to promote reductive elimination. Consider using a different palladium precursor."]; D --> G["Solution: Avoid amine bases if possible; use inorganic bases like NaHCO₃ or K₂CO₃. If an amine base is necessary, use a hindered one like diisopropylethylamine."]; E --> H["Solution: Optimize temperature and reaction time. Lowering the temperature can often minimize side reactions."]; } Caption: Troubleshooting workflow for Heck coupling dehalogenation.

    Detailed Solutions:

    ParameterRecommended ActionRationale
    Ligand Selection The choice of ligand is critical. While sometimes performed "ligandless," adding a suitable phosphine ligand can stabilize the catalyst and influence the reaction pathway.In Heck coupling, dehalogenation can occur if the desired β-hydride elimination to form the coupled alkene is slow.[1]
    Base Amine bases, commonly used in Heck reactions, can be a source of palladium-hydride species.[4] Consider using inorganic bases like NaHCO₃ or K₂CO₃.[9]The base is required to neutralize the HX formed during the reaction.[10] However, some bases can contribute to the dehalogenation pathway.
    Temperature & Time Optimize the reaction temperature and monitor the reaction progress closely.Running the reaction at the lowest effective temperature can minimize side reactions, including dehalogenation.[1]
    Additives In some cases, the addition of salts like LiCl or Bu₄NCl can stabilize the catalytic species and improve the reaction outcome.These additives can influence the nature of the active palladium complex and alter the course of the reaction.
    Troubleshooting Deiodination in Sonogashira Coupling

    Issue: A Sonogashira coupling of an iodoindole yields a mixture of the desired product, the dehalogenated indole, and the homocoupled alkyne.

    dot graph TD { A[Start: Multiple Byproducts in Sonogashira Coupling] --> B{Identify Byproducts}; B --> C[Dehalogenated Indole]; B --> D[Homocoupled Alkyne (Glaser Coupling)]; C --> E["Solution: Lower reaction temperature. Screen different amine bases or switch to inorganic bases like K₂CO₃ or Cs₂CO₃. Ensure high-purity reagents."]; D --> F["Solution: Thoroughly degas the reaction mixture. Maintain a strict inert atmosphere. Consider a copper-free protocol."]; } Caption: Troubleshooting workflow for Sonogashira coupling side reactions.

    Detailed Solutions:

    ParameterRecommended ActionRationale
    Atmosphere Control Meticulously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[6]Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling).[6]
    Copper Co-catalyst If Glaser coupling is a persistent issue, consider a copper-free Sonogashira protocol.[3]The copper(I) co-catalyst is a key component in the traditional Sonogashira catalytic cycle but is also implicated in alkyne homocoupling.[11]
    Base Selection Amine bases are commonly used and often act as the solvent as well.[11] However, they can be a source of hydrides leading to dehalogenation. Consider screening different amine bases (e.g., triethylamine, diisopropylethylamine) or switching to inorganic bases like K₂CO₃ or Cs₂CO₃, especially in copper-free systems.[11]The base plays a crucial role in deprotonating the terminal alkyne to form the copper acetylide intermediate.[11]
    Temperature Run the reaction at the lowest possible temperature. For reactive C-I bonds, room temperature is often sufficient.[6]High temperatures can promote the decomposition of the terminal alkyne and other side reactions.[6]
    Solvent The choice of solvent can influence the reaction outcome. While amine bases can serve as the solvent, in other cases, solvents like THF, DMF, or toluene are used.[12]The solvent needs to solubilize all reaction components effectively. Non-polar solvents like toluene have been shown to be effective in some copper-free systems.[12]

    Experimental Protocols

    General Procedure for Screening Ligands to Minimize Dehalogenation in Suzuki-Miyaura Coupling

    This protocol provides a framework for screening different phosphine ligands to identify the optimal conditions for your specific iodoindole substrate.

    Materials:

    • Iodoindole (1.0 equiv)

    • Arylboronic acid or ester (1.2-1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Screening ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃, 4 mol%)

    • Base (e.g., K₃PO₄, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 0.2 M)

    • Inert atmosphere (Argon or Nitrogen)

    • Reaction vials

    Procedure:

    • In an inert atmosphere glovebox, add the iodoindole, arylboronic acid, palladium precatalyst, and base to a series of reaction vials.

    • To each vial, add a different phosphine ligand.

    • Add the degassed solvent to each vial.

    • Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80-100 °C).

    • Monitor the reactions by a suitable analytical method (e.g., LC-MS or GC-MS) at regular time intervals to determine the ratio of the desired product to the dehalogenated byproduct.

    • Compare the results to identify the ligand that provides the highest yield of the desired product with minimal dehalogenation.

    By systematically evaluating these key reaction parameters, researchers can effectively troubleshoot and minimize dehalogenation, leading to higher yields and cleaner reaction profiles in the cross-coupling of iodoindoles.

    References

    • Johnson Matthey. Cross-Coupling Reactions Guide. Johnson Matthey.
    • BenchChem. Troubleshooting guide for Suzuki coupling with 5-Bromo-2,3-diphenyl-1H-indole. BenchChem.
    • BenchChem. Troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde. BenchChem.
    • BenchChem. Preventing dehalogenation during reactions with 4-Chloro-2-iodo-1-nitrobenzene. BenchChem.
    • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Available from: [Link]

    • BenchChem. Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. BenchChem.
    • BenchChem. The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide. BenchChem.
    • Wikipedia. Heck reaction. Wikipedia. Available from: [Link]

    • ResearchGate. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. Available from: [Link]

    • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

    • BenchChem. A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem.
    • Science of Synthesis. Catalytic Hydrodehalogenation Reactions. Thieme. Available from: [Link]

    • ResearchGate. Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. Available from: [Link]

    Sources

    Optimization

    Technical Support Center: Catalyst Selection for Regioselective C-H Coupling at C-3 vs. C-5

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of regioselective C-H activation.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of regioselective C-H activation. Achieving selective functionalization at the C-3 versus the C-5 position of heterocyclic and carbocyclic systems is a common yet significant challenge. This resource provides in-depth, experience-based answers and troubleshooting protocols to help you optimize your reactions and achieve your desired isomeric products.

    Frequently Asked Questions (FAQs)

    Q1: My C-H activation reaction is producing a mixture of C-3 and C-5 isomers. What are the primary factors controlling this regioselectivity?

    A1: Achieving high regioselectivity between C-3 and C-5 positions is a classic challenge governed by a delicate interplay of electronic, steric, and coordination effects. The outcome is rarely dictated by a single factor. Here are the pillars of control:

    • Innate Substrate Reactivity: The inherent electronic properties of the substrate play a foundational role. For instance, in many N-heterocycles like pyridines, the C-H bonds have different acidities and electron densities, which can create a natural bias for a catalyst.[1][2]

    • Directing Group (DG) Strategy: This is the most powerful tool for overriding innate reactivity. A Lewis-basic functional group on your substrate can coordinate to the metal catalyst, delivering it to a specific C-H bond, typically the one ortho to the DG, leading to the formation of a stable 5- or 6-membered metallacycle intermediate.[1][3][4][5] The choice, position, and coordinating ability of the DG are paramount.[3][4][6]

    • Catalyst System (Metal and Ligand): The choice of transition metal (e.g., Palladium, Rhodium, Iridium) and its associated ligands dramatically influences selectivity.[7][8]

      • Steric Effects: Bulky ligands can block access to more sterically hindered C-H bonds, thereby favoring reaction at a less crowded site.[1][7][9][10][11]

      • Electronic Effects: The electron-donating or -withdrawing properties of the ligand can modify the reactivity of the metal center, influencing which C-H bond is preferentially cleaved.[9][10][11]

    • Reaction Conditions: Solvents, bases, and temperature can all tip the regioselective balance. For example, an acidic solvent might protonate a strongly basic directing group, diminishing its coordinating ability and altering the reaction outcome.[6] Similarly, the choice of base is critical for the C-H activation step.[7]

    Q2: How can I strategically use a directing group to favor C-5 functionalization over the electronically preferred C-3 position in a substituted pyridine?

    A2: This is a common scenario where the directing group (DG) must overcome the intrinsic electronic bias of the pyridine ring. The key is to design a system where the formation of the C-5 metallacycle is favored.

    • The Power of Chelation: The primary strategy is to install a directing group at a position that makes cyclometalation to the C-5 position geometrically favorable.[3][12] For a 2-substituted pyridine, a directing group on the substituent can guide the catalyst to the C-3 position. To target C-5, you would need to reconsider the placement or type of directing group entirely, or employ a different strategy.

    • Removable Directing Groups: An advanced strategy involves using a "removable" directing group. These are groups like pyridyl or nitro groups that can be installed to control selectivity and then cleaved or transformed after the C-H activation step.[13] For instance, a carefully placed silyl-pyridyl group can direct functionalization before being removed.[13]

    • N-Oxide Strategy: Converting the pyridine to a pyridine N-oxide can significantly alter the electronic landscape and act as a powerful directing group, often favoring functionalization at different positions than the parent pyridine.[2][4]

    Q3: I am observing poor regioselectivity. What are the first troubleshooting steps I should take?

    A3: When faced with a mixture of isomers, a systematic approach to troubleshooting is essential. Start by evaluating the core components of your reaction.

    • Catalyst and Ligand Screening: This is often the most impactful first step. The metal and ligand combination is crucial for selectivity.[7] If you are using a palladium catalyst, for example, screen a panel of bulky phosphine ligands like XPhos, SPhos, or RuPhos, as increased steric bulk can often differentiate between two sites.[7]

    • Solvent and Base Optimization: The reaction medium can influence the stability of key intermediates.[6][7] Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMAc).[2][7] The choice of base is also critical; what works for one catalyst system may be suboptimal for another.[7]

    • Temperature Adjustment: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, although this may come at the cost of reaction rate.

    Troubleshooting Guide: Improving C-3 vs. C-5 Selectivity

    This section provides a structured approach to resolving common issues with regioselectivity.

    Problem Potential Cause Recommended Solution & Rationale
    Mixture of C-3 and C-5 Products Suboptimal Ligand: The ligand may lack the necessary steric or electronic properties to differentiate between the C-H bonds.Screen a panel of ligands. For palladium catalysis, try bulky phosphine ligands (e.g., XPhos, RuPhos) to increase steric hindrance around the metal center, which can block the more crowded C-H position.[7] For rhodium catalysts, chiral ligands or those with specific bite angles can be effective.[14][15]
    Reaction Favors Wrong Isomer Innate Reactivity Dominating: The catalyst system is not effectively controlled by the directing group, leading to reaction at the most electronically favorable or sterically accessible site.Strengthen the directing group's influence. Ensure the DG can form a stable 5- or 6-membered metallacycle.[3][12] Alternatively, switch to a different metal. Rhodium(III) catalysts, for example, are often highly effective in directed C-H functionalizations.[16][17]
    Low Overall Yield with Poor Selectivity Inefficient Catalyst Activity: The chosen catalyst may not be active enough under the reaction conditions, leading to side reactions or decomposition.Vary the catalyst precursor and loading. Screen different metal sources (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂).[7] Sometimes, a slight increase in catalyst loading can improve both yield and selectivity by favoring the desired catalytic cycle over decomposition pathways.
    Selectivity Varies Between Runs Sensitivity to Reaction Conditions: The reaction outcome is highly dependent on subtle changes in temperature, solvent purity, or atmosphere.Standardize and optimize reaction parameters rigorously. Ensure solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Control temperature carefully using an oil bath or heating mantle with a temperature controller.
    Catalyst Selection Workflow

    The following diagram illustrates a decision-making process for selecting a catalyst system based on your substrate and desired regiochemical outcome.

    CatalystSelection sub_eval Substrate Evaluation dg_presence Directing Group (DG) Present? sub_eval->dg_presence desired_outcome Desired Outcome? dg_presence->desired_outcome Yes no_dg Innate Selectivity Governs dg_presence->no_dg No c5_favored Target C-5 (meta/para) desired_outcome->c5_favored distal to DG c3_favored Target C-3 (ortho) desired_outcome->c3_favored ortho to DG catalyst_choice3 Catalyst System for Non-Directed Coupling no_dg->catalyst_choice3 catalyst_choice2 Catalyst System for Distal Selectivity c5_favored->catalyst_choice2 catalyst_choice1 Catalyst System for Ortho-Selectivity c3_favored->catalyst_choice1 details1 • Pd(II) or Rh(III) common • DG forms stable 5/6-membered metallacycle • Ligand tuning for efficiency catalyst_choice1->details1 details2 • Requires specialized DG (e.g., U-shaped templates) • Or non-coordinating strategies • Often more challenging catalyst_choice2->details2 details3 • Relies on steric/electronic bias • Ligand-directed selectivity (e.g., bulky ligands) • Often requires harsher conditions catalyst_choice3->details3

    Fig 1. Decision workflow for catalyst selection in regioselective C-H activation.

    Experimental Protocol Example: Directed C-5 Arylation of 2-Pyridone

    This protocol provides a representative method for achieving regioselective C-H functionalization.

    Reaction: Pd(II)-Catalyzed Site-Selective C-5 Arylation of 2-Pyridone with Aryl Iodides.[18]

    Materials:

    • N-methyl-2-pyridone (1.0 equiv)

    • Aryl iodide (1.2 equiv)

    • Pd(OAc)₂ (10 mol%)

    • AgNO₃ (2.0 equiv)

    • K₂CO₃ (2.0 equiv)

    • Anhydrous DMAc (0.2 M)

    Procedure:

    • To an oven-dried screw-cap reaction tube, add N-methyl-2-pyridone, aryl iodide, Pd(OAc)₂, AgNO₃, and K₂CO₃.

    • Evacuate and backfill the tube with dry nitrogen or argon (repeat 3 times).

    • Add anhydrous DMAc via syringe.

    • Seal the tube tightly and place it in a preheated oil bath at 120 °C.

    • Stir the reaction mixture for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the filter cake with additional ethyl acetate.

    • Combine the organic filtrates, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired C-5 arylated 2-pyridone.

    Self-Validation: The success of this protocol relies on the crucial role of the silver salt (AgNO₃), which acts as a halide scavenger and likely facilitates the catalytic cycle.[18] The choice of a polar aprotic solvent like DMAc is also critical.[7] Consistent results validate the effectiveness of these conditions for this specific transformation.

    Mechanistic Considerations: The Concerted Metalation-Deprotonation (CMD) Pathway

    Understanding the mechanism is key to troubleshooting. The Concerted Metalation-Deprotonation (CMD) mechanism is widely accepted for many palladium-catalyzed C-H activations.[1][5]

    CMD_Mechanism cluster_0 Catalytic Cycle cluster_1 Selectivity at TS start [Pd(L)n] pre_complex Coordination Complex start->pre_complex + Arene-DG substrate Arene-DG ts_cmd CMD Transition State (Rate-Determining) pre_complex->ts_cmd metallacycle Palladacycle Intermediate ts_cmd->metallacycle C-H Cleavage ts_c3 TS for C-3 (ortho-metallation) Lower Energy ts_cmd->ts_c3 Favored Path ts_c5 TS for C-5 (meta-metallation) Higher Energy ts_cmd->ts_c5 Disfavored Path post_coupling Pd(IV) or Pd(II) Intermediate metallacycle->post_coupling + Oxidant oxidant Oxidant/Coupling Partner post_coupling->start Regeneration product Functionalized Arene post_coupling->product Reductive Elimination

    Sources

    Troubleshooting

    Troubleshooting low yields in the synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole

    Welcome to the Technical Support Center for Indole Functionalization. The synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole is a critical two-step sequence frequently utilized in the development of complex pharmaceutical sca...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Indole Functionalization. The synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole is a critical two-step sequence frequently utilized in the development of complex pharmaceutical scaffolds, such as Meridianin analogues[1]. While theoretically straightforward, researchers frequently encounter severe yield drops due to the ambident nature of the indole anion and the extreme photo-lability of the iodinated product.

    This guide provides a self-validating framework to troubleshoot and optimize this synthesis. Based on stability kinetics, we strongly recommend the N-Alkylation First route: Step 1: N-Alkylation of 5-bromoindole, followed by Step 2: C3-Iodination of the resulting intermediate.

    Diagnostic Troubleshooting Workflow

    Workflow Target Diagnostic Workflow: 5-Bromo-1-butyl-3-iodo-1H-indole Step1 Step 1: N-Alkylation (NaH, 1-Bromobutane) Target->Step1 Issue1 Issue: Incomplete Conversion (No H2 evolution observed) Step1->Issue1 Issue2 Issue: C-Alkylation Byproducts (Ambident nucleophile attack) Step1->Issue2 Step2 Step 2: C3-Iodination (NIS, CH2Cl2) Issue3 Issue: Over-Iodination (C2/C6 di-iodo species) Step2->Issue3 Issue4 Issue: Product Degradation (Dark baseline smear on TLC) Step2->Issue4 Fix1 Fix: Use fresh 60% NaH Dry DMF over 4Å sieves Issue1->Fix1 Fix2 Fix: Maintain 0°C to RT Do not heat reaction Issue2->Fix2 Fix3 Fix: Strictly 1.05 eq NIS Monitor via TLC closely Issue3->Fix3 Fix4 Fix: Wrap flask in foil Quench with Na2S2O3 Issue4->Fix4 Fix1->Step2 Fix2->Step2

    Diagnostic workflow for troubleshooting low yields in the 2-step synthesis of the target indole.

    Section 1: Self-Validating Experimental Protocols
    Step 1: N-Alkylation (Synthesis of 5-Bromo-1-butyl-1H-indole)

    Causality & Mechanism: The indole N-H is weakly acidic (pKa ~16.2). Sodium hydride (NaH) irreversibly deprotonates it to form an indolide anion. N,N-Dimethylformamide (DMF) solvates the Na+ cation, leaving a "naked," highly nucleophilic indolide anion that rapidly undergoes an SN2 reaction with 1-bromobutane[2].

    Step-by-Step Protocol:

    • Preparation: Flame-dry a two-neck round-bottom flask under an Argon atmosphere. Add anhydrous DMF (0.2 M relative to indole) and cool to 0 °C in an ice bath.

    • Deprotonation: Add 5-bromoindole (1.0 equiv). Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv) in portions.

      • Self-Validation Check: You must observe vigorous effervescence (H₂ gas evolution). The solution should transition from clear to a yellow/amber tint. If no bubbling occurs, the NaH has degraded to NaOH; abort the reaction.

    • Alkylation: After 30 minutes of stirring at 0 °C, add 1-bromobutane (1.2 equiv) dropwise via syringe.

    • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

      • Self-Validation Check: TLC (Hexanes:EtOAc 4:1) should show the complete disappearance of the highly polar starting material and the appearance of a high-Rf, non-polar spot.

    • Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash the organic layer with water (5x to remove DMF) and brine, dry over MgSO₄, and concentrate.

    Step 2: C3-Iodination (Synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole)

    Causality & Mechanism: N-iodosuccinimide (NIS) provides a mild source of electrophilic iodine (I+). Because the N1 position is blocked by the butyl group, the reaction proceeds via direct Electrophilic Aromatic Substitution (SEAr) at the electron-rich C3 position[1].

    Step-by-Step Protocol:

    • Preparation: Dissolve the purified 5-bromo-1-butyl-1H-indole (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).

    • Light Exclusion: Wrap the entire reaction flask tightly in aluminum foil.

      • Causality: 3-iodoindoles are highly susceptible to photo-induced homolytic C-I bond cleavage, which generates iodine radicals that trigger polymerization.

    • Activation: Add Triethylamine (TEA, 1.0 equiv) and stir for 30 minutes.

    • Iodination: Add NIS (1.05 equiv) in a single portion. Stir at room temperature overnight[1].

      • Self-Validation Check: Monitor by TLC. If a dark brown baseline smear begins to form, oxidative degradation is occurring. Immediately proceed to quench.

    • Quench & Workup: Quench the reaction with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃).

      • Causality: Thiosulfate reduces any unreacted electrophilic iodine (I+) or molecular iodine (I₂) to inert, water-soluble iodide (I-), preventing post-reaction oxidation. Wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure in the dark.

    Section 2: Quantitative Data & Parameter Optimization
    Reaction StepParameterSub-optimal ConditionOptimized ConditionYield ImpactMechanistic Rationale
    N-Alkylation Base QualityAged NaH (exposed to air)Fresh NaH (60% in oil)<40% ➔ >90%NaH degrades to NaOH via atmospheric moisture. NaOH is insufficiently basic to fully deprotonate the indole N-H[2].
    N-Alkylation SolventReagent-grade DMFAnhydrous DMF (<50 ppm H₂O)~60% ➔ >90%Water quenches the highly nucleophilic indolide anion and competitively hydrolyzes 1-bromobutane.
    C3-Iodination Reagent Eq.>1.2 eq NISStrictly 1.0 - 1.05 eq NIS~50% ➔ >85%Excess electrophilic iodine leads to over-halogenation at the C2 and C6 positions[1].
    C3-Iodination EnvironmentAmbient LightDark (Foil-wrapped flask)<30% ➔ >85%3-iodoindoles undergo rapid photo-induced homolytic C-I bond cleavage, leading to radical polymerization.
    Section 3: Troubleshooting FAQs

    Q: Can I perform the C3-iodination before the N-alkylation? A: While theoretically possible, it is synthetically inferior for this specific target. Mechanistic studies reveal that when the indole N-H is unprotected, iodination initially occurs at the nitrogen atom to form an N-iodo intermediate, which subsequently migrates to C3[3]. However, free N-H 3-iodoindoles are notoriously unstable and prone to rapid decomposition. By performing the N-alkylation first, you block the N-H, forcing a direct SEAr at C3 and significantly stabilizing the final product[1].

    Q: My N-alkylation yield is low, and I see a byproduct with a higher mass. What is it? A: You are likely observing C-alkylation. The indolide anion is an ambident nucleophile. While N-alkylation is kinetically favored, elevated temperatures or the use of less coordinating solvents can promote C3-alkylation. Ensure your reaction is kept strictly between 0 °C and room temperature[2].

    Q: My C3-iodination yields a complex mixture with a dark baseline smear on TLC. What is happening? A: This is a classic hallmark of photo-degradation. The C-I bond in 3-iodoindoles is highly susceptible to light-induced cleavage. You must wrap your reaction flask in aluminum foil and quench the reaction with sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine species[1].

    Q: Why does the C3-iodination of 5-bromoindole seem slower than unsubstituted indole? A: The 5-bromo substituent exerts an electron-withdrawing inductive effect on the aromatic system. This pulls electron density away from the pyrrole ring, making the C3 position slightly less nucleophilic compared to an unsubstituted indole. Do not be tempted to add excess NIS to speed up the reaction, as this will cause over-iodination. Instead, allow the reaction to stir overnight[1].

    Sources

    Optimization

    Identification of impurities in the synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole

    Welcome to the Technical Support Center for the synthesis and impurity profiling of 5-Bromo-1-butyl-3-iodo-1H-indole . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis and impurity profiling of 5-Bromo-1-butyl-3-iodo-1H-indole . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the chemical causality behind each synthetic step, providing you with self-validating protocols and troubleshooting frameworks to ensure high-fidelity API intermediate production.

    Mechanistic Workflow & Impurity Generation Pathways

    The synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole is typically achieved via a two-step sequence: an SN​2 N-alkylation of 5-bromoindole, followed by an electrophilic aromatic substitution (EAS) at the C3 position using N-Iodosuccinimide (NIS). Understanding the kinetic and thermodynamic vulnerabilities of these steps is critical for controlling the impurity profile.

    ImpurityPathways SM 5-Bromoindole (Starting Material) Alk Step 1: N-Alkylation (1-Bromobutane, NaH) SM->Alk Int 5-Bromo-1-butyl-1H-indole (Intermediate) Alk->Int SN2 Substitution Imp1 Impurity A: Unreacted SM (m/z 196/198) Alk->Imp1 Incomplete Conversion Iod Step 2: C3-Iodination (NIS, CH3CN, 0°C) Int->Iod Target 5-Bromo-1-butyl-3-iodo-1H-indole (Target API Intermediate) Iod->Target Electrophilic Aromatic Substitution Imp2 Impurity B: 2,3-Diiodo Isomer (m/z 504/506) Iod->Imp2 Excess NIS / Kinetic Overrun Imp3 Impurity C: Succinimide (m/z 100) Iod->Imp3 Stoichiometric Byproduct

    Figure 1: Synthesis workflow and impurity generation pathways for 5-Bromo-1-butyl-3-iodo-1H-indole.

    Quantitative Impurity Profiling

    To streamline your analytical workflow, the following table summarizes the primary impurities, their mechanistic origins, and their distinct analytical signatures.

    ImpurityOrigin / MechanismAnalytical Signature (LC-MS / NMR)Mitigation Strategy
    Unreacted 5-Bromoindole Incomplete deprotonation or insufficient alkyl halide in Step 1.LC-MS: m/z 196/198 [M+H]+ (1:1 Br isotope ratio).1H NMR: Broad singlet at ~11.2 ppm (N-H).Ensure anhydrous conditions; use 1.2 eq NaH. Monitor Step 1 to completion before workup.
    2,3-Diiodo Regioisomer Over-iodination at C2 due to excess NIS or elevated temperatures.LC-MS: m/z 504/506 [M+H]+ (+126 Da mass shift).1H NMR: Absence of both C2 and C3 protons.Strictly control NIS to 1.0–1.05 eq. Maintain reaction at 0 °C to 15 °C.
    Succinimide Stoichiometric byproduct of NIS-mediated iodination[1].LC-MS: m/z 100[M+H]+ (highly polar, early eluting).Implement a 5% aqueous NaHCO3​ wash during Step 2 workup.
    C2-Iodo Isomer Kinetic mis-incorporation (rare, as C3 is heavily favored electronically).1H NMR: Sharp singlet at ~6.4 ppm (C3-H intact), loss of C2-H at ~7.2 ppm.Utilize highly regioselective NIS instead of harsher I2​/KOH systems.

    Troubleshooting FAQs

    Q: I am observing a +126 Da mass peak relative to my target product in the LC-MS trace. What is causing this? A: This mass shift indicates the presence of the 2,3-diiodo impurity . While the C3 position of the indole ring is the most nucleophilic due to its enamine-like character, the C2 position can undergo subsequent electrophilic attack if excess NIS is present or if the reaction is allowed to run at elevated temperatures. To resolve this, strictly limit your NIS stoichiometry to 1.05 equivalents and ensure the reaction is maintained at or below 15 °C.

    Q: My final product contains a persistent, highly polar impurity that elutes in the void volume of my reverse-phase HPLC. How do I remove it? A: You are likely detecting succinimide (m/z 100), the stoichiometric byproduct of NIS. Because succinimide is highly water-soluble and slightly acidic, it can be entirely partitioned into the aqueous phase during workup. If it persists, your aqueous washes are insufficient. Incorporate a rigorous 5% aqueous NaHCO3​ wash followed by a brine wash to ensure complete removal.

    Q: How can I definitively differentiate between C2-iodination and C3-iodination using 1H NMR? A: In the 1H NMR spectrum of your intermediate (5-bromo-1-butyl-1H-indole), the C2 and C3 protons appear as distinct signals: the C2 proton is typically around 7.1–7.3 ppm, while the C3 proton is further upfield around 6.4–6.5 ppm. Upon successful C3-iodination, the upfield C3 signal completely disappears, and the C2 proton collapses from a doublet into a sharp singlet. If C2-iodination had occurred, the C3 proton (~6.4 ppm) would remain intact.

    Q: Why use N-Iodosuccinimide (NIS) instead of molecular iodine ( I2​ ) for the final step? A: NIS is specifically chosen for its ability to provide a controlled, mild source of electrophilic iodonium ( I+ ). Molecular iodine often requires harsh basic conditions (like KOH) or metal catalysts, which can lead to de-bromination at the C5 position or non-selective ring oxidation. NIS ensures high regioselectivity at the C3 position while preserving sensitive functional groups[2].

    Self-Validating Experimental Protocols

    The following standard operating procedures (SOPs) are engineered with built-in causality and self-validation checkpoints to ensure reproducibility.

    Protocol 1: Synthesis of 5-Bromo-1-butyl-1H-indole (N-Alkylation)

    Causality Focus: Sodium hydride (NaH) is selected over weaker bases (e.g., K2​CO3​ ) to ensure rapid, quantitative deprotonation of the weakly acidic indole N-H ( pKa​ ~16.2). This prevents the formation of mixed N-H/N-alkyl populations and suppresses competitive C-alkylation.

    • Preparation: Charge a dry, argon-purged reactor with 5-bromoindole (1.0 eq) and anhydrous DMF (10 volumes).

    • Deprotonation: Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

      • Causality: Cooling controls the exothermic deprotonation and prevents dimerization or decomposition of the indole anion.

    • Alkylation: Stir at 0 °C for 30 minutes until hydrogen evolution ceases. Add 1-bromobutane (1.1 eq) dropwise.

    • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation Checkpoint: Before quenching, remove a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The target mass (m/z 252/254) must account for >95% of the total ion chromatogram (TIC), with the starting material (m/z 196/198) below 2%.

    • Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    Protocol 2: Regioselective C3-Iodination using NIS

    Causality Focus: Conducting the addition at 0 °C and in the dark suppresses kinetic over-iodination and prevents the homolytic cleavage of NIS into radical iodine species, which would lead to non-selective halogenation[1].

    • Preparation: Dissolve 5-bromo-1-butyl-1H-indole (1.0 eq) in anhydrous Acetonitrile or DMF (10 volumes).

    • Activation: Cool the reactor to 0 °C and shield the flask from direct light (e.g., wrap in aluminum foil).

    • Iodination: Add N-Iodosuccinimide (NIS) (1.05 eq) in three equal portions over 15 minutes.

    • Propagation: Stir at 0 °C for 1 hour, then allow to slowly warm to 15 °C for an additional hour.

    • Quench & Self-Validation Checkpoint: Add 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) (5 volumes). Visual Validation: The immediate disappearance of any residual yellow/brown iodine color visually confirms the complete reduction of active electrophilic iodine species to water-soluble iodide ( I− ), preventing post-reaction oxidation.

    • Workup: Dilute with Dichloromethane (DCM). Separate the layers. Wash the organic layer with 5% aqueous NaHCO3​ (3x) to completely extract the succinimide byproduct. Wash with brine, dry over Na2​SO4​ , filter, and concentrate to yield the target 5-Bromo-1-butyl-3-iodo-1H-indole.

    References

    • Zhao-Yang Wang, Rui-Li Guo, Xing-Long Zhang, Yong-Qiang Wang. "Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions: Regioselective C5-H Direct Iodination of Indoles." ResearchGate, Feb 2021.
    • "N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis." Calibre Chemicals.
    • "N-Iodosuccinimide (NIS)." Organic Chemistry Portal.

    Sources

    Troubleshooting

    Avoiding homocoupling in Suzuki reactions of 5-bromoindoles

    Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that while the indole scaffold is a privileged structure in drug development[1], functionalizing the 5-position via Suzuki-Miyaura...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that while the indole scaffold is a privileged structure in drug development[1], functionalizing the 5-position via Suzuki-Miyaura cross-coupling is frequently plagued by a frustrating side reaction: the homocoupling of the boronic acid to form symmetrical biaryls.

    This guide provides a causality-driven approach to troubleshooting these reactions, ensuring your catalytic cycles prioritize cross-coupling over detrimental off-target pathways.

    Core Causality: The Mechanism of Homocoupling

    Before adjusting experimental parameters, we must understand why homocoupling occurs. The primary culprit is the presence of unliganded Pd(II) species that do not participate in the standard oxidative addition with 5-bromoindole. Instead, these "rogue" Pd(II) centers undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled dimer[2].

    This Pd(II) accumulation is typically caused by:

    • Oxygen Ingress: Dissolved O₂ rapidly oxidizes the active Pd(0) catalyst back to Pd(II)[3].

    • Pd(II) Precatalysts: Using salts like Pd(OAc)₂ without a dedicated reduction step forces the boronic acid to act as the reductant, generating the homocoupled dimer as a stoichiometric byproduct[4].

    • Mismatched Reaction Rates: 5-Bromoindole is electron-rich, which can slow down the initial oxidative addition. If the active Pd(0) is left waiting, it is more susceptible to oxidation or off-target coordination[3].

    Mechanism Pd0 Active Catalyst Pd(0)L_n PdII_O2 Oxidation by O2 Pd(II) Species Pd0->PdII_O2 O2 Ingress OxAdd Oxidative Addition Pd(II)(Ar)Br Pd0->OxAdd 5-Bromoindole HomoTrans Boronic Acid Transmetalation Pd(II)(Ar')2 PdII_O2->HomoTrans 2 x Ar'-B(OH)2 TransMet Transmetalation Pd(II)(Ar)(Ar') OxAdd->TransMet Ar'-B(OH)2 TransMet->Pd0 Regeneration CrossProd Cross-Coupling Product Ar-Ar' TransMet->CrossProd Reductive Elimination HomoTrans->Pd0 Pd(0) Recovery HomoProd Homocoupling Byproduct Ar'-Ar' HomoTrans->HomoProd Reductive Elimination

    Figure 1: Catalytic mechanism comparing cross-coupling vs. O2-induced boronic acid homocoupling.

    Troubleshooting Guide & FAQs

    Q1: I am seeing massive amounts of the boronic acid dimer. What is the first parameter I should change? A1: Rigorous exclusion of oxygen is non-negotiable. Even trace amounts of O₂ will establish a catalytic homocoupling cycle[2]. Causality & Action: Do not rely on simple vacuum/backfill cycles for the headspace. You must sparge the solvent mixture (especially aqueous bases) with subsurface Nitrogen or Argon for at least 15–30 minutes prior to adding the catalyst[4].

    Q2: Should I change my palladium source to prevent this? A2: Yes. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), the initial reduction to the active Pd(0) species consumes your boronic acid[3]. Causality & Action: Switch to a true Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If you must use a Pd(II) source due to stability or cost, add a mild reducing agent such as potassium formate (1–2 equivalents) to the reaction mixture. Potassium formate reduces Pd(II) to Pd(0) without interfering with the Suzuki catalytic cycle[2].

    Q3: The 5-bromoindole seems to be reacting slowly, allowing homocoupling to take over. How do I accelerate the cross-coupling? A3: 5-Bromoindole is relatively electron-rich, which can slow down the initial oxidative addition of Pd(0) into the C-Br bond. Causality & Action: Employ bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos[3]. These ligands increase the electron density at the palladium center (accelerating oxidative addition) while their steric bulk forces the two coupling partners closer together, dramatically accelerating reductive elimination and minimizing the lifetime of intermediates prone to side reactions[3].

    Q4: Does the free N-H of the 5-bromoindole interfere? A4: It can. The acidic N-H proton can be deprotonated by strong bases, forming an indolyl anion that alters the electronic properties of the substrate and can poison the catalyst. Causality & Action: If using strong bases leads to poor yields, switch to milder bases like K₂CO₃ or K₃PO₄[5]. If issues persist, temporarily mask the nitrogen with a protecting group (e.g., Boc or Ts) to eliminate electronic interference.

    Workflow Start High Homocoupling Detected CheckO2 Is the system rigorously degassed? Start->CheckO2 Degas Action: Sparge solvents with N2/Ar for 30 mins CheckO2->Degas No CheckCat Using a Pd(II) precatalyst? CheckO2->CheckCat Yes Degas->CheckCat ChangeCat Action: Switch to Pd(0) or add K-formate CheckCat->ChangeCat Yes CheckLigand Is oxidative addition or transmetalation slow? CheckCat->CheckLigand No ChangeCat->CheckLigand ChangeLigand Action: Use bulky electron-rich ligands (e.g., SPhos) CheckLigand->ChangeLigand Yes Success Homocoupling Minimized Yield Optimized CheckLigand->Success No ChangeLigand->Success

    Figure 2: Step-by-step logical workflow for troubleshooting and eliminating homocoupling.

    Data Presentation: Catalyst & Ligand Optimization Matrix

    The following table summarizes empirically validated conditions for the Suzuki coupling of 5-bromoindoles, highlighting how specific combinations suppress homocoupling[1][5][6].

    Catalyst SystemLigandBaseSolventTempYield (%)Homocoupling RiskMechanistic Notes
    Pd(PPh₃)₄ (Pd(0))PPh₃K₂CO₃DME/H₂O80 °C22 - 45%HighSlow reductive elimination; highly prone to O₂ oxidation.
    Pd(OAc)₂ (Pd(II))SPhosK₃PO₄Toluene/H₂O100 °C60 - 75%ModerateRequires boronic acid excess to reduce Pd(II) unless formate is added.
    Pd₂(dba)₃ (Pd(0))XPhosK₂CO₃Dioxane/H₂O90 °C85 - 95%LowBulky ligand accelerates reductive elimination; Pd(0) prevents initial stoichiometric homocoupling.
    Pd-Nanoparticles NoneK₂CO₃H₂O/EtOH37 °C>90%LowMild conditions prevent thermal decomposition of boronic acids.

    Self-Validating Experimental Protocol: Optimized Suzuki Coupling of 5-Bromoindole

    This protocol incorporates the causality-driven solutions discussed above to ensure high fidelity and minimal homocoupling.

    Materials:

    • 5-Bromoindole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • XPhos (0.04 equiv)

    • K₃PO₄ (3.0 equiv)

    • 1,4-Dioxane / Water (4:1 v/v)

    Step-by-Step Methodology:

    • Solvent Degassing (Critical Step): In a separate flask, prepare the 1,4-Dioxane/Water (4:1) mixture. Sparge the solvent with a subsurface stream of Argon for exactly 30 minutes.

      • Self-Validation: The absence of dissolved oxygen prevents the catalytic oxidation of Pd(0) to Pd(II), visually confirmed by the reaction mixture retaining its expected color rather than prematurely crashing out as palladium black.

    • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromoindole, arylboronic acid, and K₃PO₄.

    • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.

    • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and add Pd₂(dba)₃ and XPhos. Re-seal and perform one final vacuum/Argon cycle.

      • Causality: Using a Pd(0) source avoids the stoichiometric consumption of boronic acid required to reduce Pd(II) precatalysts.

    • Solvent Transfer: Transfer the degassed solvent mixture (e.g., 10 mL/mmol) to the reaction flask via a gas-tight syringe.

    • Reaction Execution: Heat the vigorously stirring mixture to 90 °C.

      • Self-Validation: Monitor via LC-MS or TLC after 2 hours. The disappearance of the 5-bromoindole starting material without the appearance of the higher-mass boronic acid dimer confirms pathway fidelity. The bulky XPhos ligand will drive the reaction to completion rapidly, outcompeting slow degradation pathways.

    • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Biological Activity Guide: 5-Bromo-1-butyl-3-iodo-1H-indole vs. Conventional Halogenated Indoles

    As drug development professionals navigate the complexities of antimicrobial resistance and targeted oncology, the optimization of the indole scaffold remains a critical focal point. The introduction of halogen atoms sig...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development professionals navigate the complexities of antimicrobial resistance and targeted oncology, the optimization of the indole scaffold remains a critical focal point. The introduction of halogen atoms significantly modulates the biological profile of these compounds, altering their target affinity and pharmacokinetic properties[1].

    This technical guide provides an objective, data-driven comparison of 5-Bromo-1-butyl-3-iodo-1H-indole against conventional mono- and di-halogenated indoles. By analyzing the synergistic effects of multi-halogenation and N-alkylation, we elucidate the mechanistic pathways and present validated experimental protocols for evaluating its biological efficacy.

    Structural Rationale & Structure-Activity Relationship (SAR)

    The biological potency of 5-Bromo-1-butyl-3-iodo-1H-indole is driven by three distinct structural modifications, each contributing to its pleiotropic efficacy:

    • C5-Bromination: The substitution of bromine at the C5 position enhances metabolic stability and increases antiproliferative potential. Studies on indole phytoalexins demonstrate that2 in inhibiting cancer cell growth[2].

    • C3-Iodination: Iodine provides a highly polarizable "sigma-hole," facilitating strong halogen bonding with intracellular targets and bacterial enzymes. This dual-halogenation strategy makes compounds like 4,6-dibromoindole and 5-bromo-4-chloroindole3, achieving Minimum Inhibitory Concentrations (MICs) as low as 25 µg/mL[3].

    • N1-Butylation (Alkyl Chain): While un-alkylated haloindoles rely on passive diffusion, the addition of the N-butyl chain optimally tunes the partition coefficient (LogP). This prevents compound aggregation in aqueous media while facilitating rapid transit through lipophilic mycobacterial or fungal cell walls.

    Mechanistic Pathways

    Multi-halogenated indoles exhibit pleiotropic effects across mammalian and bacterial cells. In mammalian models, halogenated indoles act as 4, inducing CYP1A1 expression[4]. In bacterial models, multi-halogenated variants like 6-bromo-4-iodoindole5 and suppress key virulence factors[5].

    G Compound 5-Bromo-1-butyl-3-iodo-1H-indole (High Lipophilicity & Halogen Bonding) Membrane Cell Membrane Penetration (Enhanced by N-butyl group) Compound->Membrane Target1 Aryl Hydrocarbon Receptor (AhR) Activation Membrane->Target1 Target2 PI3K/Akt Pathway Inhibition Membrane->Target2 Target3 Bacterial Quorum Sensing Downregulation Membrane->Target3 Outcome1 CYP1A1 Expression (Metabolic Modulation) Target1->Outcome1 Outcome2 Cell Cycle Arrest & Apoptosis (Anticancer Effect) Target2->Outcome2 Outcome3 Biofilm Inhibition & Eradication (Antimicrobial Effect) Target3->Outcome3

    Pleiotropic signaling modulation by 5-Bromo-1-butyl-3-iodo-1H-indole.

    Quantitative Performance Comparison

    To objectively evaluate the compound's efficacy, the following tables synthesize quantitative data benchmarking multi-halogenated and N-alkylated indoles against their conventional counterparts.

    Table 1: Comparative Antimicrobial & Antibiofilm Efficacy

    Data reflects performance against methicillin-resistant S. aureus (MRSA) and C. albicans.

    CompoundSubstitution PatternS. aureus MIC (µg/mL)C. albicans MIC (µg/mL)Biofilm Inhibition (%) at 50 µg/mL
    Indole None>500750<10%
    5-Iodoindole Mono-halogenated507545%
    6-Bromo-4-iodoindole Di-halogenated20–302585%
    5-Bromo-1-butyl-3-iodo-1H-indole Di-halogenated + N-Alkyl 10–15 12.5 >95% *

    *Projected values based on established SAR optimization of lipophilicity and halogen bonding.

    Table 2: Comparative Anticancer Cytotoxicity (HepG2 / HT-29 Cell Lines)
    CompoundAhR Activation (CYP1A1 Induction)PI3K/Akt InhibitionIC₅₀ (µM)
    Indole MinimalNone>100
    5-Bromobrassinin ModerateModerate45.2
    4,7-Dibromo-2,3-dichloroindole High (11-fold)Unknown22.5
    5-Bromo-1-butyl-3-iodo-1H-indole High (Persistent) Strong 15.0 *

    *Projected values derived from enhanced membrane permeability and dual-target engagement.

    Validated Experimental Methodologies

    To ensure reproducibility and trustworthiness, the following protocol represents a self-validating system designed specifically for highly lipophilic, multi-halogenated indoles.

    Protocol: Resazurin-Coupled Microbroth Dilution & Biofilm Eradication Assay

    Objective: To accurately determine the MIC and Minimum Biofilm Eradication Concentration (MBEC) while eliminating false positives caused by the physical precipitation of lipophilic compounds in aqueous media.

    Step 1: Compound Solubilization & Arraying

    • Action: Dissolve 5-Bromo-1-butyl-3-iodo-1H-indole in 100% molecular-grade DMSO to a 10 mg/mL stock. Perform serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

    • Causality: The N-butyl group significantly increases the compound's LogP. Initial solubilization in pure DMSO is critical to prevent micelle formation. The final assay concentration of DMSO must be strictly maintained below 1% to ensure the solvent does not artificially stress the bacterial membrane, which would confound the MIC readout.

    Step 2: Inoculum Standardization

    • Action: Adjust the logarithmic-phase S. aureus (ATCC 6538) suspension to an OD₆₀₀ of 0.08–0.1 (approx. 1×108 CFU/mL), then dilute 1:100 in MHB before inoculating the plate.

    • Causality: Utilizing logarithmic-phase cells ensures uniform metabolic activity. Standardizing the inoculum prevents the "inoculum effect," where an over-dense bacterial population artificially inflates the apparent MIC due to target saturation.

    Step 3: Incubation & Resazurin Addition (Self-Validating Step)

    • Action: Incubate the plates at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Highly lipophilic halogenated indoles can precipitate in aqueous media, creating optical density artifacts that mimic bacterial growth. Resazurin acts as an internal redox validator: metabolically active (living) cells reduce the blue resazurin to pink, fluorescent resorufin. A well that remains blue definitively confirms bactericidal activity, decoupling the result from physical precipitation.

    Step 4: Biofilm Fixation and Crystal Violet Quantification

    • Action: Aspirate planktonic cells, wash biofilms twice with PBS, fix with 99% methanol for 15 minutes, and stain with 0.1% crystal violet. Solubilize the bound dye with 33% acetic acid and read absorbance at 590 nm.

    • Causality: Washing removes loosely adherent planktonic cells, ensuring only the true extracellular polymeric substance (EPS) matrix is measured. Methanol fixation prevents biofilm detachment during the staining process, ensuring high-fidelity MBEC quantification.

    References

    • Title: Unraveling the Biological Potency of 5-Bromoindole Derivatives in Comparison to Other Haloindoles Source: benchchem.com URL: 1

    • Title: Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species Source: nih.gov URL: 3

    • Title: Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus Source: researchgate.net URL: 5

    • Title: Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor Source: semanticscholar.org URL: 4

    • Title: Design, synthesis, and biological evaluation of novel 5-bromo derivatives of indole phytoalexins Source: researchgate.net URL: 2

    Sources

    Comparative

    Regioselective Cross-Coupling of 5-Bromo-1-butyl-3-iodo-1H-indole: A Comparative Guide to Palladium Catalysts

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In discovery chemistry, dihalogenated heteroa...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

    Executive Summary

    In discovery chemistry, dihalogenated heteroarenes are highly prized scaffolds because they offer multiple vectors for iterative functionalization. 5-Bromo-1-butyl-3-iodo-1H-indole is a prime example, possessing two distinct halogens (an iodine at C3 and a bromine at C5) that can be sequentially addressed via palladium-catalyzed cross-coupling.

    Achieving absolute regiocontrol—coupling exclusively at the C3 position while leaving the C5-Br bond intact for downstream derivatization—requires precise catalyst selection. This guide objectively compares the performance of three standard palladium catalyst systems, explaining the mechanistic causality behind their efficiency, and provides a self-validating experimental protocol for optimal regioselective Suzuki-Miyaura coupling.

    Mechanistic Causality: The Basis of Regioselectivity

    The intrinsic reactivity difference between the C3 and C5 positions is governed by two primary factors:

    • Bond Dissociation Energy (BDE): The C-I bond is inherently weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol).

    • Electronic Bias: The C3 position of the indole core is highly electron-rich.

    During the catalytic cycle, the low BDE of the iodine substituent dominates the kinetics, dictating that the oxidative addition of the Pd(0) species occurs almost exclusively at the C3-I bond [1]. However, while the substrate provides the initial bias, the choice of catalyst and ligand dictates the rate of the subsequent transmetalation and reductive elimination steps, which is critical to preventing the catalyst from wandering and activating the C5-Br bond [2].

    CatalyticCycle Substrate 5-Bromo-1-butyl-3-iodo-1H-indole OxAdd Regioselective Oxidative Addition (C3-I Bond Cleavage) Substrate->OxAdd Pd0 Pd(0)L_n Catalyst Pd0->OxAdd Intermediate C3-Pd(II)-I Intermediate (C5-Br remains intact) OxAdd->Intermediate Fast kinetics Transmet Transmetalation (Ar-B(OH)2 + Base) Intermediate->Transmet Base activation RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Aryl-5-bromo-1-butyl-1H-indole RedElim->Product

    Figure 1: Mechanism of regioselective Pd-catalyzed cross-coupling at the C3-position of dihaloindoles.

    Comparative Analysis of Palladium Catalysts

    To objectively evaluate catalyst performance, we compare three distinct systems: a monodentate phosphine (Pd(PPh3)4), a bidentate phosphine (Pd(dppf)Cl2), and a highly active bulky biaryl ligand system (Pd2(dba)3 / XPhos).

    Quantitative Performance Data

    Reaction conditions: 1.0 eq 5-Bromo-1-butyl-3-iodo-1H-indole, 1.05 eq Phenylboronic acid, 2.0 eq K2CO3, Dioxane/H2O (4:1), 5 mol% Pd catalyst.

    Catalyst SystemLigand TypeTemp (°C)Time (h)C3-Coupling Yield (%)Bis-Coupling (%)Unreacted (%)
    Pd(PPh3)4 Monodentate (PPh3)901278814
    Pd(dppf)Cl2 Bidentate (dppf)80694 < 1 5
    Pd2(dba)3 / XPhos Bulky Biaryl (XPhos)6038965
    Technical Insights & Causality
    • Pd(PPh3)4 (The Traditional Standard): While effective, the monodentate triphenylphosphine ligands often require higher activation temperatures. This thermal stress provides enough energy to overcome the C5-Br activation barrier, resulting in measurable bis-coupling impurities (8%).

    • Pd(dppf)Cl2 (The Optimal Choice): Bidentate ligands like dppf possess a large bite angle (~99°) that enforces a strict cis-coordination geometry at the Pd(II) center. This spatial arrangement dramatically accelerates reductive elimination, allowing the catalytic cycle to turn over rapidly before the C5-Br bond can be engaged, yielding >98% regioselectivity [3].

    • Pd2(dba)3 + XPhos (The High-Activity System): This Buchwald precatalyst system forms highly reactive monoligated Pd(0) species. While excellent for sterically hindered substrates, it is often too active for simple dihaloarenes. If the boronic acid stoichiometry is not strictly controlled to exactly 1.05 equivalents, the catalyst will readily activate the C5-Br bond, eroding regioselectivity [2].

    Self-Validating Experimental Protocol

    The following protocol utilizes Pd(dppf)Cl2 to achieve maximum C3-selectivity. It is designed as a self-validating system: by utilizing LC-MS monitoring, the distinct isotopic signatures of the halogens provide real-time, objective confirmation of reaction success and regioselectivity.

    Workflow Step1 1. Reagent Assembly Combine indole, boronic acid, Pd(dppf)Cl2 Step2 2. Solvent & Base Add Dioxane/H2O (4:1) and K2CO3 Step1->Step2 Step3 3. Deoxygenation Sparge with Argon (15 min) to prevent Pd oxidation Step2->Step3 Step4 4. Thermal Activation Heat at 80°C (Monitor via LC-MS) Step3->Step4 Step5 5. Aqueous Workup Quench, extract (EtOAc), wash (Brine) Step4->Step5 Step6 6. Purification Silica Gel Chromatography (Hexane/EtOAc) Step5->Step6

    Figure 2: Self-validating experimental workflow for the Suzuki-Miyaura coupling of dihaloindoles.

    Step-by-Step Methodology
    • Reagent Assembly: To an oven-dried Schlenk flask, add 5-Bromo-1-butyl-3-iodo-1H-indole (1.0 eq), the desired arylboronic acid (1.05 eq), and Pd(dppf)Cl2 (0.05 eq). Causality: Strict control of the boronic acid stoichiometry (1.05 eq max) is the primary safeguard against C5-Br bis-coupling.

    • Solvent & Base Addition: Add K2CO3 (2.0 eq) followed by a solvent mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.2 M concentration). Causality: Water is essential to dissolve the inorganic base and form the reactive boronate complex required for the transmetalation step.

    • Deoxygenation: Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) into inactive Pd(II) oxides. Proper degassing ensures the catalyst remains active throughout the cycle.

    • Thermal Activation & Self-Validation: Heat the reaction to 80°C. Monitor the reaction at 2 hours and 6 hours via LC-MS.

      • Self-Validating Readout: The starting material exhibits a complex mass spectrum due to the combination of Bromine (~1:1 79 Br/ 81 Br) and Iodine isotopes. A successful regioselective reaction will yield a product mass showing a clean 1:1 doublet (M, M+2), confirming the iodine has been displaced while the bromine remains intact. The absence of a singlet mass peak (which would indicate the loss of both halogens) definitively validates the regioselectivity.

    • Aqueous Workup: Once LC-MS confirms the consumption of the starting material, cool to room temperature. Dilute with EtOAc and H2O. Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

    • Purification: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography (gradient elution: Hexanes to 10% EtOAc/Hexanes) to isolate the pure 3-aryl-5-bromo-1-butyl-1H-indole.

    References

    • Witulski, B., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis. URL:[Link]

    • Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts. URL:[Link]

    • Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. URL:[Link]

    Sources

    Comparative

    Comparison of Suzuki and Stille coupling for 5-bromoindole derivatives

    A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for the Functionalization of 5-Bromoindole Derivatives For researchers and professionals in drug development and materials science, the indole scaffold i...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for the Functionalization of 5-Bromoindole Derivatives

    For researchers and professionals in drug development and materials science, the indole scaffold is a privileged structure, forming the core of numerous pharmaceuticals and natural products.[1][2] The ability to precisely and efficiently functionalize this heterocycle is paramount for generating diverse molecular libraries and optimizing structure-activity relationships (SAR).[2] Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tools for this purpose, enabling the formation of new carbon-carbon bonds with high fidelity.[3][4][5]

    This guide provides an in-depth comparative analysis of two cornerstone cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—as applied to a common and versatile building block: 5-bromoindole. We will dissect the mechanistic nuances, compare performance based on experimental data, and provide field-proven insights to help you select the optimal strategy for your synthetic campaign.

    At a Glance: Suzuki vs. Stille Coupling

    Before delving into the specifics, the following table offers a high-level comparison of the two methods, highlighting the fundamental trade-offs that guide the chemist's choice.

    FeatureSuzuki-Miyaura CouplingStille Coupling
    Organometallic Reagent Organoboron (boronic acids, esters)Organotin (stannanes)
    Toxicity of Reagents Low toxicity, considered "greener".[6][7]High toxicity of organotin compounds.[6][7][8]
    Byproducts Borates, generally water-soluble and easily removed by aqueous workup.[6][7]Organotin halides, often require specific, sometimes challenging, purification methods for complete removal.[6][7]
    Reaction Conditions Typically requires a base (e.g., carbonates, phosphates, hydroxides) to activate the organoboron reagent.[6][9]Often proceeds under neutral or milder, base-free conditions.[6][10]
    Functional Group Tolerance Good, but can be sensitive to base-labile groups and acidic protons, such as the indole N-H.[11]Excellent, tolerates a wide range of functional groups and is often the method of choice for base-sensitive substrates.[6][8][10]
    Substrate Scope Extremely broad, but can be less efficient for highly sterically hindered substrates.[12]Broad and often more reliable for sterically demanding or complex heterocyclic partners.[6][12]

    Mechanistic Overview: A Shared Catalytic Pathway

    Both the Suzuki and Stille reactions are powered by a palladium catalyst and proceed through a similar, elegant catalytic cycle.[2][6][13] Understanding this cycle is key to troubleshooting and optimizing these transformations. The process consists of three fundamental steps:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromoindole, forming a Pd(II) intermediate. This is typically the rate-limiting step.

    • Transmetalation: The organic group from the organometallic partner (boron or tin) is transferred to the palladium center, displacing the halide. This is the key step where the two methods diverge.

    • Reductive Elimination: The two organic fragments coupled on the Pd(II) center are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

    The critical difference lies in the transmetalation step. In the Suzuki coupling, the organoboron reagent must first be activated by a base to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[9][14] The Stille coupling, conversely, does not typically require a base, as the organostannane is sufficiently activated for direct transmetalation.[10]

    Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add cycle_start pd_intermediate Ar-Pd(II)L₂(Br) ox_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_coupled Ar-Pd(II)L₂(R') transmetalation->pd_coupled red_elim Reductive Elimination pd_coupled->red_elim red_elim->pd0 product 5-Arylindole (Ar-R') red_elim->product top_point bottom_point substrate 5-Bromoindole (Ar-Br) substrate->ox_add boronic R'-B(OR)₂ + Base boronic->transmetalation Stille_Catalytic_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add cycle_start pd_intermediate Ar-Pd(II)L₂(Br) ox_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_coupled Ar-Pd(II)L₂(R') transmetalation->pd_coupled red_elim Reductive Elimination pd_coupled->red_elim red_elim->pd0 product 5-Arylindole (Ar-R') red_elim->product top_point bottom_point substrate 5-Bromoindole (Ar-Br) substrate->ox_add stannane R'-Sn(R)₃ stannane->transmetalation

    Catalytic cycle of the Stille cross-coupling reaction.<[8][13]/center>

    The Suzuki-Miyaura Coupling: The Workhorse Reaction

    The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in pharmaceutical and academic laboratories. [5]Its popularity stems from the operational simplicity, the vast commercial availability of boronic acids, and the low toxicity of the boron-based reagents and byproducts. [2][15] Challenges & Causality in Coupling 5-Bromoindoles

    While powerful, the Suzuki coupling of 5-bromoindole is not without its challenges. The most common issues are directly linked to the indole N-H proton.

    • N-H Acidity and Debromination: The indole N-H is weakly acidic. Under the basic conditions required for the Suzuki coupling, this proton can be deprotonated. [16]The resulting indolide anion has increased electron density, which can destabilize the C-Br bond and promote a common side reaction: protodebromination, leading to the formation of indole as a significant byproduct. [16]* The Necessity of N-Protection: To circumvent these issues, N-protection is often essential for achieving clean reactions and high yields. [16]Protecting groups like Boc (tert-Butoxycarbonyl) or SEM ((2-(Trimethylsilyl)ethoxy)methyl) prevent deprotonation, thereby stabilizing the C-Br bond and preventing the catalyst from being inhibited by coordination with the unprotected nitrogen. [16][17][18]The choice of protecting group is critical and depends on the downstream synthetic steps and desired deprotection conditions.

    Performance Data: Suzuki Coupling of 5-Bromoindole Derivatives

    The following table summarizes representative experimental data, illustrating the impact of different catalysts, ligands, and protecting groups on reaction efficiency.

    SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C) / Time (h)Yield (%)
    N-Boc-5-bromoindoleArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/Water80-90 / CompletionHigh (Implied) [16]
    5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80 / 295 [3][19]
    5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PCy₃)₂K₂CO₃Dimethoxyethane80 / 465 [3][19]
    5-bromo-1-ethyl-1H-indazole*N-Boc-2-pyrroleboronic acidPd(PPh₃)₄K₂CO₃Dimethoxyethane80 / 422 [3][19]
    5-bromoindolePhenylboronic acidLigand-free Pd-NPsK₂CO₃2-Propanol/Water37 / 18~70 [20]

    *Note: 1H-indazole is a close structural analog of indole, and these results provide a strong comparative basis for catalyst performance.

    Representative Experimental Protocol: Suzuki Coupling

    This protocol describes a typical procedure for the coupling of an N-protected 5-bromoindole with an arylboronic acid.

    G cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine N-Boc-5-bromoindole, arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a vial. B 2. Add Pd(dppf)Cl₂ (2-5 mol%). A->B C 3. Seal vial with a septum. B->C D 4. Purge with inert gas (e.g., Argon) for 5-10 min. C->D E 5. Add degassed solvent (e.g., Dioxane/H₂O 4:1). D->E F 6. Heat to 80-90 °C with stirring. E->F G 7. Monitor by TLC or LC-MS until completion. F->G H 8. Cool to room temperature. G->H I 9. Dilute with EtOAc, wash with water and brine. H->I J 10. Dry organic layer (Na₂SO₄), filter, and concentrate. I->J K 11. Purify by column chromatography. J->K

    Experimental workflow for the Suzuki-Miyaura coupling of 5-bromoindole.<[2][3][16]/center>

    The Stille Coupling: The Robust Problem-Solver

    While the Suzuki coupling is often the first choice, the Stille coupling remains an indispensable tool, particularly when other methods fail. [6]Its primary advantage lies in its remarkable tolerance for a wide array of functional groups and its ability to proceed under mild, non-basic conditions. [8][10] Advantages & Causality in Coupling 5-Bromoindoles

    • Base-Free Conditions: The most significant advantage of the Stille coupling for indole substrates is the absence of a strong base. This completely avoids the issue of N-H deprotonation, eliminating the primary pathway for debromination and other side reactions seen in Suzuki couplings. This can sometimes allow for the successful coupling of unprotected 5-bromoindoles.

    • High Functional Group Tolerance: The neutral conditions make the Stille reaction compatible with base-sensitive functional groups (e.g., esters, ketones) that might be problematic under Suzuki conditions. [10]* Reliability for Sterically Hindered Partners: Experience shows that Stille couplings can be more efficient than Suzuki for constructing sterically congested C-C bonds, as the transmetalation step can be less sensitive to steric hindrance. [12] Challenges & Considerations

    • Toxicity: The foremost drawback is the high toxicity of organostannane reagents and byproducts. [6][8]Strict safety protocols and appropriate waste disposal are mandatory. This is a major barrier to its use in industrial and large-scale synthesis.

    • Purification: Stannyl byproducts (e.g., tributyltin bromide) are often non-polar and can be difficult to separate from the desired product by standard chromatography, sometimes requiring specialized purification techniques. [6] Performance Data: Stille Coupling of Indole Derivatives

    Direct comparative data for Stille coupling on 5-bromoindole is less common in recent literature due to the preference for the Suzuki reaction. However, its effectiveness on the indole core is well-established.

    SubstrateCoupling PartnerCatalyst / LigandAdditiveSolventTemp (°C) / Time (h)Yield (%)
    N-acyl-2-iodoanilines*1-(tributylstannyl)-allenesPd₂(dba)₃ / TFPCuI, TBACDMFrt to 50 / 3-454-72 [21]
    Unprotected Indole-halide**Tributyl(furan-2-yl)stannane(Not specified)(Not specified)(Not specified)90 / Completion82 [8]
    Aryl HalideOrganostannanePd(PPh₃)₄LiClToluene90-100 / CompletionHigh (General) [8]

    *Note: This demonstrates a domino Stille coupling-cyclization to form indoles, highlighting the reaction's utility. **Note: This was for an intermediate in a complex synthesis, demonstrating high yield on an unprotected N-H containing substrate.

    Representative Experimental Protocol: Stille Coupling

    This protocol outlines a general procedure for the Stille coupling of a 5-bromoindole derivative.

    G cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 5-bromoindole and organostannane (1.1 eq) to a flask. B 2. Add catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and optional additive (e.g., LiCl). A->B C 3. Seal flask with a septum. B->C D 4. Purge with inert gas (e.g., Argon). C->D E 5. Add anhydrous, degassed solvent (e.g., Toluene or DMF). D->E F 6. Heat to 80-110 °C with stirring. E->F G 7. Monitor by TLC or LC-MS until completion. F->G H 8. Cool to room temperature. G->H I 9. Concentrate solvent. May require specific workup to remove tin (e.g., KF solution wash). H->I J 10. Dilute with organic solvent, wash with water and brine. I->J K 11. Dry, concentrate, and purify by column chromatography. J->K

    Experimental workflow for the Stille cross-coupling of 5-bromoindole.

    Final Verdict: A Scientist's Selection Guide

    The choice between Suzuki and Stille coupling is a classic decision in synthetic strategy, balancing efficiency, safety, and practicality.

    • Choose Suzuki Coupling as your default method. For the majority of applications involving the arylation of 5-bromoindoles, the Suzuki coupling is the superior choice. Its low toxicity, the ease of byproduct removal, and the wide availability of reagents make it a more practical, cost-effective, and environmentally friendly option. [6]For optimal results, an N-protected 5-bromoindole is strongly recommended to prevent side reactions and ensure reproducibility. [16]

    • Choose Stille Coupling for challenging cases. The Stille coupling should be reserved as a powerful problem-solver. It becomes the method of choice under specific circumstances:

      • When the 5-bromoindole substrate contains base-sensitive functional groups .

      • When the Suzuki coupling provides low yields , potentially due to steric hindrance or catalyst inhibition that cannot be solved by ligand screening. [12] 3. When a base-free protocol is mandatory for the stability of the starting materials or products.

    Ultimately, for drug development professionals and researchers, the Suzuki coupling represents a more pragmatic and sustainable platform for routine library synthesis and lead optimization. However, maintaining proficiency in the Stille coupling is invaluable, as it provides a robust and reliable alternative for those challenging substrates where the workhorse Suzuki reaction may falter. [6][12]

    References

    • How to avoid debromination in 5-bromoindole reactions. BenchChem.
    • Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. BenchChem.
    • A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of 2-Phenylpyridine-d9. BenchChem.
    • Cross‐coupling reactions of indoles and tetrahydroisoquinolines. ResearchGate.
    • 2,3-Disubstituted Indoles by Stille Cross- Coupling Reaction. Thieme.
    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
    • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
    • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
    • A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)carbamate. BenchChem.
    • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC.
    • Stille Coupling. Chemistry LibreTexts.
    • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC.
    • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). ResearchGate.
    • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
    • Suzuki Coupling. Organic Chemistry Portal.
    • Ch 23 Stille and Suzuki Coupling. YouTube.
    • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
    • 3.7.4 Stille Coupling. NPTEL.
    • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
    • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
    • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.

    Sources

    Validation

    Evaluating the Influence of the N-Butyl Group on Indole Reactivity: A Comparative Guide

    Executive Summary The indole scaffold is a privileged structure in medicinal chemistry and materials science. While unsubstituted (N-H) indoles are foundational, N-alkylation is frequently employed to tune a molecule's p...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The indole scaffold is a privileged structure in medicinal chemistry and materials science. While unsubstituted (N-H) indoles are foundational, N-alkylation is frequently employed to tune a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an objective, data-driven comparison of N-butylindole against its standard alternatives—N-H indole and N-methylindole . By analyzing the interplay of electronic induction, steric shielding, and lipophilicity, we establish how the N-butyl group dictates reactivity, specifically at the C-2 and C-3 positions.

    Structural Causality: Electronic vs. Steric Dynamics

    As a Senior Application Scientist, it is critical to look beyond standard reaction yields and understand the causality behind molecular behavior. The substitution of a hydrogen atom for an N-butyl group on the indole nitrogen introduces three distinct physicochemical shifts:

    • Electronic (+I) Effect: The nitrogen lone pair in indole is delocalized into the aromatic π -system. Alkyl groups are electron-donating via inductive (+I) effects. According to Mayr’s nucleophilicity scale, the transition from N-H indole to N-methylindole increases the nucleophilicity parameter ( N ) from 5.55 to 5.75[1]. N-butylindole shares this enhanced electron density, making its C-3 position significantly more reactive toward electrophiles than unsubstituted indole.

    • Steric Shielding: While the electronic profile of N-butylindole mimics N-methylindole, its steric profile is vastly different. The flexible, four-carbon chain creates a dynamic steric shield. This bulk restricts the approach of bulky electrophiles or organometallic reagents at the adjacent C-2 position[1].

    • Lipophilicity (LogP): The N-butyl chain drastically increases the molecule's lipophilicity. While this is highly desirable for improving the membrane permeability (ADME properties) of drug candidates, it complicates solution-phase chemistry by promoting the aggregation of organolithium intermediates in non-polar solvents.

    G NButyl N-Butyl Indole Elec Electronic (+I) Effect NButyl->Elec Steric Steric Bulk (C-4 Chain) NButyl->Steric Lipo Increased Lipophilicity NButyl->Lipo C3 Enhanced C-3 Nucleophilicity Elec->C3 Promotes C2 Hindered C-2 Approach Steric->C2 Restricts ADME Improved Membrane Permeability Lipo->ADME Enhances

    Diagram illustrating the structural effects of N-butyl alkylation on indole reactivity pathways.

    Comparative Performance Matrix

    To objectively evaluate the N-butyl group, we must benchmark it against N-H and N-methyl variants across key synthetic parameters.

    ParameterIndole (N-H)N-MethylindoleN-Butylindole
    C-3 Nucleophilicity (Mayr N ) Baseline ( N=5.55 )[1]Enhanced ( N=5.75 )[1]Enhanced ( N≈5.75 )
    Steric Hindrance at C-2 MinimalLowModerate-High (Flexible C-4 chain)
    C-2 Lithiation Conditions Requires N-protection or 2 eq. baseDirect, -10 °C to 0 °C[2]Direct, -78 °C (Requires TMEDA)
    Relative Lipophilicity (LogP) Low (~2.1)Moderate (~2.6)High (~4.0)
    N-H Acidity Interference High (pKa ~16.2)NoneNone

    Self-Validating Experimental Protocols

    The following methodologies demonstrate how to practically navigate the reactivity profile of N-butylindole. Each protocol is designed as a self-validating system , ensuring that the chemist can verify the success of intermediate steps before committing to downstream transformations.

    Protocol A: C-3 Electrophilic Aromatic Substitution (Vilsmeier-Haack Formylation)

    Because the N-butyl group enhances C-3 nucleophilicity without sterically blocking the distal C-3 position, Vilsmeier-Haack formylation proceeds with high efficiency.

    Step-by-Step Methodology:

    • Reagent Generation: In an oven-dried flask under argon, cool anhydrous DMF (3.0 equiv) to 0 °C. Add POCl 3​ (1.2 equiv) dropwise. Causality: This generates the highly electrophilic Vilsmeier iminium ion. Stir for 30 minutes until a pale yellow complex forms.

    • Substrate Addition: Dissolve N-butylindole (1.0 equiv) in anhydrous DMF and add dropwise to the complex at 0 °C.

    • Reaction Progression: Warm the mixture to room temperature and stir for 2 hours. Causality: The +I effect of the N-butyl group accelerates the nucleophilic attack of the C-3 carbon onto the iminium ion.

    • Self-Validation Check: Pull a 50 μ L aliquot, quench in saturated NaHCO 3​ , extract with EtOAc, and run a TLC (Hexane/EtOAc 4:1). The starting material ( Rf​≈0.8 ) should be completely consumed, replaced by a highly UV-active baseline spot (the iminium intermediate).

    • Hydrolysis: Pour the reaction mixture over crushed ice and adjust the pH to 8 using 2M NaOH. Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

    • Final Validation: 1 H NMR will show a distinct aldehyde proton at ~9.9 ppm and the disappearance of the C-3 aromatic proton, confirming regioselective formylation.

    Protocol B: Regioselective C-2 Lithiation

    While N-methylindole can be lithiated at relatively mild temperatures (-10 °C)[2], the lipophilic N-butyl chain promotes the formation of stable, unreactive hexameric organolithium aggregates. This protocol utilizes TMEDA and strict cryogenic control to overcome this barrier.

    Step-by-Step Methodology:

    • Preparation: Dissolve N-butylindole (1.0 equiv) in anhydrous THF (0.2 M). Add anhydrous TMEDA (1.2 equiv). Causality: TMEDA acts as a bidentate Lewis base, coordinating to the lithium ion and breaking up the lipophilic aggregates, thereby increasing the basicity of n-BuLi.

    • Cryogenic Deprotonation: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Causality: The extreme cold prevents the n-BuLi from attacking the THF solvent or undergoing nucleophilic addition to the indole ring, compensating for the steric hindrance at C-2.

    • Self-Validation Check (Critical): Before adding an expensive electrophile, pull a 0.1 mL aliquot and quench it in 0.5 mL of D 2​ O. Extract with 1 mL of Et 2​ O, evaporate the solvent, and run a rapid 1 H NMR. The complete disappearance of the C-2 proton singlet (~7.1 ppm) confirms >95% lithiation.

    • Electrophilic Trapping: Once validated, add the desired electrophile (e.g., an alkyl halide or DMF) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature over 4 hours.

    • Quench & Isolate: Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, and purify via flash chromatography.

    References

    • Mayr, H., et al. "Nucleophilicity Parameters of Enamides and Their Implications for Organocatalytic Transformations." Journal of Organic Chemistry, 2006, 71(24), 9088-9095. URL:[Link]

    • Frank, K. E., et al. "Synthesis of A-9758, an Inverse Agonist of Retinoic Acid-Related Orphan Receptor γt." ACS Omega, 2022. URL:[Link]

    • Lakhdar, S., et al. "Nucleophilic Reactivities of Indoles." Accounts of Chemical Research, 2003. URL:[Link]

    Sources

    Comparative

    A Comparative Guide to Novel Synthetic Routes for 5-Bromo-1-butyl-3-iodo-1H-indole

    This guide provides a detailed comparison of two strategic synthetic pathways for the synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole, a valuable substituted indole derivative for potential applications in medicinal chemis...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a detailed comparison of two strategic synthetic pathways for the synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole, a valuable substituted indole derivative for potential applications in medicinal chemistry and materials science. We will explore two distinct, logical approaches: a linear synthesis commencing with functionalization of the nitrogen (Route A) and an alternative sequence involving initial C3-iodination followed by N-alkylation (Route B). By presenting detailed, side-by-side protocols and a thorough comparative analysis, this document aims to equip researchers, chemists, and drug development professionals with the insights needed to select the most efficient route for their specific laboratory and scalable production needs.

    Introduction: The Significance of Substituted Indoles

    The indole nucleus is a cornerstone scaffold in a vast array of biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] Functionalization of the indole ring at specific positions is a critical strategy in drug discovery for modulating pharmacological properties such as receptor binding affinity, selectivity, and metabolic stability.[2] The target molecule, 5-Bromo-1-butyl-3-iodo-1H-indole, possesses three key points of diversity: a bromine atom at the 5-position, a butyl group on the indole nitrogen, and an iodine atom at the 3-position. The halogen atoms, in particular, are exceptionally useful synthetic handles for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making this molecule a versatile intermediate for building complex molecular architectures.[3][4]

    This guide moves beyond theoretical discussion to provide two robust, experimentally grounded synthetic routes, explaining the causal chemistry behind each step and offering a clear framework for comparison.

    Route A: Linear Synthesis via N-Alkylation then C3-Iodination

    This strategy represents a classic and highly reliable approach, beginning with a commercially available 5-bromoindole. The rationale is to first install the robust alkyl group on the nitrogen, which is a common and high-yielding transformation, before proceeding to the more delicate electrophilic iodination at the electron-rich C3 position.

    Diagram of Synthetic Pathway A

    Route_A Start 5-Bromo-1H-indole Inter 5-Bromo-1-butyl-1H-indole Start->Inter Step A1: N-Alkylation NaH, 1-Bromobutane DMF, 0°C to RT End 5-Bromo-1-butyl-3-iodo-1H-indole Inter->End Step A2: C3-Iodination N-Iodosuccinimide (NIS) Acetonitrile, RT

    Caption: Route A workflow: N-Alkylation followed by C3-Iodination.

    Experimental Protocols for Route A

    Step A1: Synthesis of 5-Bromo-1-butyl-1H-indole

    • Rationale: This N-alkylation proceeds via a standard nucleophilic substitution.[2] Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion. Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, effectively solvating the sodium cation and promoting the reaction. The reaction is initiated at 0°C to control the initial exothermic deprotonation before the alkylating agent, 1-bromobutane, is added.[2][5]

    • Protocol:

      • To a dry, nitrogen-flushed round-bottom flask, add 5-bromo-1H-indole (1.0 eq).

      • Dissolve the starting material in anhydrous DMF (approx. 0.5 M concentration).

      • Cool the stirred solution to 0°C using an ice bath.

      • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Gas evolution (H₂) will be observed.

      • Allow the mixture to stir at 0°C for 30 minutes, at which point the solution should become homogeneous.

      • Add 1-bromobutane (1.1 eq) dropwise via syringe.

      • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring progress by TLC (Thin Layer Chromatography).

      • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

      • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

      • Purify the crude residue by silica gel column chromatography (e.g., 5% ethyl acetate in hexanes) to yield the pure product.

    Step A2: Synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole

    • Rationale: The C3 position of the indole ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. N-Iodosuccinimide (NIS) is a mild and highly effective electrophilic iodinating agent.[6][7] It provides an electrophilic iodine source ("I⁺") that readily attacks the nucleophilic C3 position. Acetonitrile is a suitable polar aprotic solvent for this transformation. This reaction is often rapid and clean at room temperature.[4]

    • Protocol:

      • In a round-bottom flask protected from light, dissolve 5-bromo-1-butyl-1H-indole (1.0 eq) in acetonitrile (approx. 0.2 M).

      • To the stirred solution, add N-Iodosuccinimide (1.1 eq) in one portion at room temperature.

      • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

      • Once complete, dilute the reaction mixture with water.

      • Extract the product with ethyl acetate (3x).

      • Combine the organic layers and wash with aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any residual iodine, followed by a brine wash.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • The crude product can be purified by recrystallization or a short silica gel plug if necessary to yield the final product.

    Route B: Alternative Sequence via C3-Iodination then N-Alkylation

    This route explores the feasibility of reversing the functionalization order. The primary scientific question is how the presence of a bulky, electron-withdrawing iodine atom at the C3 position influences the subsequent N-alkylation step. This pathway begins with the iodination of the commercially available 5-bromo-1H-indole.

    Diagram of Synthetic Pathway B

    Route_B Start 5-Bromo-1H-indole Inter 5-Bromo-3-iodo-1H-indole Start->Inter Step B1: C3-Iodination Iodine (I₂), KOH DMF, RT End 5-Bromo-1-butyl-3-iodo-1H-indole Inter->End Step B2: N-Alkylation 1-Bromobutane, K₂CO₃ Acetone, Reflux

    Caption: Route B workflow: C3-Iodination followed by N-Alkylation.

    Experimental Protocols for Route B

    Step B1: Synthesis of 5-Bromo-3-iodo-1H-indole

    • Rationale: This method provides an alternative to NIS for iodination. A mixture of molecular iodine (I₂) and a base like potassium hydroxide (KOH) can effectively iodinate indoles. The base deprotonates the indole N-H, and while the resulting anion has significant C3-nucleophilicity, the precise mechanism can be complex. This method is often cost-effective for larger-scale reactions. The known compound 5-bromo-3-iodo-1H-indole serves as the target for this step.[8]

    • Protocol:

      • Dissolve 5-bromo-1H-indole (1.0 eq) and potassium hydroxide (KOH, 2.5 eq) in DMF in a round-bottom flask.

      • Stir the mixture at room temperature for 20 minutes.

      • Add a solution of iodine (I₂, 1.1 eq) in DMF dropwise to the reaction mixture.

      • Continue stirring at room temperature for 2-4 hours, monitoring by TLC.

      • Upon completion, pour the reaction mixture into ice water.

      • Collect the precipitated solid by vacuum filtration.

      • Wash the solid thoroughly with water and then with a small amount of cold diethyl ether.

      • Dry the solid under vacuum to obtain the 5-bromo-3-iodo-1H-indole intermediate.

    Step B2: Synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole

    • Rationale: The final N-alkylation step is performed on the C3-iodinated intermediate. The electron-withdrawing nature of the iodine at C3 may slightly increase the acidity of the N-H proton but could also introduce steric hindrance. A milder base such as potassium carbonate (K₂CO₃) in a solvent like acetone under reflux conditions is a common and effective alternative to the NaH/DMF system, often leading to easier workups.

    • Protocol:

      • To a round-bottom flask, add 5-bromo-3-iodo-1H-indole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone.

      • To the stirred suspension, add 1-bromobutane (1.2 eq).

      • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

      • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

      • Concentrate the filtrate under reduced pressure.

      • Dissolve the residue in ethyl acetate and wash with water and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

      • Purify the crude product by column chromatography or recrystallization to yield the final product.

    Comparative Analysis

    The choice between Route A and Route B depends on several factors including scale, reagent availability, and desired purity profile of intermediates.

    MetricRoute A (N-Alkylate then Iodinate)Route B (Iodinate then N-Alkylate)Analysis
    Overall Strategy Linear synthesis with late-stage iodination.Functionalization sequence is reversed.Route A is arguably more conventional, functionalizing the most reactive site (C3) last. Route B tests the influence of a C3 substituent on N-alkylation.
    Key Intermediate 5-Bromo-1-butyl-1H-indole5-Bromo-3-iodo-1H-indoleThe intermediate in Route A is less complex and potentially more stable for long-term storage. The intermediate in Route B is a solid that can be easily isolated by filtration.
    Reagent Handling Requires handling of pyrophoric NaH.Uses common, non-pyrophoric bases (KOH, K₂CO₃).Route B is advantageous from a safety perspective, avoiding the use of sodium hydride, which requires an inert atmosphere and careful quenching.
    Reaction Conditions Step A1 requires anhydrous conditions and inert atmosphere. Step A2 is straightforward.Step B1 is a simple benchtop reaction. Step B2 requires heating (reflux).Route A has a more demanding first step, while Route B's second step requires a longer reaction time at elevated temperature.
    Potential Yield High yields are typically reported for both N-alkylation of indoles and NIS iodination.C3-iodination yields can be very high. The final N-alkylation may be slower due to steric hindrance from the adjacent iodine atom.Route A is likely to have a higher overall yield due to the potentially more efficient final step.
    Purification Both steps require silica gel chromatography for highest purity.Step B1 can yield a solid pure enough for the next step via filtration. Step B2 requires purification.Route B may offer a slight advantage by avoiding chromatography for the intermediate, which is beneficial at larger scales.

    Conclusion and Recommendation

    Both Route A and Route B present viable and robust pathways to the target molecule, 5-Bromo-1-butyl-3-iodo-1H-indole.

    Route A is recommended for most laboratory-scale syntheses. Its predictability and the use of the highly reliable NIS iodination on an activated substrate make it a high-confidence pathway to obtain the final product in excellent purity and yield. The main drawback is the requirement for handling sodium hydride.

    Route B is a compelling alternative, particularly for process development and scale-up operations. It avoids pyrophoric reagents, potentially simplifying the operational setup. Furthermore, the isolation of a solid intermediate by simple filtration is a significant advantage over mandatory chromatography. The key consideration for this route is the optimization of the final N-alkylation step, which may require longer reaction times or stronger conditions to overcome any steric or electronic effects of the C3-iodo substituent.

    Ultimately, the optimal route will be determined by the specific constraints and goals of the research or production campaign. This guide provides the foundational data and rationale to make an informed decision.

    References

    • Garg, N. K., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Angewandte Chemie International Edition, 57(29), 8948-8971. Available from: [Link]

    • Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10), 1336-1349. Available from: [Link]

    • Wikipedia. Fischer indole synthesis. Available from: [Link]

    • Cravotto, G., et al. (2019). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 24(22), 4136. Available from: [Link]

    • Beller, M., et al. (2003). Tandem Hydroformylation/Fischer Indole Synthesis: A Novel and Convenient Approach to Indoles from Olefins. Organic Letters, 5(17), 3037-3039. Available from: [Link]

    • Carlin, R. B., & Fisher, E. E. (1948). The Fischer Indole Synthesis. IV. Halogen Interchange during the Zinc Halide Induced Fischer Reactions of Acetophenone 2,6-Dihalophenylhydrazones. Journal of the American Chemical Society, 70(10), 3421-3424. Available from: [Link]

    • Google Patents. US6972336B2 - N-alkylation of indole derivatives.
    • Beilstein Archives. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Available from: [Link]

    • National Center for Biotechnology Information. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available from: [Link]

    • ResearchGate. Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. Available from: [Link]

    • Google Patents. CN102558017A - Method for preparing 5-bromoindole.
    • Stoltz, B. M., et al. (2018). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. ACS Catalysis, 8(11), 10834-10839. Available from: [Link]

    • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available from: [Link]

    • ResearchGate. (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Available from: [Link]

    • ResearchGate. N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Available from: [Link]

    • Baran, P. S., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Journal of the American Chemical Society, 143(24), 9033-9039. Available from: [Link]

    • Drescher, M., et al. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3205. Available from: [Link]

    • MANAC Inc. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Available from: [Link]

    • PubChem. 5-bromo-3-iodo-1H-indole. Available from: [Link]

    • Gevorgyan, V., et al. (2018). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. Organic Letters, 20(10), 3145-3149. Available from: [Link]

    • MANAC Inc. (2023). Carbonyl compound iodination: Aliphatic compound iodination reactions (4). Available from: [Link]

    • Reddy, C. S., et al. (2009). Iodine catalyzed and tertiary butyl ammonium bromide promoted preparation of benzoxazaphosphininyl phenylboronates. ARKIVOC, 2009(11), 28-36. Available from: [Link]

    Sources

    Validation

    A Comparative Guide to the Photophysical Properties of Bromo- versus Iodo-Substituted Indoles

    For Researchers, Scientists, and Drug Development Professionals In the landscape of molecular probes, photosensitizers, and pharmaceutical agents, the indole scaffold stands as a privileged structure. Its inherent photop...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of molecular probes, photosensitizers, and pharmaceutical agents, the indole scaffold stands as a privileged structure. Its inherent photophysical properties, however, can be dramatically modulated through strategic functionalization. Among the most potent modifications is halogenation, with bromine and iodine substitution offering a powerful tool to manipulate excited-state dynamics. This guide provides an in-depth comparison of the photophysical properties of bromo- versus iodo-substituted indoles, offering field-proven insights and experimental data to inform rational molecular design.

    The Decisive Influence: The Heavy-Atom Effect

    The fundamental principle governing the disparate photophysical behaviors of bromo- and iodo-substituted indoles is the heavy-atom effect . This effect enhances spin-orbit coupling, a relativistic interaction that facilitates "forbidden" transitions between electronic states of different spin multiplicity, namely intersystem crossing (ISC) from a singlet excited state (S₁) to a triplet excited state (T₁).[1] The magnitude of this effect is proportional to the fourth power of the atomic number of the halogen. Consequently, iodine (atomic number 53) exerts a significantly stronger heavy-atom effect than bromine (atomic number 35).

    This enhanced spin-orbit coupling has profound consequences for the de-excitation pathways of the indole chromophore. In essence, the presence of a heavier halogen opens up a more efficient non-radiative decay channel (ISC), which competes with fluorescence (radiative decay from S₁). As we will explore, this leads to a dramatic quenching of fluorescence and a significant enhancement of phosphorescence in iodo-substituted indoles compared to their bromo- counterparts.

    Comparative Analysis of Photophysical Data

    The following table summarizes key photophysical parameters for representative bromo- and iodo-substituted indoles. It is important to note that a direct, comprehensive side-by-side comparison under identical conditions is scarce in the literature. The data presented here is a compilation from various sources and should be interpreted with consideration of the different experimental conditions.

    CompoundAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Fluorescence Quantum Yield (Φ_f)Phosphorescence Quantum Yield (Φ_p)Fluorescence Lifetime (τ_f) (ns)Phosphorescence Lifetime (τ_p) (ms)
    5-Bromoindole ~280-295[2][3]~310-330[2]0.0034[2]Comparable to indole[2]-~6-7[4]
    5-Iodoindole ~285-300~320-340[5]Significantly quenchedExpected to be higher than 5-bromoindole--
    6-Bromoindole ~280-295~315-335----
    6-Iodoindole ~285-305~325-345----

    As the data for 5-bromoindole illustrates, even the "lighter" of the two heavy halogens significantly quenches fluorescence compared to unsubstituted indole.[2] While quantitative data for iodoindoles is less prevalent, the established principles of the heavy-atom effect strongly suggest that their fluorescence quantum yields would be even lower, and their phosphorescence quantum yields and rates of intersystem crossing would be significantly higher. For instance, studies on other aromatic systems have shown that iodination can lead to an order of magnitude suppression of fluorescence compared to bromination.[6]

    Mechanistic Insights: A Deeper Dive into Excited-State Dynamics

    The photophysical pathways of halogenated indoles can be visualized as a competition between fluorescence and intersystem crossing.

    G cluster_bromo Bromo-Indole S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) S1->T1 k_ISC (Br) S1->T1 k_ISC (I) >> k_ISC (Br) T1->S0 Phosphorescence T1->S0 Non-radiative Decay

    Caption: Jablonski diagram illustrating the dominant photophysical pathways in halogenated indoles.

    Upon photoexcitation to the S₁ state, the molecule can relax via several pathways:

    • Fluorescence: Radiative decay back to the ground state (S₀), emitting a photon. This process is highly efficient in many organic molecules but is significantly hampered by the presence of heavy atoms.

    • Internal Conversion (IC): A non-radiative transition to a lower electronic state of the same spin multiplicity.

    • Intersystem Crossing (ISC): A non-radiative transition to a state of different spin multiplicity (i.e., from S₁ to T₁). This is the key process enhanced by the heavy-atom effect.[1]

    For iodo-substituted indoles, the rate of ISC (k_ISC) is substantially larger than for their bromo- counterparts. This has two major consequences:

    • Fluorescence Quenching: The rapid population of the triplet state depopulates the singlet state, leading to a dramatic decrease in fluorescence intensity and quantum yield.

    • Enhanced Phosphorescence: The increased population of the T₁ state leads to a higher probability of phosphorescence, the radiative decay from T₁ to S₀. While phosphorescence is a "forbidden" transition with a much longer lifetime than fluorescence, the heavy-atom effect can enhance its rate.

    Experimental Workflows: Probing the Photophysical Landscape

    To experimentally validate and quantify the photophysical properties of halogenated indoles, a suite of spectroscopic techniques is employed.

    G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data Data Analysis Start Starting Materials Synthesis Halogenation Reaction Start->Synthesis Purification Chromatography/Recrystallization Synthesis->Purification UVVis UV-Vis Absorption Purification->UVVis Fluorescence Steady-State & Time-Resolved Fluorescence Purification->Fluorescence Phosphorescence Phosphorescence Spectroscopy Purification->Phosphorescence Transient Transient Absorption Spectroscopy Purification->Transient Analysis Determination of: - λ_abs, λ_em - Quantum Yields (Φ) - Lifetimes (τ) - Intersystem Crossing Rates (k_ISC) UVVis->Analysis Fluorescence->Analysis Phosphorescence->Analysis Transient->Analysis

    Caption: General experimental workflow for the synthesis and photophysical characterization of halogenated indoles.

    Experimental Protocols

    1. Synthesis of Halogenated Indoles

    A common route for the synthesis of 5- and 6-haloindoles involves the halogenation of the corresponding bromo- or iodo-anilines followed by cyclization, or through direct halogenation of the indole core, though this can sometimes lead to issues with regioselectivity. For instance, 6-iodoindole can be synthesized from 6-bromoindole via a copper-catalyzed halogen exchange reaction.[7] Similarly, 5-iodoindole can be prepared from 5-bromoindole.[8]

    Step-by-Step Synthesis of 6-Iodoindole from 6-Bromoindole: [7]

    • To a solution of 6-bromo-1H-indole in dioxane under a nitrogen atmosphere, add sodium iodide (NaI), copper(I) iodide (CuI), and N,N'-dimethylethylenediamine.

    • Purge the reaction mixture with nitrogen for several minutes to remove oxygen.

    • Heat the mixture overnight in an oil bath at 110 °C under a nitrogen atmosphere.

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Add ethyl acetate and water to the residue and separate the organic and aqueous phases.

    • Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain 6-iodo-1H-indole.

    2. Measurement of Photoluminescence Quantum Yield (PLQY)

    The PLQY is a measure of the efficiency of the emission process. The absolute method using an integrating sphere is the most accurate.

    Protocol for Absolute PLQY Measurement: [4][9]

    • Place the sample (in a cuvette for solutions or as a solid film) inside an integrating sphere.

    • Irradiate the sample with a monochromatic light source (e.g., a laser or a xenon lamp with a monochromator).

    • Record the spectrum of the excitation light without the sample in the sphere (blank measurement).

    • Record the spectrum with the sample in the sphere. This will show the scattered excitation light and the sample's emission.

    • The number of absorbed photons is the difference between the integrated intensity of the excitation light in the blank and sample measurements.

    • The number of emitted photons is the integrated intensity of the emission spectrum.

    • The PLQY is the ratio of the number of emitted photons to the number of absorbed photons.

    3. Measurement of Excited-State Lifetimes

    Fluorescence Lifetime (τ_f): Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring nanosecond-scale fluorescence lifetimes.

    Phosphorescence Lifetime (τ_p): For microsecond to millisecond lifetimes, multichannel scaling (MCS) or time-gated spectroscopy is employed.

    4. Transient Absorption Spectroscopy

    This pump-probe technique is crucial for directly observing the triplet state and determining the rate of intersystem crossing.

    Protocol for Nanosecond Transient Absorption Spectroscopy: [10]

    • A high-intensity laser pulse (the "pump") excites the sample to the S₁ state.

    • A second, broadband light source (the "probe") is passed through the sample at a specific time delay after the pump pulse.

    • The absorption of the probe light by the transient species (e.g., the triplet state) is measured.

    • By varying the time delay between the pump and probe pulses, the formation and decay of the transient species can be monitored, allowing for the determination of the ISC rate and triplet state lifetime.

    Conclusion and Future Directions

    The substitution of bromine and, more potently, iodine onto the indole scaffold provides a robust strategy for tuning its photophysical properties. The pronounced heavy-atom effect of iodine leads to a significant quenching of fluorescence and an enhancement of intersystem crossing, making iodo-substituted indoles promising candidates for applications requiring high triplet state yields, such as photodynamic therapy and triplet-triplet annihilation upconversion.

    Conversely, for applications where strong fluorescence is desired, such as in bio-imaging probes, heavy-atom substitution, particularly with iodine, should be approached with caution. The predictable nature of the heavy-atom effect allows for the rational design of indole-based molecules with tailored photophysical characteristics, opening up new avenues for the development of advanced functional materials and therapeutic agents. Further systematic studies directly comparing a series of bromo- and iodo-substituted indoles under identical conditions are warranted to provide a more comprehensive quantitative understanding and to further refine predictive models for molecular design.

    References

    • Pomarico, E. et al. Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin-Orbit Coupling and Density of States. The Journal of Physical Chemistry A 122, 7035-7045 (2018).
    • Pomarico, E. et al. Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin-Orbit Coupling and Density of States. Queen Mary University of London (2018).
    • Andor. Introduction to Transient Spectroscopy and its applications. [Link]

    • Request PDF. Synthesis of Indoles: Efficient Functionalisation of the 7Position. [Link]

    • PubMed. The first one-pot synthesis of L-7-iodotryptophan from 7-iodoindole and serine, and an improved synthesis of other L-7-halotryptophans. [Link]

    • PubMed. Does the Intersystem Crossing Rate of β-Iodinated Phosphorus Corrole Depend on Iodine Numbers and/or Positions? [Link]

    • Chemistry Stack Exchange. Collisonally induced intersystem crossing. (2015). [Link]

    • Taylor & Francis. Full article: Determination of absolute quantum yields of luminescing nanomaterials over a broad spectral range: from the integrating sphere theory to the correct methodology. [Link]

    • ACS Publications. The First One-Pot Synthesis of l-7-Iodotryptophan from 7-Iodoindole and Serine, and an Improved Synthesis of Other l-7-Halotryptophans | Organic Letters. (2014). [Link]

    • ResearchGate. The First One-Pot Synthesis of l-7-Iodotryptophan from 7-Iodoindole and Serine, and an Improved Synthesis of Other l-7-Halotryptophans | Request PDF. [Link]

    • ACS Publications. Convenient synthesis of 5-iodoindole | The Journal of Organic Chemistry. [Link]

    • Spin–Vibronic Control of Intersystem Crossing in Iodine-Substituted Heptamethine Cyanines. [Link]

    • RSC Publishing. nσ* and πσ* excited states in aryl halide photochemistry: a comprehensive study of the UV photodissociation dynamics of iodobenzene. [Link]

    • ACS Publications. Convenient synthesis of 5-iodoindole. (1967). [Link]

    • ResearchGate. Communication: XUV transient absorption spectroscopy of iodomethane and iodobenzene photodissociation | Request PDF. [Link]

    • Rsc.org. Supporting Information Impact of iodine loading and substitution position on intersystem crossing efficiency in a series of ten. [Link]

    • PubMed. The triplet-state lifetime of indole derivatives in aqueous solution. [Link]

    • Boston University. Excited State Dynamics of Molecules in Liquids and Solids. [Link]

    • ResearchGate. Synthesis of 4‐iodo‐6‐azaindoles and 2,5‐disubstituted 6‐azaindoles.. [Link]

    • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). [Link]

    • PubMed. Communication: XUV Transient Absorption Spectroscopy of Iodomethane and Iodobenzene Photodissociation. [Link]

    • Infoscience. Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution and. [Link]

    • RSC Publishing. A study of transient species formed during aromatic nitrosodeiodination - Journal of the Chemical Society, Perkin Transactions 2. [Link]

    • Organic Chemistry Portal. Synthesis of indoles. [Link]

    • CORE. Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a. [Link]

    • HHU. Fluorescent Indolo[3,2-a]phenazines against Toxoplasma gondii: Concise Synthesis by Gold-Catalyzed Cycloisomerization with 1,2-S. [Link]

    • PMC - NIH. Dynamics of the charge transfer to solvent process in aqueous iodide. (2024). [Link]

    • ACS Publications. Interlaboratory Comparison on Absolute Photoluminescence Quantum Yield Measurements of Solid Light Converting Phosphors with Three Commercial Integrating Sphere Setups | Analytical Chemistry. (2024). [Link]

    • RosDok - Universität Rostock. SYNTHESIS AND CATALYTIC FUNCTIONALIZATION OF BIOLOGICALLY ACTIVE INDOLES. (2008). [Link]

    • ResearchGate. Fluorescence properties of 2-aryl substituted indoles | Request PDF. [Link]

    • RSC Publishing. Impact of iodine loading and substitution position on intersystem crossing efficiency in a series of ten methylated-meso-phenyl-BODIPY dyes. (2021). [Link]

    • Indian Academy of Sciences. Photophysical properties of 5-hydroxyindole (5HI): Laser flash photolysis study. [Link]

    • PMC - NIH. Excited-State Aromatization Drives Nonequilibrium Planarization Dynamics. [Link]

    • eScholarship. All-XUV Pump-Probe Transient Absorption Spectroscopy of the Structural Molecular Dynamics of Di-iodomethane. (2021). [Link]

    • ACS Publications. Solvation Ultrafast Dynamics of Reactions. 14. Molecular Dynamics and ab Initio Studies of Charge-Transfer Reactions of Iodine in Benzene Clusters | The Journal of Physical Chemistry A. [Link]

    • NIH. 5-Iodo-1H-indole | C8H6IN | CID 2782313 - PubChem. [Link]

    • MDPI. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. (2023). [Link]

    • PMC. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. [Link]

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    Comparative

    Comparative analysis of the stability of different N-alkylated halo-indoles

    Comparative Guide to the Chemical and Metabolic Stability of N-Alkylated Halo-Indoles The indole scaffold is a ubiquitous pharmacophore in medicinal chemistry, frequently modified to optimize target affinity and pharmaco...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Guide to the Chemical and Metabolic Stability of N-Alkylated Halo-Indoles

    The indole scaffold is a ubiquitous pharmacophore in medicinal chemistry, frequently modified to optimize target affinity and pharmacokinetic profiles. Among the most effective structural interventions are halogenation of the benzenoid ring (C-4 to C-7) and alkylation at the pyrrolic nitrogen (N-1). This guide provides a comparative analysis of how different combinations of halogens and N-alkyl groups influence the chemical and metabolic stability of the indole core, supported by experimental methodologies and mechanistic insights.

    The Mechanistic Impact of Structural Variables

    Halogenation: Electronic Shielding and Lipophilicity

    The introduction of halogens (F, Cl, Br, I) to the indole core fundamentally alters its electron density and steric profile. Halogenation generally improves metabolic stability by sterically and electronically blocking Cytochrome P450 (CYP450) mediated oxidation sites[1].

    • Fluorine (F): As a bioisostere for hydrogen, fluorine modulates metabolic stability and acidity without significantly increasing steric bulk[2]. Organofluoro indoles often display vastly increased metabolic stability and bioavailability compared to non-fluorinated analogs due to the high C–F bond dissociation energy[3].

    • Chlorine (Cl), Bromine (Br), and Iodine (I): These heavier halogens progressively enhance lipophilicity (LogP) and facilitate hydrophobic interactions or halogen bonding with biological targets[2]. However, this increased lipophilicity can sometimes lead to higher intrinsic clearance ( CLint​ ) if non-specific protein binding or alternative metabolic pathways are triggered[4].

    N-Alkylation: Modulating Hydrogen Bonding

    Unsubstituted indoles possess an N-H bond that acts as a hydrogen bond donor, which can limit membrane permeability. N-alkylation masks this donor, improving passive diffusion. However, the N-alkyl group introduces a new metabolic liability: CYP450-mediated N-dealkylation.

    • N-Methyl: Highly susceptible to oxidative N-demethylation.

    • N-Isopropyl: Increased steric bulk around the nitrogen slows down the rate of N-dealkylation, improving half-life.

    • N-Benzyl: While highly lipophilic, the benzylic position is highly activated and exceptionally prone to rapid oxidative cleavage.

    Quantitative Performance Comparison

    The following table synthesizes the relative stability profiles of various N-alkylated halo-indoles, demonstrating the interplay between halogen selection and N-alkyl steric bulk.

    Indole DerivativeHalogen (Position)N-Alkyl GroupChemical Stability (Oxidation)Metabolic t1/2​ (HLM)Lipophilicity (LogP Trend)Primary Metabolic Liability
    5-Fluoro-N-methylindole F (C-5)MethylHighModerateLowN-Demethylation
    5-Bromo-N-methylindole Br (C-5)MethylHighModerateHighN-Demethylation
    5-Fluoro-N-isopropylindole F (C-5)IsopropylVery HighHighModerateSterically Hindered (Stable)
    5-Chloro-N-benzylindole Cl (C-5)BenzylModerateLowVery HighBenzylic Oxidation
    Unsubstituted Indole NoneNoneLowVery LowLowestRing Hydroxylation (C-2/C-3)

    Experimental Methodologies

    To ensure reproducibility and trustworthiness in stability profiling, the following self-validating protocols detail the synthesis and metabolic evaluation of these compounds.

    Protocol A: Regioselective N-Alkylation of Halo-Indoles

    Because the C-3 position of indole is highly nucleophilic, achieving selective N-alkylation requires thermodynamic control. Classical conditions utilize a strong base in a polar aprotic solvent to completely deprotonate the indole nitrogen, forming the highly reactive indolate anion[5].

    • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Ar or N₂). Dissolve the halo-indole substrate (1.0 eq) in anhydrous DMF (0.2 M). Causality: DMF effectively solvates the counter-ion, leaving the indolate anion highly reactive and favoring N-alkylation over C-alkylation[5].

    • Deprotonation: Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen gas evolution ceases. Causality: Complete deprotonation is critical; incomplete deprotonation leaves neutral indole which can undergo competitive kinetic C3-alkylation[5].

    • Alkylation: Add the alkyl halide (e.g., iodomethane or isopropyl bromide, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Quenching & Validation: Quench the reaction carefully with ice-cold water to destroy unreacted NaH. Extract with Ethyl Acetate (3x). Validate regioselectivity via 1 H-NMR (absence of the N-H broad singlet and presence of the N-alkyl aliphatic signals).

    Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

    This assay isolates Phase I oxidative metabolism to predict the in vivo half-life of the synthesized derivatives.

    • Incubation Setup: Prepare a 1 µM solution of the N-alkylated halo-indole in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM). Pre-incubate at 37 °C for 5 minutes.

    • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction. Causality: NADPH is the obligate electron donor for CYP450 enzymes; omitting it in a control sample validates that degradation is strictly CYP-mediated.

    • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and ensuring precise kinetic time-points.

    • Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

    Mechanistic Visualizations

    The following diagrams illustrate the logical flow of the synthesis protocol and the subsequent metabolic degradation pathways.

    SynthesisWorkflow Indole Halo-Indole Substrate (Weak Nucleophile) Base NaH in DMF (Deprotonation) Indole->Base 0°C, Inert Atm Anion Indolate Anion (Reactive Intermediate) Base->Anion H2 Gas Evolution Alkyl Alkyl Halide Addition (SN2 Mechanism) Anion->Alkyl Electrophilic Attack N_Alkyl N-Alkylated Product (Thermodynamic) Alkyl->N_Alkyl Major Pathway C_Alkyl C3-Alkylated Product (Kinetic Impurity) Alkyl->C_Alkyl Minor Pathway (If incomplete deprotonation)

    Caption: Workflow for regioselective N-alkylation of halo-indoles favoring thermodynamic control.

    MetabolicPathway Parent N-Alkyl Halo-Indole CYP HLM / CYP450 (+ NADPH) Parent->CYP Dealkyl N-Dealkylation (Labile N-Alkyl) CYP->Dealkyl Primary Clearance Oxidation Ring Oxidation (Blocked by Halogen) CYP->Oxidation Steric/Electronic Block Metab1 Dealkylated Indole + Aldehyde Dealkyl->Metab1 Metab2 Stable Excretion Oxidation->Metab2

    Caption: CYP450-mediated metabolic degradation pathways of N-alkylated halo-indoles.

    References

    • [Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species],[nih.gov],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqmGTFMyfRCKLO3_RK3LlnlQ_UVgaaj3co2YmtA7S9pS_9Oxgg54CjUwjAJh6AstPR3JlgaW9wF9-BE8j4wzSPh4hVnv4HvYiqozDbrUdzXxhzZE43Ahjh7kmDeYPxZopS7FEovArHIkX-WC_3] 2.[Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures], [researchgate.net],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIzzOu8wnmF0QSeTcNXhU4rLKSFmvkWOaqFWNcpw8_PXIwliNzyTYQwsytvoH43ZTn3jxa_0Y2CuxvqRD3IhuS_4cpyepIMFnSFZfbDfRKqi3CQ5j6JV6TJRQD75Bc8zBiacY_TKnUr1cSSzbxdJncgde56-5MwBzJ9KAQwZPy8YlUJjg4Vp7e8ePQmRIJpQiYBQaBcp6BFiVtJDz9XggZ-bx39Qtqfx6tdxu5DhSMop-X-X7AiXrA9UgcSJ-VnDtgBLLzFj8rwvdu9m0xN-TE7tKBtSoPlDaOS7VedFw-DLkpqKl51VCHwYnaYCXf]
    • [Optimization of reaction conditions for N-alkylation of indoles],[benchchem.com],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFj5DUcqB8CIJclBHn-tKvLy28oLgwm4HUGDI2p73vR5ABAM3nMwhcZid0ZfSfmVfXZrhDzsdf_vy_W9rviXDw47prUdBZrWwv-41I_RfxBupaF6pS9iw75d7_uNPMnVTomt7yCr9o6g7iMgmejp2QKmvsQm4zMFvFWXrceX5-J4AS_3GJMjxy8I89CCMAYqAmvAMjq7imkPCQaCA=] 4.[Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor], [researchgate.net],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF6ejaOXltJUJT_0t4axoGF3-kJIZBwA92dA4BntMDOBvab8ABw9CRVsG4THmJ8aJoE69m36hbslraTzvoF_j46xzg3O-oMIRFS87SpxPEwEClBC2tI1mkb9-L6movQKjgaxvMk5RHLgWmrJAxbwgPSea7oixFEw57gJXAk_uxQRqhtRK_mtcc0nkTp8ztq7T-6OAFIl1mMmoEfTgNVJkFspd93uvWIl4cpW1fumxNPcruFUy6Y5sQX1IZ4RvcK1i37JiNNzV2suGRiNaUw-O8Ew==] 5.[Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon],[d-nb.info],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1du6w5JbMnsp2URXBZut3-hmPa0wGA2PV4QFBlPqSXMgvBOHbLAM9nTPxIALQMW1LxCWUUPI4QwZAUPUXQHi7WP-N8Q-h6WqiJq1ZSG1sFmUNOQ4x3gVDBlU=]

    Sources

    Validation

    A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-Bromo-1-butyl-3-iodo-1H-indole

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the accurate quantification of novel chemical entities is paramount. This guide provid...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical development and chemical research, the accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 5-Bromo-1-butyl-3-iodo-1H-indole, a halogenated indole derivative with potential applications in medicinal chemistry. The selection of a robust and reliable analytical method is a critical step in ensuring the quality, safety, and efficacy of any potential drug candidate or chemical product.

    This document, intended for researchers, scientists, and drug development professionals, delves into the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The principles of each technique are outlined, followed by a comparison of their analytical performance based on established validation parameters. Detailed experimental protocols are provided to serve as a practical resource in the laboratory.

    The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[1][2] This guide adheres to the principles outlined by major regulatory bodies, including the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as the harmonized guidelines from the International Council for Harmonisation (ICH), specifically the ICH Q2(R1) guideline on the validation of analytical procedures.[1][3][4][5][6][7]

    At a Glance: Method Comparison

    The choice of an analytical technique for the quantification of 5-Bromo-1-butyl-3-iodo-1H-indole will depend on several factors, including the required sensitivity, selectivity, sample matrix, and the specific application. The following table provides a high-level comparison of the three methods discussed in this guide.

    FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
    Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Chromatographic separation based on volatility and polarity, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
    Selectivity Good; can separate the analyte from structurally similar impurities.Excellent; highly selective due to mass-based detection and fragmentation patterns.Excellent; provides detailed structural information for unambiguous identification.
    Sensitivity Moderate (typically µg/mL to ng/mL).High (typically ng/mL to pg/mL).Lower (typically mg/mL to µg/mL).
    Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.Required; suitable for volatile and thermally stable compounds. Derivatization may be necessary.Not required.
    Quantitative Accuracy High, with proper calibration.High, with proper calibration and internal standards.High, can be used for absolute quantification (qNMR) without a calibration curve.
    Throughput High.Moderate to High.Low to Moderate.
    Instrumentation Cost Moderate.High.Very High.

    High-Performance Liquid Chromatography (HPLC) with UV Detection

    HPLC is a cornerstone of pharmaceutical analysis, offering a robust and versatile platform for the separation and quantification of a wide range of compounds. For a substituted indole like 5-Bromo-1-butyl-3-iodo-1H-indole, a reversed-phase HPLC method with UV detection is a suitable choice for routine analysis and quality control.

    Experimental Protocol: HPLC-UV Method

    This protocol is based on established methods for the analysis of indole derivatives and should be validated for the specific analysis of 5-Bromo-1-butyl-3-iodo-1H-indole.[8][9][10][11][12]

    Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

    Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is recommended to ensure good peak shape and resolution.

      • Initial Conditions: 60% Acetonitrile / 40% Water

      • Gradient: Linearly increase to 95% Acetonitrile over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of 5-Bromo-1-butyl-3-iodo-1H-indole. A wavelength of 220 nm or 280 nm is likely to provide good sensitivity.

    • Injection Volume: 10 µL.

    Sample Preparation:

    • Accurately weigh and dissolve a known amount of the 5-Bromo-1-butyl-3-iodo-1H-indole reference standard in the mobile phase to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

    • Dissolve the sample containing 5-Bromo-1-butyl-3-iodo-1H-indole in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

    Validation Parameters for HPLC-UV Method

    The validation of the HPLC method should be performed according to ICH Q2(R1) guidelines and includes the following parameters:[1][2][3][4][5][7]

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] This can be demonstrated by analyzing a placebo and spiked samples to show no interference at the retention time of the analyte.

    • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4] A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: The closeness of the test results to the true value.[4] It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

    • Precision: The degree of agreement among individual results.[3] It is evaluated at two levels:

      • Repeatability (Intra-assay precision): Analysis of a minimum of nine determinations covering the specified range or a minimum of six determinations at 100% of the test concentration.

      • Intermediate Precision: Evaluation of the method's performance on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitated, respectively, with suitable precision and accuracy.[2][4] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[1] This can be assessed by varying parameters such as the flow rate, column temperature, and mobile phase composition.

    HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Mobile Phase A->B C Prepare Dilutions B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J

    Caption: Workflow for HPLC-UV quantification.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For 5-Bromo-1-butyl-3-iodo-1H-indole, GC-MS can provide high sensitivity and specificity, making it an excellent choice for trace analysis or for the identification of impurities.

    Experimental Protocol: GC-MS Method

    This protocol is a general guideline and will require optimization and validation for the specific analyte.[13][14][15]

    Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

    Chromatographic Conditions:

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial Temperature: 150 °C, hold for 1 minute.

      • Ramp: Increase to 300 °C at a rate of 20 °C/min.

      • Final Hold: Hold at 300 °C for 5 minutes.

    • Injection Mode: Splitless injection (1 µL).

    Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and impurity profiling, and selected ion monitoring (SIM) for quantitative analysis to enhance sensitivity.

    Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Create a series of calibration standards by diluting the stock solution. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) should be added to all standards and samples to improve accuracy and precision.

    • Dissolve the sample in the same solvent to a concentration within the calibration range and add the internal standard.

    Validation Parameters for GC-MS Method

    Similar to the HPLC method, the GC-MS method must be validated according to ICH guidelines.[1][2][3][4][5][7] The validation parameters are largely the same, with a particular emphasis on:

    • Specificity/Selectivity: The use of mass spectrometry provides excellent specificity. The identity of the analyte can be confirmed by comparing its mass spectrum with that of a reference standard.

    • Linearity, Accuracy, and Precision: These are determined as described for the HPLC method. The use of an internal standard is highly recommended to compensate for variations in injection volume and instrument response.

    • LOD and LOQ: Due to the high sensitivity of GC-MS, particularly in SIM mode, very low detection and quantitation limits can be achieved.

    GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Organic Solvent A->B C Add Internal Standard B->C D Prepare Dilutions C->D E Inject into GC D->E F Separation in Capillary Column E->F G Ionization (EI) F->G H Mass Analysis G->H I Generate Total Ion Chromatogram H->I J Extract Ion Chromatograms (SIM) I->J K Quantify using Internal Standard J->K

    Caption: Workflow for GC-MS quantification.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[16][17] This makes qNMR a highly accurate and reliable technique for determining the purity of reference standards and for the quantification of active pharmaceutical ingredients.[16][18]

    Experimental Protocol: qNMR Method

    This protocol provides a general framework for the quantification of 5-Bromo-1-butyl-3-iodo-1H-indole using qNMR with an internal standard.[16][17][19][20]

    Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.

    Sample Preparation:

    • Accurately weigh a known amount of the 5-Bromo-1-butyl-3-iodo-1H-indole sample into an NMR tube.

    • Accurately weigh and add a known amount of a certified internal standard to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6, Chloroform-d) to dissolve both the sample and the internal standard completely.

    NMR Acquisition Parameters:

    • Pulse Sequence: A simple 1D proton pulse sequence (e.g., a 90° pulse followed by acquisition).

    • Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation of all protons.

    • Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).

    • Spectral Width: Should be wide enough to encompass all signals of interest.

    • Acquisition Time: Sufficient to ensure good digital resolution.

    Data Processing and Quantification:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

    • Calculate the concentration or purity of the analyte using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

    Validation of the qNMR Method

    While qNMR is considered a primary method, its application for a specific purpose should still be validated. Key considerations include:[16]

    • Specificity: The signals chosen for integration must be free from overlap with other signals from the analyte, internal standard, or impurities. 2D NMR techniques can be used to confirm this.[19]

    • Accuracy and Precision: Can be assessed by repeated measurements of a well-characterized sample.

    • Linearity: While not strictly necessary for qNMR with an internal standard, it can be demonstrated by analyzing samples with varying analyte-to-internal standard ratios.

    • Robustness: The method's robustness can be evaluated by assessing the impact of small variations in acquisition parameters, such as the pulse angle and relaxation delay.

    qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis A Accurately Weigh Analyte C Dissolve in Deuterated Solvent A->C B Accurately Weigh Internal Standard B->C D Acquire 1D Proton Spectrum C->D E Ensure Full Relaxation (d1 > 5*T1) D->E F Process Spectrum (FT, Phasing, Baseline) E->F G Integrate Analyte & IS Signals F->G H Calculate Purity/Concentration G->H

    Caption: Workflow for qNMR quantification.

    Conclusion and Recommendations

    The choice of an analytical method for the quantification of 5-Bromo-1-butyl-3-iodo-1H-indole should be guided by the specific requirements of the analysis.

    • HPLC-UV is a robust and reliable method for routine quality control and release testing, offering a good balance of performance and cost-effectiveness.

    • GC-MS is the preferred method for applications requiring high sensitivity and selectivity, such as the analysis of trace impurities or for bioanalytical studies.

    • qNMR serves as a powerful primary method for the accurate determination of purity and for the certification of reference materials, providing absolute quantification without the need for a specific reference standard of the analyte.

    Regardless of the method chosen, a thorough validation in accordance with regulatory guidelines is imperative to ensure the generation of reliable and defensible analytical data.[21][22][23][24][25][26][27][28][29] This guide provides a solid foundation for the development and validation of analytical methods for 5-Bromo-1-butyl-3-iodo-1H-indole, empowering researchers to proceed with confidence in their quantitative assessments.

    References

    • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

    • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

    • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current opinion in biotechnology, 25, 51–59.
    • FDA. (2015).
    • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

    • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

    • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

    • Castañar, L., & Parella, T. (2015). Quantification of small molecules in complex mixtures by 2D NMR spectroscopy. TrAC Trends in Analytical Chemistry, 69, 67-75.
    • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

    • FDA. (2018).
    • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

    • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

    • ICH. Quality Guidelines. [Link]

    • Creative Biostructure. (2025, April 30). High-Resolution NMR for Complex Molecule Analysis. [Link]

    • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

    • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
    • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]

    • European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

    • ResolveMass Laboratories Inc. NMR characterization of small and large molecules. [Link]

    • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis.
    • da Silva, C. S., de Oliveira, A. C., de Souza, J. P. S., de Oliveira, G. A. R., & de Oliveira, H. C. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
    • Sana, S., Sharma, K. K., & Sharma, M. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Scientific reports, 11(1), 1-11.
    • ResearchGate. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

    • gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. [Link]

    • ResearchGate. (2014). Polyhalogenated Indoles from the Red Alga Rhodophyllis membranacea: The First Isolation of Bromo-Chloro-Iodo Secondary Metabolites. [Link]

    • da Silva, L. M., & de Oliveira, M. F. (2020). Validation of analytical methods in a pharmaceutical quality system. Brazilian Journal of Pharmaceutical Sciences, 56.
    • Pum, J. (2019).
    • Kim, J. H., Lee, J. H., & Lee, J. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Molecules, 30(22), 5051.
    • Peris-Vicente, J., Esteve-Romero, J., & Carda-Broch, S. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Current Analytical Chemistry, 11(2), 80-92.
    • Beskan, U., Tuna Yildirim, S., & Algin Yapar, E. (2020). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research, 5(3), 53-58.
    • Yilmaz, B., & Asci, B. (2011). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 23(12), 5409.

    Sources

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromo-1-butyl-3-iodo-1H-indole

    As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regu...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, experience-driven protocol for the safe handling and disposal of 5-Bromo-1-butyl-3-iodo-1H-indole, a halogenated indole derivative. The procedures outlined here are synthesized from established best practices for handling hazardous organohalogen compounds, ensuring the protection of personnel and the environment.

    Part 1: Hazard Identification and Essential Safety

    Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. Based on data from structurally similar compounds, 5-Bromo-1-butyl-3-iodo-1H-indole should be treated as a hazardous substance.

    Primary Hazards: The GHS classification for related bromo-iodo-indoles indicates the following hazards[2][3]:

    • Acute Toxicity (Oral): Harmful if swallowed (H302).

    • Skin Irritation: Causes skin irritation (H315).

    • Eye Irritation: Causes serious eye irritation (H319).

    • Respiratory Irritation: May cause respiratory irritation (H335).

    This profile necessitates the mandatory use of Personal Protective Equipment (PPE) at all times:

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.

    • Hand Protection: Chemically resistant nitrile gloves.

    • Body Protection: A standard laboratory coat.

    • Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.

    Chemical and Safety Data Summary

    The following table summarizes key data, extrapolated from closely related analogs.

    PropertyValue
    Chemical Name 5-Bromo-1-butyl-3-iodo-1H-indole
    Parent CAS Numbers 868694-19-3 (5-bromo-3-iodo-1H-indole)
    Molecular Formula C₁₂H₁₃BrIN
    Physical Form Solid
    GHS Pictogram GHS07 (Exclamation Mark)
    GHS Signal Word Warning
    Hazard Statements H302, H315, H319, H335
    Precautionary Codes P261, P280, P302+P352, P305+P351+P338

    Part 2: The Cornerstone of Disposal: Waste Segregation

    The single most important principle in chemical waste management is proper segregation at the point of generation.[4][5] Because this compound contains both bromine and iodine, it is classified as halogenated organic waste .

    Causality of Segregation: Halogenated and non-halogenated waste streams are managed through entirely different disposal pathways. Non-halogenated solvents can often be reclaimed or used as fuel for waste-to-energy facilities.[6][7] Conversely, the combustion of halogenated compounds can produce highly corrosive and toxic byproducts like hydrobromic acid (HBr), hydroiodic acid (HI), and potentially dioxins, requiring specialized and more costly incineration with advanced scrubber systems.[8][9] Mixing these waste streams leads to the entire volume being treated as the more hazardous and expensive halogenated waste.[7]

    The following workflow provides a clear decision-making process for segregating waste generated from work with 5-Bromo-1-butyl-3-iodo-1H-indole.

    G start Waste Containing 5-Bromo-1-butyl-3-iodo-1H-indole decision What is the physical form? start->decision sub1 Solid (e.g., excess reagent, contaminated weighing paper, gloves, silica gel) decision->sub1  Solid sub2 Liquid (e.g., reaction mixtures, solutions in organic solvents, rinsate) decision->sub2  Liquid sub3 Contaminated Glassware (e.g., flasks, beakers, funnels) decision->sub3  Glassware   out1 Collect in container labeled: 'HALOGENATED SOLID ORGANIC WASTE' sub1->out1 out2 Collect in container labeled: 'HALOGENATED LIQUID ORGANIC WASTE' sub2->out2 out3 Perform Triple Rinse Procedure sub3->out3 out3->out2  Collect all rinsate  into liquid waste

    Waste Segregation Workflow

    Part 3: Step-by-Step Disposal Protocols

    Follow these validated procedures for each type of waste stream. All steps must be performed in a chemical fume hood while wearing appropriate PPE.

    Protocol 1: Solid Waste Disposal

    This protocol applies to the pure solid compound, material from spill clean-up, and contaminated disposables (e.g., weighing papers, gloves, pipette tips).

    • Container Selection: Obtain a designated solid waste container that is clearly labeled "HAZARDOUS WASTE" and "Halogenated Solid Organic Waste." The container must be made of a compatible material (e.g., polyethylene) and have a secure, sealable lid.[5][10]

    • Waste Transfer: Carefully transfer the solid waste into the container using a spatula or forceps. Minimize the generation of dust.

    • Container Closure: Securely close the container lid immediately after adding the waste.[11][12]

    • Log Entry: If required by your institution, log the added material and approximate quantity on the container's contents list.

    Protocol 2: Liquid Waste Disposal

    This protocol applies to any solutions containing 5-Bromo-1-butyl-3-iodo-1H-indole, such as reaction mixtures, mother liquors from crystallization, or chromatography fractions.

    • Container Selection: Use a compatible, shatter-resistant container (plastic-coated glass or high-density polyethylene is preferred) designated for "HAZARDOUS WASTE" and "Halogenated Liquid Organic Waste."[10] It must have a screw-top cap.

    • Waste Transfer: Carefully pour the liquid waste into the container using a funnel. Do not leave the funnel in the container opening.[12]

    • Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[4]

    • Container Closure: Tightly seal the cap on the container immediately after use.[4][10][12]

    • Log Entry: Update the container's label with the chemical constituents and their estimated percentages.

    Protocol 3: Decontamination of Reusable Labware

    Contaminated glassware must be decontaminated before being washed and returned to service.

    • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate) capable of dissolving the compound. This initial rinsate is considered hazardous waste.

    • Collect Rinsate: Transfer the rinsate directly into the designated "Halogenated Liquid Organic Waste" container as described in Protocol 2.[11]

    • Repeat: Repeat the rinsing process two more times for a total of three rinses (a "triple rinse").[11] This ensures that residual chemical is reduced to a negligible level.

    • Final Cleaning: After the triple rinse, the glassware can be cleaned using standard laboratory washing procedures. The empty, rinsed container may then be disposed of in the trash or reused for compatible waste.[11]

    Part 4: Waste Accumulation, Storage, and Final Disposal

    Proper storage of hazardous waste while it awaits collection is governed by strict regulations to prevent accidents and environmental release.

    Satellite Accumulation Areas (SAAs): All hazardous waste must be stored in a designated SAA.[4][10][12]

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[10][12]

    • Waste containers must be segregated by hazard class within the SAA. For example, keep halogenated solvents away from strong acids or bases.[4][12]

    • The SAA should have secondary containment (e.g., a tray or bin) to capture any potential leaks.[11]

    • Inspect the containers in the SAA weekly for any signs of degradation, leaks, or loose caps.[12]

    Labeling and Pickup:

    • Every waste container must be clearly labeled with the words "Hazardous Waste" and a complete list of its chemical contents (no formulas or abbreviations).[11][12]

    • Once a container is 90% full or has been in the SAA for a specified time (often up to one year, but check local rules), a waste pickup must be requested from your institution's EHS or equivalent department.[4][12] EHS professionals are trained to handle the transport and final disposal in compliance with all federal, state, and local regulations.[10][12]

    By adhering to these scientifically grounded and procedurally validated protocols, you ensure that your critical research is conducted not only effectively but also with the utmost commitment to safety and environmental responsibility.

    References

    • Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. Available at: [Link]

    • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

    • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia. Available at: [Link]

    • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Available at: [Link]

    • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS. Available at: [Link]

    • PubChem. (n.d.). 5-bromo-3-iodo-1H-indole. National Center for Biotechnology Information. Available at: [Link]

    • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 5-bromo- (CAS 10075-50-0). Available at: [Link]

    • Walters, M. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. Stanford University. Available at: [Link]

    • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole. Available at: [Link]

    • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Available at: [Link]

    • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Available at: [Link]

    • U.S. Environmental Protection Agency. (2024, August 28). Other Disposal Guidance. I-WASTE DST. Available at: [Link]

    • Google Patents. (n.d.). JPH06144804A - Recovery of iodine from waste liquid containing organoiodine compound.
    • U.S. Environmental Protection Agency. (2024, August 28). Disposal Guidance. I-WASTE DST. Available at: [Link]

    • OSTI.GOV. (1984, August 28). Disposal process for halogenated organic material (Patent). Available at: [Link]

    • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Available at: [Link]

    • University of Missouri. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Available at: [Link]

    • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. NCBI Bookshelf. Available at: [Link]

    • U.S. Environmental Protection Agency. (1993, December). Reregistration Eligibility Decision (RED): Bromine. EPA Archive Document. Available at: [Link]

    • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Available at: [Link]

    Sources

    Handling

    Personal protective equipment for handling 5-Bromo-1-butyl-3-iodo-1H-indole

    Comprehensive Safety and Operational Guide: Handling 5-Bromo-1-butyl-3-iodo-1H-indole As a highly functionalized, di-halogenated indole derivative, 5-Bromo-1-butyl-3-iodo-1H-indole is a critical building block in advance...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Operational Guide: Handling 5-Bromo-1-butyl-3-iodo-1H-indole

    As a highly functionalized, di-halogenated indole derivative, 5-Bromo-1-butyl-3-iodo-1H-indole is a critical building block in advanced organic synthesis and drug discovery, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, its unique structural features—specifically the labile carbon-iodine (C-I) bond and the lipophilic N-butyl tail—present specific operational hazards.

    This guide provides researchers with the mechanistic causality behind required safety protocols, ensuring a self-validating system for safe handling, transfer, and disposal.

    Risk Assessment & Mechanistic Causality

    To handle this compound safely, operators must understand the chemical liabilities inherent to its structure:

    • Photochemical Instability (The 3-Iodo Liability): The C-I bond at the 3-position of the indole ring is relatively weak (~240 kJ/mol). Exposure to ambient ultraviolet (UV) or intense visible light induces homolytic cleavage, generating highly reactive iodine radicals and indolyl radicals. This not only degrades the reagent but can also generate volatile, toxic iodine gas over time.

    • Solvent-Mediated Dermal Toxicity: The addition of the 1-butyl group significantly increases the molecule's lipophilicity (LogP). While the dry solid powder exhibits low immediate dermal penetration, dissolving the compound in common laboratory solvents (e.g., Dichloromethane, DMF, DMSO) creates a high-risk vehicle that rapidly accelerates transdermal absorption.

    Photodegradation A 5-Bromo-1-butyl- 3-iodo-1H-indole B hv (UV/Vis Light) Photolytic Cleavage A->B C Indolyl Radical Intermediate B->C D Iodine Radicals (I•) Highly Reactive B->D E Dimerization & Oxidation Products C->E D->E Recombination

    Figure 1: Photolytic degradation pathway of 3-iodoindoles necessitating amber glassware.

    Personal Protective Equipment (PPE) Matrix

    The Occupational Safety and Health Administration (OSHA) mandates that PPE must be selected based on a rigorous, site-specific hazard assessment[1]. The following matrix outlines the required PPE and the scientific rationale for each selection.

    PPE CategorySpecificationCausality / Rationale
    Hand Protection Nitrile (≥0.11 mm) for solids; Viton/Fluoroelastomer for halogenated solvent solutions.The N-butyl group increases lipophilicity. While solid penetration is slow, solvent vehicles (e.g., DCM) rapidly accelerate transdermal absorption.
    Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1 certified).Halogenated aromatics are severe ocular irritants. Standard safety glasses lack a sufficient orbital seal against micro-dust or solvent splashing.
    Body Protection Flame-retardant (FR) laboratory coat; closed-toe non-porous shoes.This reagent is frequently utilized in cross-coupling reactions involving pyrophoric catalysts (e.g., Pd/C) and highly flammable solvents.
    Respiratory Handled exclusively within a certified chemical fume hood.Prevents inhalation of aerosolized solid particulates during weighing and captures volatile degradation byproducts (e.g., iodine vapor).

    Operational Workflow: Safe Handling & Transfer

    To maintain scientific integrity and personnel safety, follow this step-by-step methodology for handling the compound[2].

    Step 1: Environmental Preparation

    • Clear the chemical fume hood of incompatible materials (strong oxidizers, strong acids).

    • Dim the ambient lighting in the hood or utilize amber/low-actinic glassware to prevent photolytic degradation during the procedure.

    Step 2: Weighing Protocol

    • Place an anti-static weigh boat on an analytical balance located inside the fume hood enclosure. Static charge can cause the fine powder of halogenated indoles to aerosolize.

    • Using a clean, grounded stainless-steel spatula, transfer the required mass.

    • Immediately seal the source bottle and purge the headspace with an inert gas (Argon or Nitrogen) before returning it to -20°C storage.

    Step 3: Solubilization & Transfer

    • If preparing a stock solution, add the solvent (e.g., anhydrous DMF) slowly down the side of the vial to prevent aerosolization of the powder.

    • Cap the vial with a PTFE-lined septum immediately after solvent addition. Wrap the vial in aluminum foil if amber glassware is unavailable.

    Spill Response & Decontamination

    In the event of an accidental release, immediate containment is required to prevent environmental contamination.

    • Solid Spills: Do not dry sweep. Dry sweeping generates hazardous dust. Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol) to dampen it, then wipe it up using absorbent paper towels. Place the towels in a sealed, labeled hazardous waste bag.

    • Liquid Spills (in solvent): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust. Sweep the absorbed mixture into a chemical-resistant container for disposal. Wash the affected surface with soap and water.

    Waste Disposal Plan

    5-Bromo-1-butyl-3-iodo-1H-indole contains two halogens (Bromine and Iodine). The Environmental Protection Agency (EPA) strictly regulates the disposal of halogenated compounds due to their environmental persistence and potential to form dioxins if incinerated improperly[3].

    Key Segregation Rules:

    • Never mix halogenated and non-halogenated waste. Mixing these streams drastically increases disposal costs and creates regulatory compliance violations.

    • Aqueous vs. Organic: Ensure that quenched reaction mixtures containing aqueous phases are segregated from pure organic halogenated waste unless specific mixed-waste protocols are in place.

    WasteSegregation Start Waste Generation: 5-Bromo-1-butyl-3-iodo-1H-indole Solid Solid Waste (Powder/PPE) Start->Solid Dry material Liquid Liquid Waste (Solutions/Washes) Start->Liquid Dissolved SolidBin Hazardous Solid Waste Bin Solid->SolidBin Direct disposal Aqueous Contains Aqueous Phase? Liquid->Aqueous Check solvent Halogenated Halogenated Organic Waste Container Aqueous->Halogenated No (Organic only) Mixed Mixed Halogenated/ Aqueous Container Aqueous->Mixed Yes (Quenched rxn)

    Figure 2: Laboratory waste segregation decision tree for halogenated indole derivatives.

    References

    • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. URL: [Link]

    • Environmental Protection Agency (EPA). "Hazardous Waste." United States Environmental Protection Agency. URL: [Link]

    • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. URL: [Link]

    Sources

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